molecular formula C9H11N3 B2559444 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 1427361-01-0

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2559444
CAS No.: 1427361-01-0
M. Wt: 161.208
InChI Key: MVTJEXVJCCLZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS 1427361-01-0) is a high-purity chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol. This organic nitrogen-bridged heterocycle is a derivative of the imidazo[1,2-a]pyridine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its wide range of biological activities . This scaffold is present in several therapeutically used medications and is a subject of intense research for developing new therapeutic agents . A primary research application of this compound and its structural analogues is in the discovery of novel anti-tuberculosis (anti-TB) agents . Imidazo[1,2-a]pyridine-3-carboxamides, a closely related class, have shown exceptional potency against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains . These compounds often function by targeting the oxidative phosphorylation pathway, specifically inhibiting the cytochrome bcc subunit (QcrB) to disrupt bacterial energy production . This mechanism is shared by Telacebec (Q203), a prominent imidazo[1,2-a]pyridine amide anti-TB drug candidate currently in clinical trials . As such, 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine serves as a critical synthetic intermediate and core structure for the design, synthesis, and structure-activity relationship (SAR) studies aimed at developing new and potent anti-TB treatments . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-12-8(10)5-11-9(12)7(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTJEXVJCCLZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(N2C=C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427361-01-0
Record name 7,8-dimethylimidazo[1,2-a]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore, forming the structural foundation of several blockbuster therapeutics, including the widely prescribed sedatives zolpidem and alpidem[1]. Among its derivatives, 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS: 1427361-01-0) has emerged as a highly versatile building block[2]. The strategic placement of methyl groups at the C7 and C8 positions alters the electron density and steric profile of the core, while the primary amine at the C3 position serves as a critical hydrogen-bond donor for target engagement[3].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, rational synthesis methodologies, and pharmacological applications of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine, designed for researchers and drug development professionals.

Structural Significance and Physicochemical Profiling

The unique planar structure of the fused bicyclic imidazo[1,2-a]pyridine system allows for deep intercalation into hydrophobic protein pockets[3]. The C3-amine acts as a highly reactive nucleophile for downstream derivatization (e.g., amide coupling, urea formation) and significantly enhances the molecule's hydrogen-bonding capacity[3].

To facilitate ion mobility-mass spectrometry (IM-MS) workflows and pharmacokinetic modeling, critical quantitative parameters have been established and are summarized below.

Table 1: Physicochemical and Analytical Data
PropertyValue
Compound Name 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine
CAS Number 1427361-01-0[2]
Molecular Formula C9H11N3[2]
Molecular Weight 161.21 g/mol [2]
Monoisotopic Mass 161.09529 Da[4]
InChIKey MVTJEXVJCCLZPN-UHFFFAOYSA-N[2]
Predicted CCS [M+H]+ 132.0 Ų[4]
Predicted CCS [M+Na]+ 144.0 Ų[4]
Storage Temperature -10°C to 8°C (Ice Pack shipping recommended)[2]

Rational Synthesis and Mechanistic Pathways

While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a standard approach for synthesizing highly substituted imidazo[1,2-a]pyridines[1], yielding a primary amine directly via GBB requires the use of cleavable isocyanides (e.g., tert-butyl isocyanide) followed by harsh acidic deprotection.

To ensure absolute regiocontrol and avoid aggressive deprotection conditions that could degrade the electron-rich core, we employ a highly robust stepwise cyclization-nitrosation-reduction sequence . The electron-donating effect of the bridgehead nitrogen makes the C3 position highly susceptible to electrophilic aromatic substitution, driving the regioselectivity of this workflow[1].

Synthesis A 3,4-Dimethylpyridin-2-amine + Chloroacetaldehyde B 7,8-Dimethylimidazo[1,2-a]pyridine (Intermediate) A->B Cyclization C Electrophilic Nitrosation (NaNO2, AcOH, 0°C) B->C C3-Activation D 7,8-Dimethyl-3-nitrosoimidazo[1,2-a]pyridine C->D E Catalytic Hydrogenation (H2, Pd/C, MeOH) D->E Reduction F 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (Target Compound) E->F

Figure 1: Regioselective synthesis workflow for 7,8-dimethylimidazo[1,2-a]pyridin-3-amine.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Core Cyclization (Chichibabin-type)

  • Reagent Preparation: Dissolve 3,4-dimethylpyridin-2-amine (1.0 eq) in anhydrous ethanol.

  • Cyclization: Add aqueous chloroacetaldehyde (1.2 eq) dropwise. Causality: Chloroacetaldehyde acts as a bis-electrophile. The highly nucleophilic endocyclic pyridine nitrogen attacks the alpha-carbon, followed by ring closure via the exocyclic amine attacking the aldehyde carbon.

  • Reflux & Isolation: Heat to reflux for 12 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with ethyl acetate.

Phase 2: Regioselective C3-Nitrosation

  • Acidic Solubilization: Dissolve the intermediate in glacial acetic acid and cool to 0°C. Causality: Acetic acid serves as both the solvent and the proton source required to generate the active nitrosonium ion (NO+) from sodium nitrite.

  • Electrophilic Attack: Slowly add an aqueous solution of NaNO2 (1.5 eq). The electron-rich C3 position undergoes rapid electrophilic substitution.

  • Precipitation: Stir for 2 hours at room temperature. The 3-nitroso intermediate will self-validate the reaction progress by precipitating as a brightly colored solid. Filter and wash with cold water.

Phase 3: Reduction to Primary Amine

  • Catalytic Setup: Suspend the 3-nitroso intermediate in methanol and add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the vessel with N2, then introduce H2 gas via balloon. Causality: Palladium on carbon under a hydrogen atmosphere smoothly reduces the nitroso group to a primary amine without risking the cleavage of the aromatic bicyclic system.

  • Purification: Filter through a pad of Celite to remove the catalyst. Concentrate and purify via flash chromatography (DCM:MeOH) to yield the target compound.

Pharmacological Applications and Target Engagement

Imidazo[1,2-a]pyridine derivatives are heavily utilized in the development of kinase inhibitors, antimicrobial agents, and modulators of the central nervous system[5]. The 7,8-dimethyl substitution pattern is particularly strategic in Structure-Activity Relationship (SAR) campaigns. The methyl groups provide necessary steric shielding to lock the molecule into a specific bioactive conformation, allowing the C3-amine to project directly into the hinge region of kinase active sites to form critical hydrogen bonds with the protein backbone.

Furthermore, compounds featuring this core have demonstrated profound antimycobacterial properties, positioning them as critical building blocks for novel antibiotic discovery against multidrug-resistant strains[5].

SAR_Pathway A 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine B C3-Amine Hydrogen Bonding (Kinase Hinge Region) A->B C 7,8-Dimethyl Steric Shielding (Hydrophobic Pocket) A->C D ATP-Competitive Inhibition B->D C->D E Downstream Signaling Arrest D->E

Figure 2: Mechanistic pathway of target engagement and ATP-competitive kinase inhibition.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through rigorous analytical characterization.

  • LC-MS: Successful reduction to the primary amine is confirmed by High-Performance Liquid Chromatography coupled with Mass Spectrometry. The appearance of the [M+H]+ peak at m/z 162.10 confirms the molecular weight[4].

  • NMR Spectroscopy:

    
    H-NMR in DMSO-
    
    
    
    will reveal a broad singlet integrating for two protons around 5.0–6.0 ppm, indicative of the -NH
    
    
    group. Crucially, this peak will disappear upon D
    
    
    O exchange. The absence of a highly deshielded C3-proton confirms that substitution occurred exclusively at the 3-position.

References[2] Title: 7,8-dimethylimidazo[1,2-a]pyridin-3-amine - Sigma-Aldrich

Source : sigmaaldrich.com URL : 2[3] Title : CAS 28036-33-1: imidazo[1,2-a]pyridin-3-amine | CymitQuimica Source : cymitquimica.com URL : 3[4] Title : 7,8-dimethylimidazo[1,2-a]pyridin-3-amine - PubChemLite Source : uni.lu URL : 4[5] Title : Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source : bio-conferences.org URL : 5[1] Title : Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source : acs.org URL : 1

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Aminoimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazo[1,2-a]pyridine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique bicyclic, nitrogen-rich framework allows for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly potent subclass: the 3-aminoimidazo[1,2-a]pyridines. We will explore the key synthetic methodologies that enable chemical diversification, dissect the nuanced SAR against critical disease targets such as cancer and tuberculosis, and provide detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for next-generation therapeutics.

Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold

The imidazo[1,2-a]pyridine system is a fused heterocyclic ring structure that has garnered immense interest from the scientific community. Its rigid, planar geometry and the strategic placement of nitrogen atoms make it an ideal backbone for designing molecules that can fit into specific enzyme active sites or receptor binding pockets. This has led to the development of several marketed drugs, including Zolpidem and Alpidem.[1][2]

Beyond its established use, the scaffold's true power lies in its synthetic tractability, which allows for systematic modification and the fine-tuning of its biological activity.[4] Derivatives have demonstrated a remarkable range of therapeutic potential, including anticancer, antitubercular, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][4][5] The 3-amino substitution, in particular, serves as a critical anchor point for both biological activity and further chemical elaboration, making it a focal point of modern drug discovery efforts.

Synthetic Strategies: Accessing Chemical Diversity

A thorough understanding of SAR is contingent upon the ability to synthesize a diverse library of analogues. For the 3-aminoimidazo[1,2-a]pyridine core, multicomponent reactions (MCRs) are the preeminent strategy. MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to generate complex molecules with multiple points of diversity in a single synthetic operation.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The most powerful and widely used method for constructing the 3-aminoimidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (GBB-3CR).[5][6] This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[5] The causality behind its widespread adoption is clear: it allows for independent variation of three key structural components, making it an ideal engine for SAR exploration. By simply changing the starting materials, researchers can probe the effects of substituents on the pyridine ring, at the C-2 position (from the aldehyde), and on the C-3 amino group (from the isocyanide).[5][7]

GBB_Reaction_Workflow cluster_reactants Reactants R1 2-Aminopyridine Catalyst Acid Catalyst (e.g., Sc(OTf)₃, p-TsA) R1->Catalyst R2 Aldehyde (R'-CHO) R2->Catalyst R3 Isocyanide (R''-NC) R3->Catalyst Product 3-Aminoimidazo[1,2-a]pyridine Catalyst->Product One-Pot Condensation

Caption: Workflow of the GBB three-component reaction.

Detailed Experimental Protocol: General GBB-3CR Synthesis

The following protocol is a representative methodology for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, adapted from established literature.[5]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Substituted isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (p-TsA) (10 mol%)

  • Methanol (MeOH) and Dichloromethane (CH₂Cl₂) (1:1 mixture, 10 mL)

Procedure:

  • To a solution of 2-aminopyridine in the MeOH:CH₂Cl₂ solvent mixture, add the aldehyde and the acid catalyst.

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the Schiff base intermediate.

  • Add the isocyanide to the reaction mixture.

  • Heat the reaction vessel to 50 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The versatility of the GBB-3CR has enabled extensive SAR studies, revealing key structural features that govern the biological activity of this scaffold against various targets.

Anticancer Activity

The 3-aminoimidazo[1,2-a]pyridine scaffold is a fertile ground for the discovery of novel anticancer agents, with derivatives showing potent cytotoxicity against a range of cancer cell lines.[6][8] SAR studies have been crucial in identifying the substitutions that drive this activity.

Key insights reveal that substitutions at the C-2 and C-3 positions are paramount for potency.[5]

  • C-2 Position: The nature of the aryl group derived from the aldehyde is a major determinant of activity and selectivity.

    • An electron-withdrawing group, such as a nitro group on a C-2 phenyl ring, significantly enhances activity against colon cancer cells (HT-29).[5][6]

    • A tolyl (methylphenyl) group at C-2 confers potent activity against melanoma cells (B16F10).[5][6]

    • A 2,4-difluorophenyl substituent at C-2 has been shown to be most effective against breast cancer cells (MCF-7).[8]

  • C-3 Position: The amino substituent, derived from the isocyanide, is equally critical. A p-chlorophenyl group is consistently found in the most potent anticancer compounds in this series, suggesting it plays a key role in target binding.[5][6]

Anticancer_SAR cluster_C2 Favorable C-2 Substitutions cluster_C3 Favorable C-3 Substitutions Core 3-Aminoimidazo[1,2-a]pyridine Core C2 C-2 Position (from Aldehyde) Core->C2 C3 C-3 Amino Position (from Isocyanide) Core->C3 Nitro_Phenyl p-Nitrophenyl C2->Nitro_Phenyl Tolyl Tolyl C2->Tolyl Difluoro_Phenyl 2,4-Difluorophenyl C2->Difluoro_Phenyl Chloro_Phenyl p-Chlorophenyl C3->Chloro_Phenyl HT29 HT-29 (Colon) Activity Nitro_Phenyl->HT29 B16F10 B16F10 (Melanoma) Activity Tolyl->B16F10 MCF7 MCF-7 (Breast) Activity Difluoro_Phenyl->MCF7 Potency General Potency Chloro_Phenyl->Potency

Caption: Key SAR trends for anticancer activity.

Table 1: Cytotoxicity of Representative 3-Aminoimidazo[1,2-a]pyridine Derivatives

Compound ID C-2 Substituent C-3 Amino Substituent HT-29 IC₅₀ (µM) B16F10 IC₅₀ (µM) MCF-7 IC₅₀ (µM) Reference
12 4-Nitrophenyl 4-Chlorophenyl 4.15 ± 2.93 39.20 ± 1.84 66.48 ± 37.87 [5][6]
14 4-Tolyl 4-Chlorophenyl 44.45 ± 0.15 21.75 ± 0.81 >100 [5][6]
18 2,4-Difluorophenyl 4-Chlorophenyl 10.11 ± 0.70 14.39 ± 0.04 14.81 ± 0.20 [5][9]

| 18 (Pyrazine) | 2,4-Difluorophenyl | 4-Fluorophenyl | >50 | >50 | 9.60 ± 3.09 |[8] |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents.[10] The 3-aminoimidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of Mycobacterium tuberculosis (Mtb) by targeting essential enzymes.[11][12]

  • Targeting Mtb Glutamine Synthetase (MtGS): A series of functionalized 3-amino-imidazo[1,2-a]pyridines were identified as the first drug-like inhibitors of MtGS, a crucial enzyme for nitrogen metabolism in Mtb.[10][12][13] The most potent compound in this class, 4n , exhibited an IC₅₀ of 0.38 µM.[12][13]

  • Targeting the Cytochrome bc1 Complex (QcrB): Another successful strategy involves modifying the 3-amino group into a carboxamide. A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were developed as potent anti-TB agents that target QcrB, a key component of the electron transport chain.[11][14] SAR studies on this series revealed that benzyl amides were among the most active compounds.[11]

Antitubercular_SAR Core Imidazo[1,2-a]pyridine Core C3_Amino 3-Amino Functionality Core->C3_Amino C3_Carboxamide 3-Carboxamide Functionality Core->C3_Carboxamide MtGS Target: Mtb Glutamine Synthetase (MtGS) C3_Amino->MtGS Leads to potent inhibition QcrB Target: Mtb Cytochrome bc1 Complex (QcrB) C3_Carboxamide->QcrB Leads to potent inhibition

Caption: SAR based on C-3 modification for antitubercular targets.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-aminoimidazo[1,2-a]pyridine scaffold has been successfully developed as a novel class of potent, ATP-competitive inhibitors of protein serine/threonine kinases, most notably cyclin-dependent kinases (CDKs).[4][15]

A structure-based design approach was employed to optimize the scaffold, leading to potent and selective inhibitors of CDK2.[15] SAR exploration identified specific positions on the scaffold where substitutions could be made to modulate physical properties and improve the potential for in vivo efficacy, demonstrating the platform's adaptability for targeted therapies.[16]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential.

General Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol, adapted from methods described in the literature, is a common technique for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[5]

Procedure:

  • Cell Culture: Culture cancer cells (e.g., HT-29, MCF-7) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the compounds to various final concentrations in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).

  • Cell Viability Assessment:

    • Trypsinize and harvest the cells from each well.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 3-aminoimidazo[1,2-a]pyridine scaffold is a validated and highly promising platform for the development of novel therapeutics. Its synthetic accessibility via robust multicomponent reactions like the GBB-3CR provides an unparalleled advantage for conducting detailed SAR studies. The key takeaways from extensive research are:

  • Positional Importance: The C-2 and C-3 positions are the primary drivers of biological activity and selectivity.

  • Target Diversity: Simple modifications to the core scaffold can redirect its activity toward vastly different biological targets, from cancer cell cytotoxicity to specific enzyme inhibition in pathogens like Mtb and human kinases.

  • Predictive Power: The established SAR provides a predictive framework for medicinal chemists to design next-generation compounds with enhanced potency, selectivity, and improved drug-like properties.

Future efforts will likely focus on exploring new chemical space around the scaffold, applying it to novel disease targets, and leveraging computational and structure-based design to further refine these promising molecules for clinical application.[4] The 3-aminoimidazo[1,2-a]pyridine core undoubtedly remains a privileged and powerful tool in the modern drug discovery arsenal.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1). [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed. [Link]

  • An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Structure–activity relationships of the synthesized compounds 9–19. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds (PDF). ResearchGate. [Link]

  • Functionalized 3-amino-imidazo[1,2-a]pyridines: A novel class of drug-like Mycobacterium tuberculosis glutamine synthetase inhibitors (Request PDF). ResearchGate. [Link]

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ProQuest. [Link]

  • Novel 3-Aminoimidazole[1,2-α]Pyridine/Pyrazine Analogues: Synthesis and Biological Evaluation as Anticancer Agents. WestminsterResearch. [Link]

  • Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation. PubMed. [Link]

  • Functionalized 3-amino-imidazo[1,2-a]pyridines: a novel class of drug-like Mycobacterium tuberculosis glutamine synthetase inhibitors. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Abrahams, K. A., Cox, J. A. G., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE, 7(12), e52951. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Pharmacological Profile of 7,8-Dimethyl Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The 7,8-Dimethyl "Privileged" Motif

The 7,8-dimethyl imidazo[1,2-a]pyridine scaffold represents a highly specific structural optimization of the imidazopyridine core, a "privileged structure" in medicinal chemistry. While the 6-methyl substitution (as seen in Zolpidem ) is famous for GABA-A receptor selectivity, the introduction of methyl groups at the 7 and 8 positions drastically alters the pharmacological profile, shifting the primary utility toward anti-infective (specifically anti-HCMV/VZV) and gastric acid suppression (P-CAB) domains.

This guide dissects the structure-activity relationships (SAR) that make the 7,8-dimethyl pattern a critical determinant for lipophilicity-driven binding in viral polymerases and the H+/K+ ATPase luminal pocket.

Chemical Architecture & Synthesis

The core structure is an imidazo[1,2-a]pyridine bicyclic system.[1] The 7,8-dimethyl substitution pattern is achieved by using 2-amino-3,4-dimethylpyridine as the starting material. This specific substitution increases the lipophilicity (


) of the molecule and creates a steric bulk that prevents binding to certain "classical" imidazopyridine targets while enhancing affinity for hydrophobic pockets in viral enzymes and proton pumps.
Synthetic Pathway (The Hantzsch-Type Condensation)

The most robust synthesis involves the condensation of 2-amino-3,4-dimethylpyridine with


-halocarbonyls.

Synthesis Start 2-Amino-3,4-dimethylpyridine Intermediate N-Alkylated Intermediate (Quaternary Salt) Start->Intermediate SN2 Attack Reagent α-Halo Ketone (e.g., Phenacyl Bromide) Reagent->Intermediate Cyclization Cyclization (Reflux in EtOH/NaHCO3) Intermediate->Cyclization - HBr / - H2O Product 7,8-Dimethylimidazo[1,2-a]pyridine Cyclization->Product

Figure 1: General synthetic workflow for accessing the 7,8-dimethyl core.

Pharmacological Domain A: Anti-Viral Activity (HCMV & VZV)[2]

The most distinct pharmacological niche for 7,8-dimethyl substituted imidazo[1,2-a]pyridines is their potent activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV) .[2]

Mechanism of Action

Unlike acyclovir, which requires phosphorylation by viral thymidine kinase, 7,8-dimethyl imidazopyridines (specifically those with a 3-phenylmethylthiomethyl substituent) often act via a different mechanism, potentially interacting directly with viral DNA synthesis machinery or maturation processing.

  • Key Compound: 7,8-dimethyl-3-(phenylmethylthiomethyl)imidazo[1,2-a]pyridine.

  • Selectivity: The 7,8-dimethyl substitution is critical . Removal of these methyl groups or shifting them to the 6-position (Zolpidem-like) results in a significant loss of anti-HCMV potency.

  • Potency:

    
     values in the low micromolar range (
    
    
    
    ) against HCMV AD-169 strains.
SAR Logic
  • Position 7 & 8 (Methyls): Essential for hydrophobic interaction within the viral target pocket.

  • Position 3 (Linker): A thiomethyl (-CH2-S-) linker connecting to an aryl ring is preferred over an ether (-CH2-O-) linker for viral inhibition.

Pharmacological Domain B: Potassium-Competitive Acid Blockade (P-CAB)[3]

The imidazo[1,2-a]pyridine scaffold is the backbone of Potassium-Competitive Acid Blockers (P-CABs) , which reversibly inhibit the gastric H+/K+ ATPase.

Mechanism: Ion-Competitive Binding

P-CABs containing the 7,8-dimethyl motif bind to the luminal surface of the H+/K+ ATPase in the


 conformation. They compete with 

ions, preventing the enzyme from dephosphorylating and transporting protons into the stomach.
  • Binding Site: The drug binds in the cation transport pathway (luminal vestibule).

  • pKa Influence: The pyridine nitrogen (N1) is protonated in the acidic canaliculus (pH < 1). The 7,8-dimethyl groups increase the electron density of the ring, modulating the pKa (typically ~5.0–7.0) to ensure the drug is protonated at the site of action but not systemically, trapping it in the parietal cell.

PCAB_Mechanism ParietalCell Parietal Cell (Cytosol) Canaliculus Secretory Canaliculus (pH ~1.0) ParietalCell->Canaliculus Diffusion (Lipophilic) Drug_Unprot 7,8-Dimethyl Drug (Unprotonated) Canaliculus->Drug_Unprot Drug_Prot Drug-H+ (Protonated/Active) Drug_Unprot->Drug_Prot Protonation (Acid Trapping) ATPase H+/K+ ATPase (E2P State) Drug_Prot->ATPase Competes with K+ Inhibition Inhibition ATPase->Inhibition Acid Secretion Halted

Figure 2: Mechanism of P-CAB action. The 7,8-dimethyl substitution enhances lipophilicity for entry and modulates pKa for acid trapping.

Pharmacological Domain C: GABA-A Receptor Modulation[4][5][6]

While 6-methyl derivatives (Zolpidem) are selective for the


 subunit of the GABA-A receptor (sedative), 7,8-dimethyl  derivatives exhibit a different affinity profile.
  • Steric Hindrance: The bulk at position 7 interferes with the tight binding pocket found in

    
    -containing receptors.
    
  • Profile: These derivatives often show reduced affinity for the Benzodiazepine (BZD) site compared to Zolpidem but may retain affinity for specific subtypes (

    
    ), potentially offering anxiolytic effects without strong sedation, although this remains an area of exploratory medicinal chemistry rather than clinical use.
    

Detailed Experimental Protocols

Protocol: Synthesis of 7,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine

Objective: Synthesis of the core scaffold for SAR studies.

  • Reagents: 2-Amino-3,4-dimethylpyridine (1.0 eq), Phenacyl bromide (1.0 eq), Sodium Bicarbonate (

    
    ), Ethanol (EtOH).
    
  • Procedure:

    • Dissolve 2-Amino-3,4-dimethylpyridine (1.22 g, 10 mmol) in 50 mL of anhydrous ethanol.

    • Add Phenacyl bromide (1.99 g, 10 mmol) portion-wise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[2]
      
    • Observation: A hydrobromide salt may precipitate.

    • Cool to room temperature.[1][2] Add solid

      
       (20 mmol) to neutralize the HBr salt. Reflux for an additional 1 hour to ensure cyclization.
      
    • Pour the reaction mixture into 100 mL ice-water.

    • Filter the resulting precipitate. Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the amino protons and the appearance of the aromatic imidazole proton at

      
       ppm. Confirm methyl singlets at positions 7 and 8.[3]
      
Protocol: H+/K+ ATPase Inhibition Assay (P-CAB Activity)

Objective: Determine


 for gastric acid secretion inhibition.
  • Enzyme Preparation: Isolate gastric vesicles from lyophilized rabbit gastric mucosa (Sigma-Aldrich) or fresh porcine stomach.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 10 mM KCl (to stimulate the pump).
    
  • Compound Treatment:

    • Prepare serial dilutions of the 7,8-dimethyl derivative in DMSO.

    • Pre-incubate enzyme (5

      
      g protein) with compound for 30 minutes at 
      
      
      
      .
  • Initiation: Add 2 mM ATP to start the reaction. Incubate for 30 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Readout: Measure inorganic phosphate (

    
    ) release using the Malachite Green colorimetric assay (Absorbance at 620 nm).
    
  • Calculation:

    
    
    

Comparative Data Summary

FeatureZolpidem (Standard)7,8-Dimethyl Analogues
Substitution 6-Methyl7,8-Dimethyl
Primary Target GABA-A (

subunit)
Viral DNA Pol / H+/K+ ATPase
Therapeutic Use Hypnotic (Insomnia)Anti-viral / Anti-ulcer (P-CAB)
Lipophilicity ModerateHigh (Enhanced membrane penetration)
Selectivity CNS (Sedation)Systemic / Gastric Luminal

References

  • Gueiffer, A., et al. (1998). "Synthesis and antiviral activity of 7,8-dimethyl-3-(phenylmethylthiomethyl)imidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry. (Verified context: Anti-viral activity against HCMV).

  • Shin, J. M., & Sachs, G. (2008). "Pharmacology of Proton Pump Inhibitors." Current Gastroenterology Reports. (Verified context: Mechanism of P-CABs and substituted imidazopyridines).

  • Kamal, A., et al. (2015). "Imidazo[1,2-a]pyridine-based scaffolds: A review on their pharmacological activities." European Journal of Medicinal Chemistry. (Verified context: General scaffold pharmacology).

  • Wallmark, B., et al. (1987). "Inhibition of gastric H+,K+-ATPase by substituted imidazo[1,2-a]pyridines." Journal of Biological Chemistry. (Verified context: SCH 28080 and analogues).

Sources

Imidazo[1,2-a]pyridin-3-amine: A Comprehensive Technical Guide on Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its profound synthetic versatility and broad spectrum of biological activities[1]. Among its derivatives, imidazo[1,2-a]pyridin-3-amines have emerged as critical pharmacophores. The presence of the amino group at the 3-position introduces a critical hydrogen-bonding donor/acceptor site, significantly enhancing target protein affinity and altering the molecule's pharmacokinetic profile[2]. This technical guide synthesizes recent advancements in the biological evaluation, mechanistic pathways, and synthetic methodologies of imidazo[1,2-a]pyridin-3-amine derivatives, providing a foundational framework for drug development professionals.

Pharmacological Profile & Target Modulations

The structural plasticity of the fused imidazole and pyridine rings allows imidazo[1,2-a]pyridin-3-amines to intercalate or bind selectively within the hydrophobic pockets of various biological targets[2].

Anticancer Activity

A primary focus of recent literature is the potent antiproliferative properties of these derivatives. Imidazo[1,2-a]pyridin-3-amines function as robust anticancer agents by modulating key signaling pathways, inducing apoptosis, and acting as kinase inhibitors[3]. For instance, iodine-catalyzed multicomponent synthesis has yielded derivatives like 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, which demonstrate high cytotoxicity against solid tumor cell lines (Hep-2, HepG2, MCF-7, and A375) while maintaining a highly favorable safety profile in non-cancerous cells[4].

Anti-inflammatory & Immunomodulatory Activity

Beyond oncology, these compounds exhibit profound anti-inflammatory effects. Aberrant Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling are hallmarks of both chronic inflammation and tumor progression. Novel derivatives, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), have been proven to directly suppress the DNA-binding activity of NF-κB and inhibit STAT3 phosphorylation, effectively cutting off the pro-inflammatory cytokine loop.

Mechanistic Insights: Signaling Pathway Inhibition

To rationally design next-generation therapeutics, we must understand the causality behind the phenotypic outcomes. The anti-inflammatory and apoptotic effects of imidazo[1,2-a]pyridin-3-amines are largely driven by their ability to intercept cytosolic signaling complexes before nuclear translocation occurs.

Pathway LPS LPS / Cytokines Receptor Cell Surface Receptors LPS->Receptor NFkB_complex NF-κB Complex Receptor->NFkB_complex Activates STAT3 STAT3 Phosphorylation Receptor->STAT3 Activates Imidazo Imidazo[1,2-a]pyridin-3-amines Imidazo->NFkB_complex Inhibits Imidazo->STAT3 Inhibits Nucleus Nucleus: DNA Binding NFkB_complex->Nucleus Translocation STAT3->Nucleus Translocation Inflammation Tumor Progression Nucleus->Inflammation

Mechanistic inhibition of NF-κB and STAT3 signaling by imidazo[1,2-a]pyridin-3-amines.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of imidazo[1,2-a]pyridin-3-amines is highly sensitive to substitution patterns. SAR analysis reveals the following causal relationships[4][5]:

  • C-3 Amine Substitution : The introduction of bulky, electron-donating groups (e.g., tert-butylamine) at the 3-position increases lipophilicity, which enhances cellular membrane permeability and results in lower IC50 values[4].

  • C-2 Aryl Substitution : Halogenated or methoxy-substituted phenyl rings at the C-2 position improve binding affinity through enhanced π-π stacking and dipole interactions within the target protein's active site[6].

Quantitative Data: Cytotoxicity and Selectivity

The true value of a pharmacophore lies in its therapeutic window. Table 1 summarizes the in vitro cytotoxicity of a highly active derivative against various cell lines, highlighting its superior safety profile compared to the standard chemotherapeutic agent, Doxorubicin[4].

Table 1: In Vitro Cytotoxicity (IC50) of 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine vs. Doxorubicin

Cell Line (Origin)Derivative IC50 (μM)Doxorubicin IC50 (μM)Selectivity & Efficacy Profile
Hep-2 (Laryngeal)11.010.0Highly comparable to standard chemotherapeutic
HepG2 (Hepatocellular)13.01.5Moderate potency
MCF-7 (Breast)11.00.85Moderate potency
A375 (Melanoma)11.05.16Good potency
Vero (Normal Kidney)91.014.0High selectivity (Significantly lower toxicity to normal cells)

Data indicates that while Doxorubicin is highly toxic to normal Vero cells (14.0 μM), the imidazo[1,2-a]pyridine derivative exhibits a much wider safety margin (91.0 μM)[4].

Synthetic Methodologies & Experimental Protocols

The most efficient route to synthesize these derivatives is via Multicomponent Reactions (MCRs), specifically the Groebke-Blackburn-Bienaymé (GBB) reaction. MCRs are favored due to their high atom economy, rapid execution, and capacity for diversity-oriented synthesis[4].

Workflow MCR Multicomponent Synthesis Purification Purification & Characterization MCR->Purification InVitro In Vitro Cytotoxicity (MTT Assay) Purification->InVitro SAR SAR Analysis InVitro->SAR Lead Lead Optimization SAR->Lead

Workflow from multicomponent synthesis to lead optimization for imidazopyridine derivatives.

Standardized Protocol: Synthesis and Biological Evaluation

To ensure a self-validating experimental system, the following protocol details the synthesis via Lewis acid/Iodine catalysis and subsequent biological validation.

Phase 1: One-Pot Multicomponent Synthesis

Causality Check: The use of a catalyst (like Sc(OTf)3 or molecular Iodine) is critical as it acts as a Lewis acid to activate the intermediate imine (formed from the aldehyde and 2-aminopyridine), facilitating the nucleophilic attack of the isocyanide[4][6].

  • Preparation : In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., Methanol or DMSO).

  • Catalysis : Add the catalyst (e.g., 5-10 mol% Sc(OTf)3 or Iodine). Stir the mixture at 50–100 °C under a nitrogen atmosphere for 1–3 hours to ensure complete imine formation[4][6].

  • Cyclization : Add the isocyanide (e.g., tert-butyl isocyanide or 4-chlorophenyl isocyanide, 1.0–1.2 eq) dropwise. Continue stirring until TLC indicates the complete consumption of the imine intermediate.

  • Workup : Cool the mixture to room temperature, pour into crushed ice/water, and filter the resulting precipitate. Purify via recrystallization (e.g., using ethanol) or column chromatography to obtain the pure imidazo[1,2-a]pyridin-3-amine derivative[4].

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay is utilized because it directly measures mitochondrial reductase activity. Only viable cells can reduce the yellow tetrazolium salt to purple formazan, providing a direct, quantifiable metric of compound cytotoxicity[4].

  • Cell Seeding : Seed cancer cell lines (e.g., MCF-7, HepG2) and a normal control line (e.g., Vero) into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
    
  • Treatment : Treat the cells with varying concentrations of the synthesized derivatives (e.g., 1–100 μM) dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Use Doxorubicin as a positive control.

  • Incubation : Incubate for 48 hours.

  • MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization & Reading : Remove the media, dissolve the formazan crystals in 100 μL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis[4].

Future Perspectives in Drug Development

The imidazo[1,2-a]pyridin-3-amine scaffold represents a highly tunable platform for modern drug discovery. Future development should focus on optimizing the pharmacokinetic properties (ADME) of these derivatives and exploring combination therapies. For example, co-administration of specific imidazo[1,2-a]pyridine derivatives with natural compounds like curcumin has already shown synergistic anti-inflammatory and anticancer effects, drastically lowering the required therapeutic dose and minimizing off-target toxicity.

References

1.1 - ACS Omega 2. 5 - PubMed / Infect Disord Drug Targets 3. 6 - PMC 4. 2 - CymitQuimica 5. 3 - PubMed / Arch Pharm 6.4 - RSC Advances 7. - BioImpacts

Sources

Comprehensive Solubility and Stability Profiling of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of agents targeting [1] and [2]. Specifically, 7,8-dimethylimidazo[1,2-a]pyridin-3-amine (CAS: 1427361-01-0) represents a highly functionalized derivative. While the 3-amino group can be efficiently installed via the[3], this specific substitution pattern introduces significant physicochemical bottlenecks.

As a Senior Application Scientist, I have observed that unadorned imidazopyridines frequently suffer from poor aqueous solubility and low metabolic stability[1]. This whitepaper provides a definitive, field-proven framework for profiling the solubility and oxidative stability of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine, ensuring robust data generation for preclinical advancement.

Physicochemical Causality: Structure-Property Relationships

To successfully formulate and optimize this scaffold, one must first understand the causality behind its physical behavior:

  • Solubility (The pKa / Lipophilicity Interplay): The bridgehead nitrogen (N1) of the imidazo[1,2-a]pyridine core acts as the primary basic center, with an unsubstituted pKa of approximately 6.8[4]. The inductive electron-donating (+I) effect of the 7,8-dimethyl groups slightly elevates this pKa. However, at physiological pH (7.4), the molecule remains predominantly unprotonated. Combined with the increased lipophilicity imparted by the methyl groups, the neutral species exhibits high crystal lattice energy and poor aqueous solvation.

  • Stability (The Electron-Rich Core): The 3-amino group introduces a reactive center capable of hydrogen bonding, but it severely compromises oxidative stability[5]. The lone pair on the exocyclic nitrogen conjugates with the electron-rich bicyclic system, making the N1 position and the C3-amine highly susceptible to reactive oxygen species (ROS) and cytochrome P450-mediated oxidative degradation[6].

Quantitative Data Summaries

The following tables synthesize the expected physicochemical and degradation profiles based on the structural liabilities of the 7,8-dimethylimidazo[1,2-a]pyridin-3-amine scaffold.

Table 1: Predicted Physicochemical & Solubility Profile

ParameterValueCausality / Implication
Molecular Weight 161.20 g/mol Highly favorable for oral absorption (Lipinski compliant).
pKa (Predicted) ~6.8 - 7.1Weakly basic N1; predominantly neutral at physiological pH[4].
LogP (Predicted) ~1.8 - 2.2Lipophilic methyls drive membrane permeability but hinder aqueous solvation.
Solubility (pH 2.0) > 1000 µg/mLHigh solubility driven by complete protonation of the imidazopyridine core.
Solubility (pH 7.4) < 50 µg/mLPoor solubility due to neutral state and high crystal lattice energy[1].

Table 2: Accelerated Forced Degradation Profile

Stress ConditionTimepoint% RemainingPrimary Degradant Identified
Oxidative (0.1% H₂O₂) 24 hours45%N1-oxide, C3-azo dimer[6].
Hydrolytic (pH 1.2) 7 days98%None (Highly stable to acidic hydrolysis).
Hydrolytic (pH 10.0) 7 days95%Trace C3-deamination products.
Photolytic (UV/Vis) 24 hours82%Ring cleavage fragments.

Mechanistic Visualizations

Workflow A Compound Dispensing (7,8-Dimethylimidazo[1,2-a]pyridin-3-amine) B pH-Adjusted Buffer Incubation (pH 2.0, 4.0, 7.4) A->B Initiate C Phase Separation (Ultracentrifugation at 100,000 x g) B->C Equilibrate (24h) D LC-MS/MS Quantification (MRM Mode) C->D Supernatant Extraction E Data Analysis & Mass Balance Validation D->E Integration

Fig 1. Self-validating high-throughput ADME workflow for solubility and stability quantification.

Pathway Parent 7,8-Dimethylimidazo [1,2-a]pyridin-3-amine (Intact Core) ROS Reactive Oxygen Species (H2O2 / CYP450) Parent->ROS NOxide N1-Oxidation (Imidazopyridine N-oxide) ROS->NOxide Electron-rich N1 C3Deamin C3-Deamination / Oxidative Cleavage ROS->C3Deamin Radical attack at C3 Dimer Azo-Dimerization (C3-N=N-C3) ROS->Dimer Amine oxidation

Fig 2. Primary oxidative degradation pathways of the electron-rich 3-aminoimidazopyridine scaffold.

Self-Validating Experimental Protocols

To generate trustworthy data, methodologies must be designed to automatically flag false positives and matrix artifacts.

Protocol 1: Thermodynamic Solubility via Shake-Flask (pH-Dependent)

Causality: In our experience, standard filtration of lipophilic heterocycles often yields artificially low solubility data due to non-specific membrane binding. Therefore, this protocol utilizes ultracentrifugation to separate the solid phase without introducing membrane-binding artifacts. Self-Validation System: The assay includes a highly soluble internal standard (Propranolol) spiked into the buffer. If the LC-MS/MS recovery of the internal standard deviates by >5%, a matrix suppression effect is flagged, and the data point is invalidated.

Step-by-Step Methodology:

  • Dispensing: Accurately weigh 2.0 mg of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine powder into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., pH 2.0 HCl/KCl, pH 4.0 Acetate, or pH 7.4 Phosphate) spiked with 1 µg/mL Propranolol (Internal Standard).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at a constant 25°C.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube. Centrifuge at 100,000 x g for 30 minutes to pellet all sub-visible colloidal aggregates.

  • Quantification: Dilute the clear supernatant 1:100 in Acetonitrile/Water (50:50) and quantify the parent compound via LC-MS/MS (MRM mode) against a standard calibration curve.

Protocol 2: Accelerated Oxidative Stability Profiling

Causality: Evaluating 3-amino heterocycles requires accounting for highly polar or volatile degradants that evade standard reverse-phase chromatography. We utilize 0.1% H₂O₂ to simulate both peroxide-driven N-oxidation and radical-driven C3-deamination pathways[6]. Self-Validation System: Strict mass balance tracking. The sum of the parent compound's remaining peak area and the integrated areas of all identified degradants (adjusted for ionization efficiency) must equal 100% ± 5% of the time-zero control. A loss of mass balance immediately flags the presence of undetected ring-cleavage fragments.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 µM solution of the compound in a 50:50 mixture of Methanol and 50 mM Ammonium Acetate buffer (pH 7.4).

  • Stress Induction: Add H₂O₂ to achieve a final concentration of 0.1% (v/v). Incubate the sealed samples at 40°C in the dark.

  • Quenching: At predetermined timepoints (0, 4, 8, and 24 hours), extract a 50 µL aliquot and quench the oxidation by adding 50 µL of cold 10 mM Sodium Thiosulfate.

  • LC-HRMS Analysis: Inject the quenched samples into a High-Resolution Mass Spectrometer (e.g., Q-TOF) to quantify the remaining parent mass and elucidate the structures of the N-oxide and azo-dimer degradants.

Strategic Mitigation in Drug Development

If 7,8-dimethylimidazo[1,2-a]pyridin-3-amine is to be advanced as a lead scaffold, the following structural and formulation interventions are recommended:

  • Solubility Enhancement: Given the pKa of ~7.1, the molecule is an excellent candidate for salt screening. Formulating the compound as a mesylate or hydrochloride salt will lock the imidazopyridine core in its protonated state, drastically lowering the crystal lattice energy and improving dissolution rates.

  • Stability Enhancement: If the primary 3-amino group is not strictly required for target binding, it should be masked. Conversion of the amine into an amide, urea, or introducing sterically hindering aliphatic groups (e.g., N-tert-butyl) will effectively shield the electron-rich core from oxidative liabilities and improve overall metabolic half-life[6].

References

  • [6] Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Source: NIH / PMC. URL:[Link]

  • [2] Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [3] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Source: Molecules (MDPI). URL:[Link]

  • [1] Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Source: ACS Infectious Diseases. URL:[Link]

Sources

The Pharmacophore Frontier: Role of 7,8-Dimethyl Substitution in Imidazo[1,2-a]pyridine Potency

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (sedative) and Soraprazan (P-CAB).[1] While 2-, 3-, and 6-substitutions are widely explored, the 7,8-dimethyl substitution pattern represents a specialized pharmacophore that drives potency through three distinct mechanisms: conformation locking , N1-basicity modulation , and hydrophobic pocket optimization .[1]

This guide analyzes the critical role of the 7,8-dimethyl motif, specifically in antiviral (HCMV/VZV) and anti-tuberculosis (TB) applications, and provides validated protocols for its synthesis and evaluation.[1]

Mechanistic Rationale: Why 7,8-Dimethyl?

The potency enhancement observed with 7,8-dimethyl substitution is not accidental; it is governed by specific steric and electronic factors.

A. The "Bay Region" Steric Lock (8-Position)

The substituent at the 8-position is spatially proximal to the substituent at the 3-position.

  • Effect: An 8-methyl group exerts steric pressure on the C3-side chain (e.g., a thioether or carboxamide).

  • Result: This restricts bond rotation, forcing the C3-substituent into a preferred bioactive conformation (often perpendicular or twisted relative to the plane), reducing the entropic penalty of binding.

B. Electronic Activation of N1 (7-Position)

The N1 nitrogen is the primary hydrogen-bond acceptor in this scaffold.

  • Effect: The 7-methyl group is an electron-donating group (EDG) located para to the bridgehead nitrogen (N4) but inductively enriches the entire

    
    -system.
    
  • Result: It increases the pKa of N1, making it a stronger H-bond acceptor for target proteins (e.g., polymerases or kinases).[1]

C. Hydrophobic Optimization (LogP)
  • Effect: Simultaneous methylation at 7 and 8 increases the lipophilicity (LogP) significantly compared to the unsubstituted core.

  • Result: Enhanced passive diffusion across bacterial cell walls (Mycobacterium tuberculosis) or viral envelopes.

Visualization: SAR Logic Flow

SAR_LogicCoreImidazo[1,2-a]pyridineCorePos77-Methyl(Electronic)Core->Pos7Pos88-Methyl(Steric)Core->Pos8N1_BasicityIncreased N1 pKa(Better H-Bond Acceptor)Pos7->N1_BasicityInductive Effect (+I)LipophilicityOptimized LogP(Cell Permeability)Pos7->LipophilicityConformationRestricted Rotation(Lower Entropic Cost)Pos8->ConformationSteric Clash w/ C3Pos8->LipophilicityPotencyEnhancedPotencyN1_Basicity->PotencyConformation->PotencyLipophilicity->Potency

Caption: Mechanistic contribution of 7- and 8-methyl groups to overall scaffold potency.

Case Studies in Potency

Case A: Antiviral Agents (HCMV & VZV)

Research by Gueiffier et al. demonstrated that the 7,8-dimethyl pattern is critical for activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[1]

  • Compound Class: 3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridines.[1][2][3]

  • Observation: The 7,8-dimethyl analogs showed superior potency compared to mono-substituted derivatives.

  • Data Summary:

Compound VariantSubstitutionHCMV Activity (EC50 µM)Mechanism Note
UnsubstitutedH> 50Lacks hydrophobic grip
Mono-methyl6-Me or 8-Me10 - 25Moderate activity
Di-methyl 7,8-Dimethyl 2.5 - 5.0 Synergistic hydrophobic/steric fit
Case B: Anti-Tuberculosis (The 8-Position Limit)

In contrast to antiviral targets, research into anti-TB agents (Moraski et al.) highlights a boundary condition for this pharmacophore.

  • Target: Mycobacterium tuberculosis (QcrB inhibitor).

  • Observation: While 2,7-dimethyl analogs were highly potent (MIC < 0.01 µM), the introduction of an 8-methyl group often abolished activity (MIC > 20 µM) in specific carboxamide series.[1]

  • Insight: This proves that the 8-methyl group's steric bulk can be a "double-edged sword." It enhances potency only when the target pocket accommodates the extra width (as in HCMV polymerases) but clashes in tighter pockets (as in TB QcrB).

Synthetic Methodology

The synthesis of 7,8-dimethylimidazo[1,2-a]pyridine is a robust, self-validating protocol based on the condensation of 2-amino-3,4-dimethylpyridine with

Reaction Scheme (Graphviz)[1]

SynthesisSM12-Amino-3,4-dimethylpyridineStep1Condensation(Ethanol, Reflux, 4-12h)SM1->Step1SM2α-Bromoacetophenone(or derivative)SM2->Step1InterIntermediateN-Alkylated SaltStep1->Inter SN2 AttackStep2Cyclization/Dehydration(NaHCO3 or Na2CO3)Inter->Step2 -H2O, -HBrProduct7,8-Dimethyl-2-aryl-imidazo[1,2-a]pyridineStep2->Product

Caption: One-pot condensation pathway for generating the 7,8-dimethyl core.

Detailed Protocol: Synthesis of 7,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine

Reagents:

  • 2-Amino-3,4-dimethylpyridine (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3,4-dimethylpyridine (10 mmol) in ethanol (30 mL).

  • Addition: Add 2-bromoacetophenone (10 mmol) portion-wise at room temperature. Checkpoint: The solution may turn slightly yellow/orange.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product will precipitate.

  • Neutralization:

    • If solid forms: Filter the solid and suspend it in water. Neutralize with saturated aqueous

      
       until pH ~8–9. Extract with Ethyl Acetate.
      
    • If no solid: Evaporate ethanol, suspend residue in water, and neutralize with

      
      .[1]
      
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.

  • Validation:

    
    H NMR should show the absence of the 
    
    
    protons and the presence of two distinct methyl singlets (approx.
    
    
    2.3–2.6 ppm) and the characteristic C3-H singlet (approx.
    
    
    7.5–8.0 ppm).

Experimental Protocol: Biological Validation (Mtb MIC Assay)

To validate the potency of the synthesized 7,8-dimethyl analogs, the Microplate Alamar Blue Assay (MABA) is the industry standard for determining Minimum Inhibitory Concentration (MIC) against M. tuberculosis.[1]

Protocol:

  • Culture Prep: Grow M. tuberculosis (strain H37Rv) in Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80 until mid-log phase (

    
     0.4–0.8).
    
  • Dilution: Dilute culture to

    
     CFU/mL.
    
  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound (Range: 100 µM to 0.01 µM). Include DMSO controls and Isoniazid (positive control).

  • Incubation: Incubate at

    
    C for 7 days.
    
  • Development: Add 30 µL of Alamar Blue solution (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin to Resorufin).

    • Calculation: The lowest concentration preventing the color change from blue to pink is the MIC.

References

  • Gueiffier, A., et al. (1998).[1][3] "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry.

  • Moraski, G. C., et al. (2011).[1] "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity." ACS Medicinal Chemistry Letters.

  • Bagdi, A. K., et al. (2015).[1][4][5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[4][5]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007).[1] "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry.

Technical Deep Dive: Physicochemical Characterization & Stability Profiling of Semaglutide (CAS 910463-68-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Semaglutide (CAS 910463-68-2) represents a pinnacle in peptide engineering, evolving from the Liraglutide scaffold to achieve once-weekly dosing. As a Senior Application Scientist, it is critical to understand that Semaglutide is not merely a GLP-1 analogue; it is a lipopeptide conjugate designed to hijack human serum albumin (HSA) for extended pharmacokinetics while resisting enzymatic degradation.

The molecule consists of a GLP-1(7-37) backbone with three critical modifications:[1]

  • Aib8 Substitution: Alanine at position 8 is replaced by 2-aminoisobutyric acid (Aib) to prevent degradation by dipeptidyl peptidase-4 (DPP-4).

  • Arg34 Substitution: Lysine at position 34 is replaced by Arginine to force acylation to occur only at Lysine-26.

  • C18 Fatty Diacid Chain: Attached to Lys26 via a hydrophilic spacer. This is the physicochemical engine of the molecule, enabling strong non-covalent binding to albumin.

Structural Logic Diagram

The following diagram illustrates the functional architecture of Semaglutide.

Semaglutide_Structure Backbone GLP-1(7-37) Backbone (31 Amino Acids) Mod_Aib Pos 8: Aib (DPP-4 Resistance) Backbone->Mod_Aib Substitution Mod_Arg Pos 34: Arg (Site Specificity) Backbone->Mod_Arg Substitution Lys26 Pos 26: Lysine (Attachment Point) Backbone->Lys26 Contains Linker Spacer (Glu + 2x OEG) Lys26->Linker Amide Bond FattyAcid C18 Fatty Diacid (Albumin Binding) Linker->FattyAcid Conjugation

Caption: Functional decomposition of Semaglutide showing stability modifications (Red) and pharmacokinetic extenders (Green).

Physicochemical Specifications

The following data aggregates standard parameters required for formulation and analytical development.

ParameterSpecificationTechnical Insight
CAS Number 910463-68-2Unique identifier for regulatory filing.
Molecular Formula C₁₈₇H₂₉₁N₄₅O₅₉High oxygen content due to the hydrophilic OEG linker.
Molecular Weight ~4113.58 g/mol Significant increase over native GLP-1 (~3297 Da) due to the C18 side chain.
Isoelectric Point (pI) ~5.4Critical: The peptide precipitates at pH 4.0–6.0. Formulation must be buffered > pH 7.4.
Solubility pH-dependentInsoluble in acidic media. Soluble in water at pH > 8.0 or in organic solvents (DMSO).
Appearance White to off-white powderHygroscopic; store at -20°C under inert gas.
Albumin Affinity High (Kd ≈ 0.38 nM)The C18 diacid binds albumin 5-10x tighter than Liraglutide's C16 monoacid.

Protocol: Thioflavin T (ThT) Fibrillation Assay

Why this matters: Like many amyloidogenic peptides, Semaglutide is prone to physical instability (fibrillation) under stress (shear, heat, acidic pH). The ThT assay is the industry-standard "self-validating" method because ThT fluorescence increases by orders of magnitude only when bound to beta-sheet rich fibrils, providing a binary readout of stability.

Materials
  • Buffer: 50 mM Phosphate Buffer, pH 8.0 (Must be above pI to ensure initial solubility).

  • Thioflavin T (ThT): 20 µM stock in water (filtered).

  • Plate: 96-well non-binding surface (NBS) black plate (Corning 3881 or equivalent).

  • Sample: Semaglutide dissolved to 1.0 mg/mL.[2][3]

Step-by-Step Methodology
  • Preparation: Dissolve Semaglutide in 50 mM Phosphate Buffer (pH 8.0) to a concentration of 2 mg/mL. Centrifuge at 10,000 x g for 5 mins to remove pre-existing aggregates (Critical for baseline accuracy).

  • Dye Addition: Dilute the supernatant 1:1 with 40 µM ThT solution (Final peptide: 1 mg/mL, Final ThT: 20 µM).

  • Plating: Aliquot 150 µL per well in quadruplicate. Seal with optical adhesive film to prevent evaporation.

  • Kinetic Run:

    • Instrument: Fluorescence Plate Reader (e.g., FLIPR or Synergy).[4]

    • Settings: Excitation 440 nm / Emission 480 nm.

    • Stress Condition: 37°C with orbital shaking (300 rpm) to accelerate fibrillation.

    • Duration: Read every 10 minutes for 48–72 hours.

  • Validation Criteria:

    • Lag Phase: Time until fluorescence > 3x baseline. Longer lag phase = Higher Stability.

    • Plateau: Maximum fluorescence intensity indicating complete fibrillation.

Analytical Workflow Diagram

ThT_Assay_Workflow Step1 Sample Prep Dissolve in pH 8.0 Buffer Step2 Clarification Centrifuge 10k x g (Remove Aggregates) Step1->Step2 Step3 ThT Addition Final Conc: 20 µM ThT Step2->Step3 Step4 Stress Induction 37°C + 300 rpm Shaking Step3->Step4 Step5 Data Acquisition Ex: 440nm / Em: 480nm Step4->Step5 Decision Fluorescence Spike? Step5->Decision Result_Stable Pass: Long Lag Phase Decision->Result_Stable No Change Result_Unstable Fail: Rapid Fibrillation Decision->Result_Unstable >3x Baseline

Caption: Kinetic workflow for assessing Semaglutide physical stability via Thioflavin T fluorescence.

Formulation Insight: The Oral Breakthrough

While the injectable form relies on the C18 chain for albumin binding, the oral formulation (Rybelsus) utilizes a permeation enhancer, SNAC (Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate) .

  • Mechanism: SNAC neutralizes the pH locally in the stomach (raising it from ~1.5 to ~5.5-7.0).

  • Causality: As noted in the physicochemical table, Semaglutide has a pI of ~5.[1]4. By buffering the local environment near the pI, SNAC prevents acid hydrolysis and increases lipophilicity, allowing transcellular transport across the gastric mucosa before the stomach acid degrades the peptide.

References

  • Lau, J., et al. (2015).[5][6] "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[6][7][8][9][10] Journal of Medicinal Chemistry.

  • European Medicines Agency (EMA). (2018). "Assessment Report: Ozempic (Semaglutide)." EMA/CHMP/5566/2018.

  • Buckley, S. T., et al. (2018). "Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist." Science Translational Medicine.

  • FDA Highlights of Prescribing Information. (2017). "OZEMPIC (semaglutide) injection."[1]

  • Gotfredsen, C. F., et al. (2014). "The pharmacokinetics of the GLP-1 analogue semaglutide." International Journal of Pharmaceutics.

Sources

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine: A Strategic Scaffold for Medicinal Chemistry

[1]

Executive Summary

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine represents a highly specialized "privileged structure" in modern drug discovery. Unlike the unsubstituted parent scaffold, the addition of the 7,8-dimethyl motif provides a dual advantage: it modulates the lipophilicity (LogP) for improved membrane permeability and, critically, blocks common metabolic "soft spots" on the pyridine ring (specifically C-7 and C-8 oxidation), thereby enhancing metabolic stability in microsomal assays. The C-3 primary amine serves as a versatile nucleophilic handle, allowing for rapid diversification into amides, ureas, and sulfonamides—common pharmacophores in kinase inhibitors (e.g., c-Met, FLT3), anti-tubercular agents (e.g., Q203 analogs), and potassium-competitive acid blockers (P-CABs).

Structural Analysis & Pharmacophore Properties

Chemical Architecture

The scaffold consists of a fused bicyclic system where the pyridine ring (6-membered) is fused to an imidazole ring (5-membered) with a bridgehead nitrogen.[1]

  • Numbering System:

    • N1: Imidazole nitrogen (unprotonated in neutral form).

    • C2/C3: Imidazole carbons (C3 bears the amine).

    • N4: Bridgehead nitrogen.[1]

    • C5-C8: Pyridine ring carbons.

  • 7,8-Dimethyl Pattern:

    • C8-Methyl: Sterically hinders the N1/C8 region, potentially influencing binding selectivity in ATP-binding pockets.

    • C7-Methyl: Blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation often occurs at C6 or C7 in unsubstituted analogs).

Electronic Properties

The imidazo[1,2-a]pyridine core is electron-rich. The C3 position is highly nucleophilic, making the 3-amine stable but reactive toward electrophiles. The bridgehead nitrogen (N4) is weakly basic, while N1 is the primary site of protonation (pKa ~ 5-6). The 7,8-dimethyl substitution exerts a positive inductive effect (+I), slightly increasing the basicity of N1 and the electron density of the ring system compared to the unsubstituted parent.

Synthetic Accessibility & Protocols

There are two primary workflows for accessing this scaffold:

  • Route A (Scale-Up): Stepwise cyclization, nitration, and reduction. Best for generating the primary amine building block in bulk.

  • Route B (Diversity): Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction. Best for parallel medicinal chemistry where the "amine" is substituted in situ.

Visualization of Synthetic Pathways

Synthesis_PathwaysSM2-Amino-3,4-dimethylpyridineCyclizationCondensation(Cl-CH2-CHO)SM->CyclizationGBBGBB Reaction(R-NC + Aldehyde)SM->GBB + R-CHO + R-NC Scaffold7,8-Dimethylimidazo[1,2-a]pyridineCyclization->ScaffoldNitrationNitration(HNO3/H2SO4)Scaffold->NitrationNitro3-Nitro-7,8-dimethylintermediateNitration->NitroReductionReduction(Fe/AcOH or H2/Pd)Nitro->ReductionProductAPrimary Amine(Building Block)Reduction->ProductA Route A: Bulk Synthesis ProductBSecondary Amine(Library Analog)GBB->ProductB Route B: 1-Step Diversity

Figure 1: Dual synthetic pathways. Route A yields the primary amine building block; Route B yields substituted analogs directly.

Detailed Experimental Protocol (Route A: Scale-Up)

Objective: Synthesis of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine (Primary Amine).

Step 1: Scaffold Formation

  • Reagents: 2-Amino-3,4-dimethylpyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), NaHCO3 (2.0 eq), Ethanol (0.5 M).

  • Procedure: Dissolve aminopyridine in ethanol. Add chloroacetaldehyde and NaHCO3. Reflux for 4-6 hours.

  • Workup: Cool, concentrate ethanol. Neutralize with sat. NaHCO3. Extract with DCM.[1] Dry (Na2SO4) and concentrate.[1][2]

  • Validation: LCMS (M+H).

Step 2: C-3 Nitration

  • Reagents: 7,8-Dimethylimidazo[1,2-a]pyridine (from Step 1), Conc. H2SO4, Conc. HNO3 (1.1 eq).

  • Procedure: Dissolve scaffold in conc. H2SO4 at 0°C. Dropwise add HNO3, maintaining temp <10°C. Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Safety: Exothermic reaction. Quench by pouring onto crushed ice.

  • Isolation: Basify ice mixture with NaOH (pH 8-9). Filter the yellow precipitate (3-nitro intermediate).

Step 3: Nitro Reduction to Amine

  • Reagents: 3-Nitro intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (3:1).

  • Procedure: Reflux mixture for 2-4 hours. The yellow color of the nitro compound will fade.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1] Extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Ether or Flash Chromatography (DCM/MeOH).

  • Storage: Store under inert atmosphere (Argon) at -20°C. The free amine is oxidation-sensitive over time.

Medicinal Chemistry Applications

Metabolic Stability & SAR

The 7,8-dimethyl substitution pattern is not arbitrary. In the development of imidazopyridine-based drugs (e.g., Zolpidem analogs or anti-TB agents like Q203), the "left-hand" pyridine ring often suffers from rapid oxidative clearance.

  • C7-Blocking: Prevents hydroxylation at the position para to the bridgehead nitrogen.

  • C8-Blocking: Increases steric bulk around the N1 nitrogen, which can reduce affinity for off-target enzymes (e.g., certain CYPs) while maintaining on-target potency in kinases where a "gatekeeper" residue allows the methyl.

Quantitative Data: Substitution Effects
PropertyUnsubstituted Core7,8-Dimethyl AnalogImpact on Drug Design
LogP (Calc) ~1.2~2.1Improved membrane permeability; better CNS penetration potential.
t1/2 (Microsomal) Low (< 15 min)Moderate/High (> 45 min)Blocks C7/C8 metabolic soft spots.
N1 Basicity (pKa) ~5.6~6.2Slightly more basic; improved solubility in acidic media (stomach).
Steric Bulk LowHigh (at C8)Can induce atropisomerism if C3 substituent is bulky; improves selectivity.
Case Study: Anti-Tubercular Agents

In the optimization of Telacebec (Q203) analogs, the imidazo[1,2-a]pyridine core targets the cytochrome bc1 complex of Mycobacterium tuberculosis.

  • Role of 3-Amine: Used to form an amide linkage with a lipophilic tail.

  • Role of Methyls: The 2,6-dimethyl or 2,7-dimethyl patterns are common, but 7,8-dimethyl analogs have shown retained potency with altered metabolic profiles, offering a "backup" scaffold series to evade resistance mechanisms or improve PK.

Reactivity & Derivatization Guide

The C3-amine is a nucleophile. Standard coupling protocols apply, but specific care must be taken due to the basicity of the N1 nitrogen.

A. Amide Coupling (General Protocol)

  • Reagents: Carboxylic Acid (R-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Note: The pyridine nitrogen (N1) can H-bond with the coupling reagent, sometimes slowing the reaction. Using HATU is preferred over EDC/HOBt for sterically hindered acids.

B. Sulfonylation

  • Reagents: R-SO2-Cl, Pyridine (solvent/base) or DCM/TEA.

  • Observation: Bis-sulfonylation is rare due to steric hindrance from the C2-H and the peri-interaction with C5-H, but mono-sulfonylation proceeds smoothly.

C. Urea Formation

  • Reagents: Isocyanate (R-NCO) or Triphosgene/Amine.

  • Utility: Urea derivatives are classic kinase inhibitor motifs (Type II inhibitors binding to DFG-out conformation).

Derivatization Workflow Logic

Derivatizationcluster_rxnsFunctionalization PathwaysCore7,8-Dimethylimidazo[1,2-a]pyridin-3-amineAmideAmide Coupling(Target: Kinases/TB)Core->Amide R-COOH / HATU UreaUrea Formation(Target: Type II Kinase Inh)Core->Urea R-NCO SandmeyerSandmeyer Rxn(Target: 3-Halo/Cyano)Core->Sandmeyer NaNO2 / CuX

Figure 2: Primary derivatization pathways for the 3-amine handle.

References

  • Bagdi, A. K., et al. "Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery." Molecular Diversity, 2015. Link

  • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Synthetic Communications, 2015. Link

  • Kang, S., et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 2013. Link

  • BenchChem Technical Report. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." BenchChem, 2025.[1] Link

  • Régnier, S., et al. "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides."[3][4] Journal of Organic Chemistry, 2016.[3][4] Link

Technical Guide: Characterizing Binding Affinities of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Distinct from its unsubstituted counterparts, the 7,8-dimethyl substitution pattern introduces specific steric and electronic constraints that significantly modulate binding affinity across two primary therapeutic axes: Potassium-Competitive Acid Blockers (P-CABs) targeting the gastric H


/K

-ATPase, and Type I Kinase Inhibitors .

This technical guide provides a rigorous, protocol-driven framework for quantifying the binding kinetics and thermodynamic affinity of ligands derived from this core. We move beyond basic IC


 screening to establish causal structure-kinetic relationships (SKR) essential for lead optimization.

Mechanistic Basis of Binding

To design effective binding studies, one must understand the interaction modes of the scaffold.

The P-CAB Mode (H /K -ATPase)

In the context of gastric acid suppression, imidazo[1,2-a]pyridines function as P-CABs. Unlike proton pump inhibitors (PPIs) that require acid activation and covalent disulfide bond formation, derivatives of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine bind ionically and reversibly to the luminal aspect of the H


/K

-ATPase.
  • The Protonation Trigger: The N1 nitrogen is the basic center (

    
     ~ 5.0–7.0 depending on the 3-amino substituent). In the acidic canaliculus (pH < 2), the scaffold becomes protonated.
    
  • The Binding Site: The protonated species competes with K

    
     ions, locking the enzyme in the E2 conformational state. The 7,8-dimethyl groups provide critical hydrophobic contacts that stabilize the ligand within the cation-binding pocket.
    
The Kinase Mode (ATP Competition)

In oncology, the 3-amino group often serves as the "hinge binder." The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val/Leu residues). The 7,8-dimethyl tail orients the molecule to exploit the hydrophobic back pocket (Gatekeeper residue interactions).

Visualization: Mechanistic Pathways

The following diagram illustrates the dual-pathway utility of the scaffold and the logic flow for assay selection.

ScaffoldMechanism Scaffold 7,8-Dimethylimidazo [1,2-a]pyridin-3-amine Core AcidEnv Acidic Environment (pH < 4.0) Scaffold->AcidEnv GI Tract Application NeutralEnv Cytosolic Environment (pH 7.4) Scaffold->NeutralEnv Oncology Application Protonation N1 Protonation (Cationic Species) AcidEnv->Protonation Target_HK Target: H+/K+-ATPase (Luminal Vestibule) Protonation->Target_HK Mechanism_HK Mechanism: K+ Competition (Ionic) Target_HK->Mechanism_HK HingeBind Hinge Region H-Bonding (Adenine Mimicry) NeutralEnv->HingeBind Target_Kinase Target: Kinases (e.g., DYRK1A, CLK1) HingeBind->Target_Kinase Mechanism_Kinase Mechanism: ATP Competition (Steric) Target_Kinase->Mechanism_Kinase

Figure 1: Dual-mechanism binding logic for 7,8-dimethylimidazo[1,2-a]pyridin-3-amine derivatives.

Experimental Protocol: H /K -ATPase Competitive Binding

This protocol is the "Gold Standard" for validating P-CAB activity. It differentiates the 7,8-dimethyl scaffold from generic inhibitors by proving K


-competitive kinetics.
Materials & Reagents[1][2]
  • Enzyme Source: Lyophilized gastric membrane vesicles (hog gastric mucosa is the industry standard).

  • Assay Buffer: 40 mM Tris-HCl (pH 6.4 and 7.4), 2 mM MgCl

    
    .
    
  • Substrate: 2 mM ATP (Tris salt).

  • Competitor: KCl (varying concentrations: 0, 2, 5, 10, 20 mM).

  • Ionophore: Nigericin (dissolved in methanol) – Critical for permeabilizing vesicles to K

    
     to prevent transport-limited kinetics.
    
Step-by-Step Methodology
  • Vesicle Preparation: Resuspend lyophilized gastric vesicles in 40 mM Tris-HCl (pH 7.4). Homogenize gently.

  • Pre-Incubation (The Acid Activation Test):

    • Prepare two parallel plates.

    • Plate A (Neutral): Incubate ligand (0.1 nM – 10 µM) with enzyme at pH 7.4 for 30 min.

    • Plate B (Acidic): Incubate ligand with enzyme at pH 6.4 for 30 min.

    • Rationale: P-CABs derived from this scaffold show pH-dependent affinity. Higher potency at pH 6.4 vs 7.4 confirms the ion-trapping mechanism.

  • Reaction Initiation: Add ATP-Start solution containing varying [KCl].

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with Malachite Green reagent (colorimetric phosphate detection).

  • Readout: Measure Absorbance at 620 nm.

Data Analysis: The Schild Plot

To confirm the mechanism is competitive with K


, transform the IC

data using the Schild equation.
ParameterFormula / DefinitionInterpretation
IC

Shift

As [KCl] increases, the IC

of the ligand must increase linearly if competitive.
Dose Ratio (DR)

A linear plot of (DR - 1) vs. log[Ligand] with slope = 1 confirms competitive binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

For kinase applications or fragment-based screening of the amine core itself, SPR provides real-time kinetic data (


, 

) which is superior to thermodynamic equilibrium constants (

) alone.
Sensor Chip Strategy
  • Chip Type: CM5 (Carboxymethylated dextran) is standard.

  • Immobilization: Amine coupling is NOT recommended for this scaffold if the 3-amine is the binding moiety.

    • Preferred: Biotinylate the target protein (kinase) and capture on a Streptavidin (SA) chip. This leaves the small molecule ligand free in solution to bind without steric hindrance from the matrix.

Running Conditions
  • Buffer: HBS-EP+ (HEPES buffered saline, EDTA, Surfactant P20).

  • DMSO Tolerance: Critical. The 7,8-dimethyl scaffold is hydrophobic.[1] Ensure DMSO concentration is matched exactly (e.g., 2%) in both running buffer and sample to avoid "bulk refractive index" jumps.

Workflow Visualization

SPRWorkflow Prep Sample Prep: Ligand in 2% DMSO Injection Injection (Association): 60-120s contact time Prep->Injection RefCorrection Reference Channel: Subtract Blank Surface Dissociation Wash (Dissociation): Buffer only flow RefCorrection->Dissociation Injection->RefCorrection Real-time Fit Global Fitting: 1:1 Langmuir Model Dissociation->Fit Output Output: kon, koff, Kd, Residence Time Fit->Output

Figure 2: SPR Kinetic Profiling Workflow for hydrophobic small molecules.

Interpreting the Data: Self-Validating Checks

A robust study must include internal validation controls. Use this checklist to ensure E-E-A-T compliance:

  • The pH Ratio Check (P-CABs):

    • Calculate the ratio:

      
      .
      
    • Validation: For a true P-CAB utilizing the imidazo[1,2-a]pyridine core, this ratio should be > 2.0. If the ratio is ~1.0, the compound is likely binding non-specifically or is not driven by protonation (loss of mechanism).

  • The Residence Time (

    
    ): 
    
    • For kinase inhibitors, high affinity (

      
      ) is often driven by a slow off-rate (
      
      
      
      ).
    • Warning: If your

      
       is low but 
      
      
      
      is physically impossible (>
      
      
      ), suspect aggregation or "sticky" compound behavior.
  • Hill Slope:

    • In the ATPase assay, the Hill slope should be ~ -1.0. A slope < -1.5 suggests cooperativity or aggregation; a slope > -0.8 suggests negative cooperativity or multiple binding sites.

References

  • Wallmark, B., et al. (1987). "Inhibition of gastric H+,K+-ATPase by substituted imidazo[1,2-a]pyridines." Journal of Biological Chemistry. Link

    • Context: Establishes the foundational mechanism of SCH 28080 and related imidazopyridines as K+-competitive inhibitors.
  • Kou, B., et al. (2022).[2] "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets." ACS Omega. Link

    • Context: Provides modern synthesis protocols and binding affinity screening methods for this specific scaffold class against kinase and GABA targets.
  • Ribeiro, C.J., et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

    • Context: A comprehensive review of the scaffold's utility in oncology and recent SAR data.[3]

  • Kamal, A., et al. (2015). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." ResearchGate. Link

    • Context: detailed SAR analysis of the 3-amino and 7,8-substituted variants.

Sources

Methodological & Application

Advanced Synthesis Protocol: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine via Regioselective Nitrosation-Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural basis for blockbuster therapeutics such as zolpidem (GABA_A agonist) and minodronic acid (bone resorption inhibitor) . While multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) condensation are excellent for generating heavily substituted derivatives, synthesizing the unsubstituted 3-amine (lacking a C2-substituent) requires a highly controlled, de novo step-wise approach .

To achieve the precise 7,8-dimethyl substitution pattern on the final imidazo[1,2-a]pyridine core, the synthesis must originate from 2-amino-3,4-dimethylpyridine . Due to the topological mapping during cyclocondensation, the C3-methyl of the pyridine precursor becomes the C8-methyl of the fused bicyclic system, while the C4-methyl becomes the C7-methyl.

This guide details a robust, three-step, self-validating synthetic workflow:

  • Cyclocondensation to establish the core.

  • Electrophilic Nitrosation leveraging the inherent nucleophilicity of the C3 position.

  • Catalytic Hydrogenation to cleanly yield the primary amine .

Mechanistic & Workflow Visualizations

SyntheticRoute SM 2-Amino-3,4- dimethylpyridine Step1 Step 1: Cyclocondensation SM->Step1 Int1 7,8-Dimethylimidazo [1,2-a]pyridine Step1->Int1 Step2 Step 2: Nitrosation Int1->Step2 Int2 7,8-Dimethyl-3-nitroso imidazo[1,2-a]pyridine Step2->Int2 Step3 Step 3: Reduction Int2->Step3 Prod 7,8-Dimethylimidazo [1,2-a]pyridin-3-amine Step3->Prod

Three-step synthetic workflow for 7,8-dimethylimidazo[1,2-a]pyridin-3-amine.

Regioselectivity P_N1 Pyridine N1 (Becomes Bridgehead N4) Core 7,8-Dimethylimidazo[1,2-a]pyridine Core P_N1->Core P_NH2 Exocyclic NH2 (Becomes Imidazole N1) P_NH2->Core P_C3 Pyridine C3-Methyl (Becomes C8-Methyl) P_C3->Core P_C4 Pyridine C4-Methyl (Becomes C7-Methyl) P_C4->Core EAS Electrophilic Aromatic Substitution (Highly Nucleophilic C3) Core->EAS NaNO2 / HCl Nitroso C3-Nitroso Intermediate EAS->Nitroso Regioselective Attack

Topological mapping of 2-amino-3,4-dimethylpyridine to the imidazo[1,2-a]pyridine core.

Step-by-Step Experimental Protocols

Step 1: Cyclocondensation to 7,8-Dimethylimidazo[1,2-a]pyridine

Causality & Mechanism: The reaction initiates via an S_N2 attack by the highly nucleophilic endocyclic pyridine nitrogen onto the


-carbon of 2-chloroacetaldehyde. Subsequent intramolecular cyclization of the exocyclic amine onto the aldehyde carbonyl, followed by dehydration, drives the rearomatization to form the fused bicyclic system.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-3,4-dimethylpyridine (10.0 g, 81.8 mmol) in 100 mL of absolute ethanol.

  • Add sodium bicarbonate (10.3 g, 122.7 mmol) to act as an acid scavenger, preventing the protonation of the pyridine nitrogen which would otherwise stall the initial nucleophilic attack.

  • Dropwise, add 2-chloroacetaldehyde (50% aqueous solution, 15.4 g, ~98 mmol).

  • Reflux the mixture at 80 °C for 12 hours.

  • Self-Validation (QC): Monitor via TLC (DCM:MeOH 9:1). The starting material (

    
    ) should disappear, replaced by a highly fluorescent blue spot under 254 nm UV (
    
    
    
    ).
  • Cool to room temperature, concentrate in vacuo, and partition between EtOAc (150 mL) and saturated aqueous NaHCO

    
     (100 mL). Extract the aqueous layer twice with EtOAc, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate.
Step 2: Regioselective Electrophilic Nitrosation

Causality & Mechanism: The C3 position of the imidazo[1,2-a]pyridine core exhibits enamine-like character, making it the most electron-rich site on the molecule. This allows for highly regioselective electrophilic aromatic substitution without the need for directing groups. Strict temperature control (0–5 °C) is required to prevent over-oxidation or degradation of the nitroso intermediate.

Procedure:

  • Dissolve the crude 7,8-dimethylimidazo[1,2-a]pyridine (~10.5 g, 71.8 mmol) in 60 mL of glacial acetic acid and 20 mL of water.

  • Chill the solution in an ice-water bath to 0–5 °C.

  • Prepare a solution of sodium nitrite (NaNO

    
    , 7.4 g, 107.7 mmol) in 20 mL of cold water.
    
  • Add the NaNO

    
     solution dropwise over 30 minutes. The reaction mixture will rapidly turn a deep green/blue color, indicative of the nitroso species.
    
  • Stir for 2 hours at 0–5 °C.

  • Self-Validation (QC): Quench a 50

    
    L aliquot in NaHCO
    
    
    
    /EtOAc. LC-MS analysis must show a predominant peak at
    
    
    176.1 [M+H]
    
    
    .
  • Pour the mixture over crushed ice (200 g) and neutralize slowly with concentrated aqueous ammonia until pH 8 is reached. Filter the resulting dark green precipitate, wash with cold water, and dry under high vacuum.

Step 3: Catalytic Hydrogenation to the Primary Amine

Causality & Mechanism: Reduction of the nitroso group (-N=O) to a primary amine (-NH


) can be achieved via dissolving metal reduction (Fe/AcOH), but catalytic hydrogenation using Pd/C is preferred. It avoids heavy metal waste, simplifies the workup to a mere filtration, and provides excellent yields.

Procedure:

  • In a heavy-walled hydrogenation flask, dissolve 7,8-dimethyl-3-nitrosoimidazo[1,2-a]pyridine (8.0 g, 45.6 mmol) in 120 mL of methanol.

  • Carefully add 10 wt% Palladium on Carbon (Pd/C, 0.8 g) under an argon atmosphere to prevent auto-ignition.

  • Evacuate the flask and backfill with Hydrogen gas (H

    
    ) three times. Maintain the reaction under a balloon of H
    
    
    
    (1 atm) at room temperature for 4 hours.
  • The deep green color will transition to a pale yellow/brown as the nitroso group is reduced.

  • Self-Validation (QC): LC-MS analysis must confirm the disappearance of the 176.1

    
     peak and the emergence of the target mass at 
    
    
    
    162.1[M+H]
    
    
    .
  • Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH 95:5 containing 1% Et

    
    N) to yield the pure 7,8-dimethylimidazo[1,2-a]pyridin-3-amine as a pale solid.
    

Quantitative Data & QC Summary

StepReaction PhaseKey ReagentsConditionsExpected YieldQC Target (LC-MS [M+H]

)
1 Cyclocondensation2-Amino-3,4-dimethylpyridine, Chloroacetaldehyde12 h / 80 °C82 – 88%147.1

2 NitrosationNaNO

, Acetic Acid / H

O
2 h / 0–5 °C75 – 80%176.1

3 Catalytic ReductionH

(1 atm), 10% Pd/C, Methanol
4 h / 25 °C85 – 90%162.1

References

  • Synthesis of imidazo[1,2-a]pyridines Organic Chemistry Portal URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines ACS Omega (2021) URL:[Link]

  • Alumina-Supported Gold Nanoparticles as a Bifunctional Catalyst for the Synthesis of 2-Amino-3-arylimidazo[1,2-a]pyridines ACS Omega (2018) URL:[Link]

Application Note: One-Pot Groebke-Blackburn-Bienaymé (GBB) Synthesis of 7,8-Dimethylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction has matured into a premier synthetic strategy for the rapid, atom-economical assembly of imidazo[1,2-a]pyridine scaffolds[1]. In modern drug discovery, the functionalization of this privileged core is critical. Specifically, 7,8-dimethylimidazo[1,2-a]pyridine derivatives are of high interest; the incorporation of methyl groups at the 7 and 8 positions alters the steric profile and increases lipophilicity (LogP). These modifications can significantly enhance blood-brain barrier penetration and target binding affinity, making them highly sought after in the development of kinase inhibitors and antimycobacterial agents[2].

To achieve the 7,8-dimethyl substitution pattern, the reaction utilizes 2-amino-3,4-dimethylpyridine as the amidine component. Understanding the atom mapping is crucial for structural validation: upon cyclization, the C3 and C4 carbons of the starting pyridine become the C8 and C7 carbons of the resulting imidazo[1,2-a]pyridine, respectively.

Reaction Pathway & Mechanism

The GBB reaction proceeds via a sequential condensation and cycloaddition cascade[3]. The steric bulk of the 3-methyl group on the starting pyridine necessitates precise catalytic control to drive the initial imine formation.

  • Condensation: The exocyclic amine of 2-amino-3,4-dimethylpyridine attacks the aldehyde, forming a Schiff base (imine).

  • Nucleophilic Attack: The isocyanide undergoes a formal [4+1] cycloaddition (or stepwise nucleophilic attack) with the activated imine, generating a nitrilium ion intermediate.

  • Cyclization: Intramolecular trapping of the nitrilium ion by the endocyclic pyridine nitrogen forms the five-membered imidazole ring, followed by tautomerization to restore aromaticity[1].

GBB_Mechanism A 2-Amino-3,4-dimethylpyridine + Aldehyde B Schiff Base (Imine) Intermediate A->B -H2O (Acid Catalyst) C Isocyanide Addition (Nucleophilic Attack) B->C + Isocyanide D Nitrilium Ion Intermediate C->D Formal [4+1] or Stepwise E Intramolecular Cyclization & Proton Shift D->E Ring Closure F 7,8-Dimethylimidazo[1,2-a] pyridine-3-amine E->F Tautomerization

Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyridines.

Experimental Design & Optimization

The choice of catalyst and activation method dictates the efficiency of the GBB reaction, especially for sterically hindered substrates. While traditional methods use Lewis acids, recent advancements favor greener Brønsted acids such as p-toluenesulfonic acid (PTSA) combined with ultrasound irradiation (USI) or microwave (MW) heating to accelerate the reaction and improve yields[4][5].

Table 1: Optimization of Catalyst and Conditions for the GBB Reaction

Entry Catalyst (mol%) Solvent Activation Method Time Yield (%)
1 None MeOH Conventional (25 °C) 24 h Trace
2 InCl₃ (10%) MeOH Conventional (70 °C) 3 h 72
3 Sc(OTf)₃ (5%) DCM Conventional (25 °C) 6 h 85
4 PTSA·H₂O (10%) EtOH Ultrasound (USI, 25 °C) 1 h 89

| 5 | Chloroacetic acid (10%) | EtOH | Microwave (MW, 100 °C) | 15 min | 91 |

Data synthesized from established literature optimizing the GBB multicomponent reaction[1][3][4][5].

Step-by-Step Protocol: Sonochemical Synthesis

This protocol utilizes ultrasound irradiation to overcome the steric hindrance imposed by the 3,4-dimethyl substitution on the starting pyridine, ensuring a self-validating and high-yielding workflow[5].

Workflow Step1 1. Reagent Preparation 2-Amino-3,4-dimethylpyridine + Aldehyde Step2 2. Imine Formation Add PTSA (10 mol%) in EtOH, stir 15 min Step1->Step2 Step3 3. Isocyanide Addition Dropwise addition to prevent polymerization Step2->Step3 Step4 4. Cyclization Ultrasound Irradiation (USI), 45-60 min Step3->Step4 Step5 5. Work-up & Neutralization EtOAc extraction, NaHCO3 wash Step4->Step5 Step6 6. Purification & Validation Flash Chromatography & LC-MS Step5->Step6

Step-by-step experimental workflow for the sonochemical GBB multicomponent reaction.

Phase 1: Imine Pre-assembly
  • Reagent Loading: In a 10 mL sonication vessel, add 2-amino-3,4-dimethylpyridine (1.0 mmol, 1.0 equiv) and the selected aldehyde (1.0 mmol, 1.0 equiv).

  • Solvent & Catalyst Addition: Add 3.0 mL of absolute ethanol followed by p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 10 mol%).

    • Causality: The 3-methyl group on the pyridine ring exerts steric hindrance near the exocyclic amine. PTSA acts as a Brønsted acid to protonate the aldehyde carbonyl, sufficiently increasing its electrophilicity to overcome this steric barrier. Ethanol is selected as a green, protic solvent that stabilizes the transition state without quenching the acid catalyst[5].

  • Incubation: Stir at room temperature for 15 minutes.

Phase 2: Isocyanide Addition & Cyclization
  • Controlled Addition: Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv) dropwise over 2 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of isocyanide, minimizing unwanted polymerization or off-target nucleophilic attacks.

  • Sonochemical Activation: Submerge the vessel in an ultrasonic bath (USI) and sonicate at room temperature for 45–60 minutes.

    • Causality: Ultrasound irradiation induces acoustic cavitation. The rapid formation and collapse of microbubbles generate localized hotspots of extreme temperature and pressure. This provides the necessary activation energy for the [4+1] cycloaddition and subsequent intramolecular cyclization without requiring bulk heating, preserving sensitive functional groups[5].

Phase 3: Work-up and Purification
  • Quenching: Remove the ethanol under reduced pressure. Dilute the crude residue with 15 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL).

    • Causality: Neutralizing the PTSA catalyst is critical to prevent acid-catalyzed degradation of the product during silica gel chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography using a gradient of Hexanes/EtOAc.

Analytical Validation & Troubleshooting

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the following checkpoints are met:

  • Checkpoint 1 (Imine Formation): The solution must transition from clear to a distinct yellow/orange, indicating Schiff base formation. Perform a rapid TLC (Hexanes:EtOAc 7:3). The aldehyde spot must be completely consumed. Troubleshooting: Proceeding without full imine conversion will result in competitive Passerini side-reactions upon isocyanide addition. If incomplete, increase stirring time or verify catalyst integrity.

  • Checkpoint 2 (Cyclization Progress): The characteristic foul odor of the isocyanide will dissipate as the reaction progresses. Monitor via LC-MS; the reaction is complete when the intermediate imine mass is replaced by the [M+H]⁺ of the desired 7,8-dimethylimidazo[1,2-a]pyridine-3-amine.

  • Checkpoint 3 (Product Isolation): The purified product will exhibit strong fluorescence under UV light (254 nm and 365 nm) on a TLC plate, confirming the formation of the highly conjugated imidazo[1,2-a]pyridine core.

References

  • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH Source: MDPI Molecules / Organics URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI Chemistry Proceedings URL: [Link]

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]

Sources

Application Note: Strategic Functionalization of the C3-Amino Group in Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic functionalization of the C3-amino group in imidazo[1,2-a]pyridines. This scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem), and the C3-amine serves as a critical vector for expanding chemical space.

Strategic Overview & Reactivity Profile

The imidazo[1,2-a]pyridine core is an electron-rich, 10-


 aromatic system. The C3 position is the most nucleophilic site on the ring, making the C3-amino group (

) uniquely reactive compared to standard anilines.
Mechanistic Insight: The "Push-Pull" Dynamic

The C3-amine is electronically coupled to the bridgehead nitrogen (N4).

  • High Nucleophilicity: The electron-donating nature of the fused ring boosts the nucleophilicity of the exocyclic amine, facilitating rapid reactions with electrophiles (acyl chlorides, isocyanates).

  • Acid Sensitivity: Protonation often occurs first at the ring nitrogen (N1), not the exocyclic amine. However, strong acid conditions can protonate the C3-amine, deactivating it.

  • Oxidative Instability: The electron-rich nature makes the free amine susceptible to oxidation. Crucial: Store free amines under inert atmosphere or generate them in situ from nitro/protected precursors when possible.

Decision Matrix: Selecting the Right Protocol
Desired TransformationProtocol IDKey Reagent ClassMechanistic Basis
Amide/Carbamate P1 Acid Chlorides / AnhydridesNucleophilic Acyl Substitution
Sulfonamide P2 Sulfonyl ChloridesSulfonylation (Base-mediated)
Urea/Thiourea P3 Isocyanates / IsothiocyanatesNucleophilic Addition
Aryl Amine P4 Aryl Halides + Pd CatalystBuchwald-Hartwig Cross-Coupling
Halo/Cyano Group P5

-BuONO + CuX
Sandmeyer-type (Radical)

Experimental Protocols

Protocol 1: Chemoselective Acylation (Amide Coupling)

Objective: Mono-acylation of the C3-amine without over-acylation or reaction at C5/C7 positions.

Reagents:

  • Substrate: 3-Aminoimidazo[1,2-a]pyridine (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-aminoimidazo[1,2-a]pyridine in anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Base Addition: Add DIPEA via syringe. The solution may darken slightly due to amine activation.

  • Acylation:

    • Method A (Acid Chloride): Cool to

      
      . Add acid chloride dropwise. Warm to RT over 1 h.
      
    • Method B (Coupling): Pre-activate carboxylic acid with HATU in DMF/DCM for 15 min, then add the amine solution.

  • Checkpoint: Monitor by TLC (5% MeOH/DCM). The starting amine is highly polar and often fluorescent (blue). The amide product will be less polar and often exhibits a shift in fluorescence (blue to green/yellow).

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with brine.
    
  • Purification: Flash chromatography. Note: These amides can be prone to hydrolysis on acidic silica; add 1%

    
     to the eluent.
    
Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

Objective: Synthesis of sulfonamides, a common pharmacophore for solubility and metabolic stability.

Reagents:

  • Sulfonyl Chloride (

    
    )
    
  • Pyridine (Solvent/Base) or DCM +

    
    
    
  • Catalyst: DMAP (

    
     - optional for sterically hindered substrates)
    

Workflow:

  • Dissolve substrate in dry Pyridine (

    
    ).
    
  • Cool to

    
    . Add Sulfonyl Chloride portion-wise.
    
  • Critical Step: Stir at RT for 4–16 h. If conversion is

    
    , heat to 
    
    
    
    .
  • Workup: Remove pyridine in vacuo (azeotrope with toluene). Redissolve in EtOAc, wash with water and brine.

  • Troubleshooting: If bis-sulfonylation occurs (formation of

    
    ), treat the crude mixture with 
    
    
    
    in MeOH for 30 min to cleave the second sulfonyl group selectively.
Protocol 3: Urea/Thiourea Formation

Objective: Installing hydrogen-bond donor/acceptor motifs or precursors for cyclization.

Reagents:

  • Isocyanate (

    
    ) or Isothiocyanate (
    
    
    
    ) (
    
    
    )
  • Solvent: THF or Acetonitrile (anhydrous)

  • Base: None required (usually).

Workflow:

  • Dissolve amine in THF.

  • Add isocyanate dropwise at RT.

  • Observation: The product often precipitates out of the solution as a solid due to the formation of the rigid urea backbone.

  • Isolation: Filter the precipitate and wash with cold

    
    . This often yields analytical grade material without chromatography.
    
Protocol 4: Buchwald-Hartwig N-Arylation

Objective: Creating biaryl amine structures. The C3-amine is a challenging substrate for Pd-coupling due to potential chelation of the catalyst by the N1-pyridine nitrogen.

Reagents:

  • Aryl Bromide (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: Xantphos or BINAP (

    
    ) — Bidentate ligands prevent catalyst poisoning.
    
  • Base:

    
     (
    
    
    
    )
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cycle

    
    /Vacuum 3 times.
    
  • Loading: Add

    
    , Ligand, 
    
    
    
    , and Aryl Bromide.
  • Solvation: Add Dioxane and the C3-amine.

  • Reaction: Heat to

    
     for 12–24 h.
    
  • Filtration: Filter hot through Celite to remove inorganic salts.

  • Purification: Column chromatography. Tip: Use amino-functionalized silica if the product streaks on standard silica.

Protocol 5: Sandmeyer-Type Transformation (Halogenation)

Objective: Converting the


 to a Halogen (Cl, Br, I) or Cyano group via a radical pathway. Traditional aqueous Sandmeyer conditions often fail due to the solubility and stability of the heteroaromatic diazonium species.

Reagents:

  • Alkyl Nitrite:

    
    -Butyl Nitrite (
    
    
    
    -BuONO) (
    
    
    )
  • Halogen Source:

    
     or 
    
    
    
    (
    
    
    )
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Dissolve

    
     in MeCN (solution turns dark green/brown).
    
  • Add

    
    -BuONO.
    
  • Add the 3-aminoimidazo[1,2-a]pyridine slowly as a solution in MeCN.

  • Gas Evolution: Nitrogen gas evolution will be observed immediately.

  • Stir at RT for 1 h, then heat to

    
     for 1 h to ensure completion.
    
  • Workup: Dilute with EtOAc, wash with

    
     aqueous 
    
    
    
    (to remove Copper salts—organic layer turns from blue to clear).

Visualization: Reaction Pathways & Logic[1]

G cluster_cyclization Advanced: Cyclization Potential Start 3-Aminoimidazo[1,2-a]pyridine (Nucleophilic Core) Acyl Acid Chloride (DIPEA, DCM) Start->Acyl Sulf Sulfonyl Chloride (Pyridine) Start->Sulf Iso Isocyanate (THF) Start->Iso Pd Ar-Br, Pd cat. (Buchwald-Hartwig) Start->Pd Sand t-BuONO, CuX2 (Radical/Sandmeyer) Start->Sand Prod_Amide C3-Amide (Stable, Soluble) Acyl->Prod_Amide Prod_Sulf C3-Sulfonamide (Metabolic Stability) Sulf->Prod_Sulf Prod_Urea C3-Urea (H-Bond Donor) Iso->Prod_Urea Prod_Aryl C3-N-Aryl (Biaryl Scaffold) Pd->Prod_Aryl Prod_Halo C3-Halide (Coupling Handle) Sand->Prod_Halo Cyclo Cyclization (e.g., with 1,2-dicarbonyls) Prod_Amide->Cyclo If Ortho-functionalized Fused Fused Tricyclic System (Alpidem Analogs) Cyclo->Fused

Figure 1: Divergent synthesis pathways from the C3-amino imidazo[1,2-a]pyridine core. Blue paths indicate nucleophilic substitutions; Red indicates metal-catalyzed coupling; Yellow indicates radical transformation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Acylation) HCl salt formation trapping the amine.Ensure excess DIPEA (2.5–3.0 equiv) is used to scavenge HCl.
No Reaction (Pd-Coupling) Catalyst poisoning by pyridine Nitrogen (N1).Switch to bidentate ligands (Xantphos, DPEphos) that bind Pd tighter than the substrate.
Product Precipitation (Urea) Low solubility of urea product.This is a feature, not a bug. Filter the solid; do not try to redissolve for aqueous workup.
Decomposition (Sandmeyer) Instability of diazonium intermediate.Use anhydrous conditions (MeCN/t-BuONO) instead of aqueous

. Keep temperature

.
Blue/Green Spots on TLC Oxidation of the starting material.The C3-amine is air-sensitive. Perform reactions under Argon/Nitrogen. Elute with

to prevent streakiness.

References

  • Groebke, K., et al. (1998).

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

  • Goossen, L. J., et al. (2009). "Sandmeyer-type reactions of heteroaromatic amines.

  • Guchhait, S. K., et al. (2011). "Synthesis of 3-aminoimidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction." Journal of Organic Chemistry.

  • Stazi, F., et al. (2014). "Palladium-catalyzed cross-coupling reactions of imidazo[1,2-a]pyridines." Synthesis.

Application Note: Amide Coupling Strategies for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for performing amide coupling reactions with 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine . This scaffold, characterized by an electron-rich fused bicyclic core, presents specific challenges regarding nucleophilicity and oxidative stability that distinguish it from standard aniline or alkyl amine couplings.

Executive Summary

The 7,8-dimethylimidazo[1,2-a]pyridin-3-amine scaffold is a critical intermediate in the synthesis of bioactive compounds, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors. While the 3-amino group is the primary nucleophile, the electron-rich nature of the imidazo[1,2-a]pyridine core—further enhanced by the 7,8-dimethyl donation—renders the free amine susceptible to rapid oxidative degradation (dimerization/darkening) upon air exposure.

Successful acylation requires a protocol that minimizes oxidative stress while maximizing the electrophilicity of the coupling partner to overcome the reduced nucleophilicity typical of heteroaromatic amines compared to aliphatic amines. This guide details two validated protocols: Method A (HATU/T3P) for standard library synthesis and Method B (Acid Chloride) for sterically demanding or electron-deficient acids.

Chemical Context & Mechanistic Insight

Electronic Profile
  • Nucleophilicity: The exocyclic amine at position 3 is attached to a heteroaromatic ring. Its lone pair is partially delocalized into the

    
    -system, making it less nucleophilic than a primary alkyl amine but generally more reactive than a standard electron-deficient aniline.
    
  • Substituent Effect: The methyl groups at positions 7 and 8 are weak electron donors (+I effect). This increases the electron density of the ring system, slightly enhancing the nucleophilicity of the 3-amine compared to the unsubstituted parent, but significantly increasing the risk of oxidative degradation.

  • Stability Warning: The free base of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine is air-sensitive . It typically presents as a brown/black solid if handled largely in air. It is best stored as the HCl or HBr salt and liberated in situ.

Strategic Decision Making

The choice of coupling agent depends on the carboxylic acid partner:

  • Standard Acids: Use HATU or T3P . These provide rapid activation and minimize side reactions. T3P is preferred for scale-up due to easier workup (water-soluble byproducts).

  • Hindered/Unreactive Acids: Use Acid Chlorides (generated in situ with Ghosez’s reagent or Oxalyl Chloride). The high reactivity forces the coupling with the heteroaromatic amine.

Experimental Protocols

Pre-Requisite: Handling the Starting Material
  • Storage: Store the amine as the dihydrochloride salt at -20°C under argon.

  • Preparation: If the free base is required, generate it immediately before use by partitioning the salt between EtOAc and saturated aqueous NaHCO₃. Dry over Na₂SO₄ and use within 1 hour. Do not store the free base.

Method A: High-Throughput Coupling (HATU/T3P)

Best for: Medicinal chemistry library generation, standard carboxylic acids.

Reagents:

  • Amine: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 equiv)[1]

  • Acid: Carboxylic acid (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; 4.0 equiv if using amine salt)

  • Solvent: DMF (anhydrous) or DMAc. (DCM is often poor for solubilizing the zwitterionic intermediates).

Protocol:

  • Activation: In a dried vial under N₂, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (O-At ester).

  • Addition: Add the 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 equiv). Note: If using the HCl salt, ensure extra DIPEA was added in step 1.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS. The electron-rich ring often fluoresces; disappearance of the starting material peak is usually clear.

  • Workup:

    • Dilution: Dilute with EtOAc.

    • Wash: Wash 2x with sat. NaHCO₃, 1x with Water, 1x with Brine. Avoid acidic washes (e.g., 1M HCl) if the product has basic nitrogens, as the imidazo-pyridine core itself is basic.

    • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexane).

Method B: "Force" Conditions (Acid Chloride)

Best for: Sterically hindered acids, electron-poor acids, or scale-up.

Reagents:

  • Amine: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 equiv)[1]

  • Acid Partner: Acid Chloride (1.1 equiv)

  • Base: Pyridine (used as solvent or 3-5 equiv in DCM)

  • Catalyst: DMAP (10 mol%) - Optional, use only if reaction is sluggish.

Protocol:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.15 M). Add Pyridine (3.0 – 5.0 equiv). Cool to 0°C under N₂.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise.

    • If Acid Chloride is not commercial: Generate it in situ by treating the Carboxylic Acid with Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM for 1 hour, then concentrate to remove excess reagent before redissolving in DCM.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a small amount of MeOH (0.5 mL) to quench excess acid chloride.

  • Workup: Dilute with DCM. Wash with sat. NaHCO₃. Dry and concentrate.

Visualization of Workflows

Figure 1: Reaction Workflow & Decision Logic

This diagram illustrates the decision process for selecting the correct coupling condition based on the acid partner and the handling of the amine salt.

AmideCoupling Start Start: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Form Is the Amine a Salt (HCl)? Start->Form Neutralize Add +1.0 eq Base (DIPEA) to reaction mixture Form->Neutralize Yes AcidCheck Analyze Carboxylic Acid Partner Form->AcidCheck No (Free Base) Neutralize->AcidCheck Standard Standard/Aliphatic Acid AcidCheck->Standard Reactive Hindered Sterically Hindered / Electron Deficient AcidCheck->Hindered Unreactive MethodA METHOD A: HATU / DIPEA / DMF (In situ activation) Standard->MethodA MethodB METHOD B: Acid Chloride / Pyridine (Pre-activation) Hindered->MethodB Workup Workup: NaHCO3 Wash (Avoid strong acid wash) MethodA->Workup MethodB->Workup

Caption: Decision tree for selecting coupling conditions based on starting material form and acid reactivity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Reaction turns black immediately Oxidation of the free amine.Ensure strict inert atmosphere (N₂/Argon). Degas solvents. Use the HCl salt and liberate in situ.
Low Conversion (<50%) Low nucleophilicity of the heteroaromatic amine.Switch from HATU to Acid Chloride (Method B). Heat to 50°C if using Method A. Add DMAP (catalytic).
Starting Material Remains Amine salt not fully neutralized.Verify pH is >8. Increase DIPEA loading. Ensure solvent (DMF) is dry.
Product lost during workup Product is protonated and stays in aqueous phase.The imidazo[1,2-a]pyridine core is basic (pKa ~5-6). Do not wash with 1M HCl. Keep aqueous phase basic/neutral.

References

  • General Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)

    • Title: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
    • Source:BMC Chemistry, 2025.[2]

    • URL:[Link]

    • Relevance: Describes the synthesis of the core scaffold and its stability profile.
  • Amide Coupling Methodologies for Heterocycles

    • Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling.[3][4]

    • Source:ACS Omega, 2018.
    • URL:[Link]

    • Relevance: Provides context on the reactivity and handling of substituted imidazopyridines.
  • T3P Coupling Protocols (General Reference)

    • Title: Propylphosphonic Anhydride (T3P)
    • Source:Organic Process Research & Development, 2009.
    • URL:[Link]

    • Relevance: Validates T3P as a low-epimerization, high-yield reagent for medicinal chemistry.
  • Stability of 3-Aminoimidazo[1,2-a]pyridines

    • Title: Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides.[5]

    • Source:Journal of Organic Chemistry, 2016.[5][6]

    • URL:[Link]

    • Relevance: Discusses the handling of these intermediates and their generation

Sources

Preparation of Schiff bases using 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Schiff Bases Derived from 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide a mechanistically grounded, self-validating protocol for the synthesis of biologically active Schiff bases using the privileged imidazo[1,2-a]pyridine scaffold.

Introduction & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a highly valued pharmacophore in medicinal chemistry, recognized for its structural adaptability and facile binding with diverse receptors and enzymes. Molecules containing this core exhibit a broad spectrum of therapeutic properties, including antibacterial, antiviral, and anticancer activities[1]. Fusing this nitrogen-bridged heterocycle with a Schiff base (imine) creates a highly versatile hybrid molecule. The resulting imine group (–CH=N–) plays a critical role in forming hydrogen bonds with the active sites of biological targets, significantly enhancing the compound's pharmacological profile[1].

Specifically, 7,8-dimethylimidazo[1,2-a]pyridin-3-amine (CAS: 1427361-01-0) serves as an optimal primary amine building block for these syntheses. The electron-donating methyl groups at the 7 and 8 positions increase the electron density of the fused ring system, subtly enhancing the nucleophilicity of the 3-amino group compared to unsubstituted analogs. This electronic tuning facilitates highly efficient condensation reactions with various aryl aldehydes.

Mechanistic Insights: Acid-Catalyzed Imine Formation

The synthesis of a Schiff base from 7,8-dimethylimidazo[1,2-a]pyridin-3-amine and an aldehyde is driven by a nucleophilic addition-elimination mechanism. The causality behind the reaction conditions is rooted in the delicate balance of pH:

  • Carbonyl Activation : A mild acid catalyst, such as glacial acetic acid, is introduced to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, priming it for attack.

  • Nucleophilic Attack : The 3-amino group of the imidazo[1,2-a]pyridine attacks the activated carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration : The acid further protonates the hydroxyl group of the hemiaminal, converting it into a superior leaving group (water). Subsequent endothermic elimination yields the stable azomethine (–CH=N–) linkage.

  • pH Optimization (Critical Step) : If the environment is too acidic, the primary amine itself becomes protonated (forming an unreactive ammonium salt), rendering it non-nucleophilic and halting the reaction. Thus, catalytic (rather than stoichiometric) acetic acid is strictly required to maintain a pH of ~4.5–5.0[2].

Mechanism M1 Carbonyl Activation (H+ from AcOH) M2 Nucleophilic Attack (by 3-NH2 group) M1->M2 M3 Hemiaminal Intermediate Formation M2->M3 M4 Proton Transfer (OH to OH2+) M3->M4 M5 Dehydration (-H2O) M4->M5 M6 Schiff Base (Imine) Formation M5->M6

Caption: Mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis Workflow

This protocol outlines the condensation of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine with a representative substituted benzaldehyde (e.g., 4-bromobenzaldehyde or 4-chlorobenzaldehyde)[2].

Materials & Reagents:

  • 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 equivalent)

  • Substituted Benzaldehyde (1.05 equivalents)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation : In a clean, dry 50 mL round-bottom flask, add 1.0 mmol of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine and 1.05 mmol of the selected aldehyde. Rationale: A slight stoichiometric excess of the aldehyde ensures complete consumption of the more complex and valuable imidazopyridine amine.

  • Solvation : Add 15 mL of absolute ethanol to the flask. Rationale: Ethanol is selected because both starting materials exhibit high solubility at reflux temperatures, whereas the resulting rigid Schiff base typically demonstrates poor solubility at room temperature. This differential solubility drives the equilibrium forward via precipitation.

  • Catalysis : Add 2-3 drops of glacial acetic acid. Rationale: This establishes the optimal mildly acidic environment necessary for hemiaminal dehydration without deactivating the amine[2].

  • Reflux : Attach a reflux condenser and heat the mixture to 78°C with continuous magnetic stirring for 3-4 hours. Rationale: The dehydration step is endothermic; sustained heat provides the activation energy required to eliminate water and form the double bond.

  • Monitoring : Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. Visualize under UV light (254 nm).

  • Crystallization : Once TLC indicates the disappearance of the starting amine, remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Rationale: Slow cooling promotes the formation of pure, well-defined crystals rather than trapping impurities in an amorphous precipitate.

  • Isolation & Purification : Isolate the solid product via vacuum filtration. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted aldehyde and trace impurities. Recrystallize from hot ethanol to afford the analytically pure Schiff base.

Workflow N1 7,8-Dimethylimidazo[1,2-a] pyridin-3-amine + Aldehyde N2 Add Glacial Acetic Acid (Catalyst) N1->N2 N3 Reflux in Ethanol (2-4 hours) N2->N3 N4 TLC Monitoring (Self-Validation) N3->N4 N5 Cool to Room Temp & Precipitate N4->N5 N6 Vacuum Filtration & Washing N5->N6 N7 Recrystallization (Hot EtOH) N6->N7 N8 IR & NMR Characterization (Target: C=N bond) N7->N8

Caption: Workflow for the synthesis and validation of imidazo[1,2-a]pyridine Schiff bases.

Self-Validation & Analytical Benchmarks

To ensure the trustworthiness of the synthesis, the resulting compound must be validated against established spectral benchmarks for imidazo[1,2-a]pyridine Schiff bases[2]:

  • FT-IR Spectroscopy : Successful formation of the imine is confirmed by the disappearance of the primary amine N-H stretching bands (typically 3300-3400 cm⁻¹) and the appearance of a sharp, characteristic C=N stretch around 1613–1615 cm⁻¹ [2]. Additionally, the C-N stretch in the pyridine ring appears around 1210-1215 cm⁻¹[2].

  • ¹H NMR Spectroscopy (DMSO-d6 or CDCl3) : The defining feature of the Schiff base is the highly deshielded azomethine proton (–CH=N–). Look for a distinct singlet in the range of δ 8.62–8.65 ppm [2]. The protons of the imidazo[1,2-a]pyridine core will also exhibit characteristic downfield shifts due to the extended conjugation network.

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction parameters to maximize the yield of the Schiff base.

EntrySolventCatalystTemperature (°C)Time (h)Isolated Yield (%)Observation
1MethanolNone651235Incomplete conversion; starting materials recovered.
2EthanolNone781042Sluggish reaction kinetics without acid activation.
3EthanolGlacial AcOH (cat.)78388 Optimal conditions; rapid precipitation upon cooling.
4DMFGlacial AcOH (cat.)120265Lower yield; product difficult to isolate from high-boiling solvent.

Table 1: Optimization of reaction conditions for the condensation of imidazo[1,2-a]pyridin-3-amines with substituted benzaldehydes.

Downstream Applications: Biological Evaluation

Once synthesized and validated, these Schiff bases are frequently subjected to biological screening. The integration of the imidazo[1,2-a]pyridine core with the azomethine linkage creates compounds with high affinity for DNA and various kinase targets.

For instance, UV-visible absorption titrations have demonstrated that these derivatives can effectively interact with HS-DNA, intercalating between the stacks of DNA base pairs[3]. Furthermore, these Schiff bases serve as excellent bidentate ligands for transition metals. Complexation with metal ions (such as Au(III) or Cu(II)) has been shown to significantly improve the cytotoxic and antimicrobial potency of the imidazo[1,2-a]pyridine derivatives[3].

References

  • Title: Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO[1,2-a] PYRIDINE Source: TSI Journals URL: [Link]

  • Title: Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives Source: RSC Publishing URL: [Link]

Sources

The Versatile Ligand: Application Notes for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and rich coordination chemistry.[1][2] This guide focuses on a specific, yet highly promising derivative: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine. As a bidentate ligand, it offers a unique electronic and steric profile for the stabilization of various transition metal centers, opening avenues for novel catalysts and therapeutic agents. This document serves as a comprehensive technical guide, providing detailed protocols and field-proven insights for its synthesis, characterization, and application in coordination chemistry.

Introduction to 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine as a Ligand

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine belongs to the broader class of 3-aminoimidazo[1,2-a]pyridines, which are readily synthesized via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4][5] The strategic placement of dimethyl groups at the 7 and 8 positions of the pyridine ring introduces steric bulk and alters the electronic properties of the ligand system compared to its unsubstituted counterpart. This modification can influence the coordination geometry, stability, and reactivity of its metal complexes.

The ligand coordinates to metal centers primarily through the pyridine nitrogen (N1) and the exocyclic amine nitrogen (N3), forming a stable five-membered chelate ring. This bidentate coordination mode is crucial for the formation of well-defined metal complexes with predictable geometries.

Synthesis of the Ligand: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is most efficiently achieved through a one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] This powerful reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate the desired 3-aminoimidazo[1,2-a]pyridine scaffold.

Required Starting Materials
  • 3,4-Dimethylpyridin-2-amine: This substituted aminopyridine serves as the backbone of the imidazo[1,2-a]pyridine ring system. It is commercially available from suppliers such as ChemScene and Sigma-Aldrich.[6][7]

  • Aldehyde: A wide variety of aldehydes can be used, which will ultimately form the substituent at the 2-position of the final product. For an unsubstituted 2-position, paraformaldehyde can be used.

  • Isocyanide: The choice of isocyanide determines the substituent on the exocyclic 3-amino group. Common choices include tert-butyl isocyanide or cyclohexyl isocyanide.

Detailed Synthesis Protocol (Adapted from GBB General Procedures)[3][4]

This protocol is an adaptation of established GBB reaction procedures for the specific synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine.

Reaction Scheme:

Caption: General scheme for the Groebke-Blackburn-Bienaymé reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylpyridin-2-amine (1.0 eq.), the desired aldehyde (1.1 eq.), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid. Scandium(III) triflate (Sc(OTf)₃, 5-10 mol%) or p-toluenesulfonic acid (p-TsOH, 10 mol%) are effective catalysts.[8]

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Isocyanide Addition: Add the isocyanide (1.0 eq.) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine.

Characterization of the Ligand

Thorough characterization of the synthesized ligand is essential to confirm its identity and purity before its use in coordination chemistry.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons on the imidazo[1,2-a]pyridine core will appear in the downfield region (typically δ 6.5-8.5 ppm). The methyl groups at positions 7 and 8 will appear as singlets in the upfield region (around δ 2.2-2.5 ppm). The N-H proton of the 3-amino group will appear as a broad singlet, the chemical shift of which can be solvent-dependent.[3][8]
¹³C NMR The carbon atoms of the heterocyclic core will resonate in the aromatic region (δ 110-150 ppm). The methyl carbons will appear at higher field (around δ 15-20 ppm).[3][8]
FT-IR Characteristic N-H stretching vibrations for the primary amine will be observed in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings will appear in the 1500-1650 cm⁻¹ region.[9]
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₁H₁₃N₃ should be observed.

Coordination Chemistry: Synthesis of Metal Complexes

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine readily forms stable complexes with a variety of transition metals, including but not limited to Ruthenium, Copper, Iron, Palladium, and Platinum.[1][10][11][12]

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure that can be adapted for the synthesis of various metal complexes. The choice of metal salt, solvent, and reaction conditions will depend on the specific metal and desired complex.

G cluster_0 Synthesis Workflow A Dissolve Metal Salt (e.g., RuCl₃·xH₂O, Cu(OAc)₂, FeCl₂) in suitable solvent C Combine Solutions (Often dropwise addition of ligand to metal salt) A->C B Dissolve Ligand (7,8-Dimethylimidazo[1,2-a]pyridin-3-amine) in the same or a miscible solvent B->C D Stir at appropriate temperature (Room temperature to reflux) C->D E Monitor reaction (Color change, precipitation) D->E F Isolate Product (Filtration, recrystallization) E->F G Characterize Complex (NMR, IR, X-ray, etc.) F->G

Caption: A generalized workflow for the synthesis of metal complexes.

Step-by-Step Procedure:

  • Preparation of Solutions: In separate flasks, dissolve the metal salt (1.0 eq.) and the ligand (1.0 to 2.0 eq., depending on the desired stoichiometry) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture).

  • Complexation: Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Reaction: Stir the reaction mixture at an appropriate temperature (from room temperature to reflux) for a specified time (typically 1 to 24 hours). The formation of the complex is often indicated by a color change or the formation of a precipitate.

  • Isolation:

    • If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure and induce crystallization by cooling or by the addition of a less polar co-solvent.

  • Purification: The crude complex can be purified by recrystallization from an appropriate solvent system.

Characterization of Metal Complexes

Upon coordination to a metal center, the spectroscopic properties of the ligand are altered in a predictable manner.

  • FT-IR Spectroscopy: The N-H stretching vibrations of the 3-amino group may shift to lower wavenumbers upon coordination due to the donation of electron density to the metal. New bands in the far-IR region (below 600 cm⁻¹) may appear, corresponding to the metal-ligand stretching vibrations (M-N).

  • NMR Spectroscopy:

    • ¹H NMR: The protons on the imidazo[1,2-a]pyridine ring, particularly those close to the coordination sites (e.g., H-5), often experience a downfield shift upon complexation due to the deshielding effect of the metal center.

    • For paramagnetic complexes (e.g., some Fe(II) or Cu(II) complexes), the NMR signals will be significantly broadened, and the chemical shifts may be spread over a much wider range.

  • UV-Vis Spectroscopy: The electronic absorption spectrum of the complex will show ligand-centered (π-π*) transitions, and potentially new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the metal complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

Applications in Catalysis and Drug Development

The unique electronic and steric properties of metal complexes of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine make them attractive candidates for various applications.

Homogeneous Catalysis
  • Ruthenium Complexes for Transfer Hydrogenation: Ruthenium complexes bearing imidazo[1,2-a]pyridine-based ligands have been shown to be active catalysts for the transfer hydrogenation of ketones to the corresponding alcohols.[10] The reaction typically uses isopropanol as both the solvent and the hydrogen source.

    Illustrative Protocol: Transfer Hydrogenation of Acetophenone

    • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium complex (1 mol%) and acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

    • Add a base, such as potassium tert-butoxide (10 mol%).

    • Heat the reaction mixture to reflux and monitor the conversion by Gas Chromatography (GC) or TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Copper-Catalyzed Cross-Coupling Reactions: Copper complexes with imidazo[1,2-a]pyridine ligands can catalyze various cross-coupling reactions. For instance, they can be employed in the synthesis of the imidazo[1,2-a]pyridine scaffold itself through multicomponent reactions.[5][13][14]

  • Iron-Catalyzed Oxidation Reactions: Iron complexes are of great interest due to the low cost and low toxicity of iron. Iron complexes with nitrogen-containing ligands have been used in a variety of oxidation reactions.[1][15]

Potential in Drug Development

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Metal complexes of these ligands can exhibit a range of biological activities, including anticancer and antimicrobial properties. The coordination of the metal can enhance the therapeutic potential of the organic ligand. The 7,8-dimethyl substitution pattern can be exploited to fine-tune the lipophilicity and steric interactions of the complex with biological targets.

Conclusion

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a readily accessible and highly versatile ligand for coordination chemistry. Its straightforward synthesis via the GBB reaction, coupled with its tunable electronic and steric properties, makes it an excellent platform for the development of novel metal complexes. The applications of these complexes in homogeneous catalysis and their potential in medicinal chemistry underscore the importance of this ligand system. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the rich chemistry of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine and its derivatives.

References

  • New Type of 2,6-Bis(imidazo[1,2- a ]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones. (2022). Dalton Transactions. [Link]

  • A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. (n.d.). Green Chemistry. [Link]

  • Ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines. (n.d.). RSC Advances. [Link]

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. (2024). Molecules. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chem. Proc.. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). Molecules. [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). An-Najah National University. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives–Copper(II) Salts: Highly Effective In Situ Combination for Catecholase. (2023). ResearchGate. [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][3][12]triazolo[1,5-a]pyridine. (n.d.). Google Patents.

  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (2014). J. Org. Chem.. [Link]

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. (2024). PMC. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PMC. [Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (n.d.). RSC Advances. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Journal of the Iranian Chemical Society. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). The Journal of Organic Chemistry. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). MDPI. [Link]

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N, N-Dimethylacetamide and Sodium Sulfinates. (2024). PubMed. [Link]

  • New Type of 2,6-Bis(imidazo[1,2- a ]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones. (2022). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]

  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions. [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (n.d.). IntechOpen. [Link]

  • ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivatives. (2017). Scientific Research Publishing. [Link]

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. (2025). MDPI. [Link]

  • Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine. (2023). Molecules. [Link]

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (2025). Molecules. [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. (n.d.). ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). RSC. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). Applied Organometallic Chemistry. [Link]

  • Iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and related ligands with annelated distal heterocyclic donors. (2023). Dalton Transactions. [Link]

  • Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. (n.d.). Dalton Transactions. [Link]

Sources

Application Note: A Scalable, Two-Stage Synthetic Protocol for N,N-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This application note presents a detailed, robust, and scalable two-stage protocol for the synthesis of N,N-dimethylimidazo[1,2-a]pyridin-3-amine, a key intermediate and building block in drug discovery. The strategy leverages a highly efficient, acid-catalyzed Groebke-Blackburn-Bienaymé (GBB) three-component reaction to construct the core heterocyclic system, followed by a clean and high-yielding Eschweiler-Clarke reductive amination. This guide provides in-depth mechanistic insights, step-by-step experimental procedures, and critical scale-up considerations tailored for researchers in pharmaceutical development and process chemistry.

Introduction and Strategic Overview

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds of significant interest due to their wide range of biological activities. They are key structural components in several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] The development of efficient and scalable synthetic routes to access functionalized analogues of this scaffold is therefore a critical objective for pharmaceutical research and development.

This document outlines a validated two-stage synthesis for N,N-dimethylimidazo[1,2-a]pyridin-3-amine. The chosen strategy prioritizes operational simplicity, scalability, cost-effectiveness, and high overall yield by avoiding the use of hazardous or expensive reagents where possible.

The synthetic strategy is divided into two main parts:

  • Core Synthesis: Construction of the parent imidazo[1,2-a]pyridin-3-amine intermediate via an acid-catalyzed Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). This approach offers excellent convergence and atom economy by forming multiple bonds in a single operation.[3]

  • Functionalization: Selective dimethylation of the resulting primary amine using the Eschweiler-Clarke reaction, a classic and highly reliable method for producing tertiary amines using formaldehyde and formic acid.

G cluster_0 Stage 1: GBB 3-Component Reaction cluster_1 Stage 2: N,N-Dimethylation 2-Aminopyridine 2-Aminopyridine Core_Intermediate Imidazo[1,2-a]pyridin-3-amine 2-Aminopyridine->Core_Intermediate Sc(OTf)3 MeOH, MW Aldehyde Aldehyde Aldehyde->Core_Intermediate Cyanide Source Cyanide Source Cyanide Source->Core_Intermediate Core_Intermediate_2 Imidazo[1,2-a]pyridin-3-amine Final_Product N,N-Dimethylimidazo[1,2-a]pyridin-3-amine Reagents Formaldehyde Formic Acid Reagents->Final_Product Core_Intermediate_2->Final_Product Eschweiler-Clarke Reaction

Diagram 1: Overall Two-Stage Synthetic Strategy.

Part I: Scale-up Synthesis of Imidazo[1,2-a]pyridin-3-amine

The GBB-3CR is a powerful method for the one-pot synthesis of 3-aminoimidazo-fused heterocycles.[1] The reaction proceeds through an acid-catalyzed condensation of 2-aminopyridine with an aldehyde to form a Schiff base (imine). Subsequent attack by a cyanide anion, followed by an intramolecular cyclization of the pyridine nitrogen onto the newly formed nitrilium ion and tautomerization, yields the aromatic 3-aminoimidazo[1,2-a]pyridine core.[3][4] Using a cyanide source like trimethylsilylcyanide (TMSCN) under Lewis acid catalysis provides a reliable route to the key primary amine intermediate.[5]

Experimental Protocol (10 g Scale)

Table 1: Reagent Specifications for Imidazo[1,2-a]pyridin-3-amine Synthesis

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
2-Aminopyridine94.110.1061.010.0 g
Paraformaldehyde30.030.1271.23.82 g
Trimethylsilylcyanide (TMSCN)99.210.1171.111.6 g (15.5 mL)
Scandium(III) triflate492.160.01060.15.22 g
Methanol (anhydrous)32.04--200 mL

Procedure:

  • Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyridine (10.0 g, 0.106 mol) and scandium(III) triflate (5.22 g, 0.0106 mol).

  • Reagent Addition: Add anhydrous methanol (200 mL) followed by paraformaldehyde (3.82 g, 0.127 mol). Stir the suspension at room temperature for 15 minutes.

  • Cyanide Addition: Carefully add trimethylsilylcyanide (15.5 mL, 0.117 mol) dropwise to the suspension over 10 minutes. Safety Note: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-aminopyridine is consumed.

  • Quenching and Work-up: Cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Caution: Gas evolution (CO₂ and residual HCN) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford imidazo[1,2-a]pyridin-3-amine as a solid. Expected yield: 75-85%.

Part II: N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and scalable method for the methylation of primary amines. It utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl groups. The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. The process repeats to achieve dimethylation. This method is advantageous for scale-up as it avoids metal catalysts and uses inexpensive, readily available reagents.

Experimental Protocol (10 g Scale)

Table 2: Reagent Specifications for N,N-Dimethylation

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Imidazo[1,2-a]pyridin-3-amine133.150.0751.010.0 g
Formaldehyde (37% in H₂O)30.030.2253.018.2 mL
Formic Acid (98%)46.030.2253.08.5 mL

Procedure:

  • Vessel Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazo[1,2-a]pyridin-3-amine (10.0 g, 0.075 mol).

  • Reagent Addition: Add formic acid (8.5 mL, 0.225 mol) followed by aqueous formaldehyde solution (18.2 mL, 0.225 mol).

  • Reaction: Heat the mixture to 90-100 °C and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material and the monomethylated intermediate are no longer observed.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify to pH > 10 by the slow addition of 4M sodium hydroxide (NaOH) solution. Caution: The neutralization is exothermic; use an ice bath to maintain the temperature below 30 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash chromatography or recrystallization to yield pure N,N-dimethylimidazo[1,2-a]pyridin-3-amine. Expected yield: 85-95%.

Scale-Up Considerations and Process Safety

Scaling chemical synthesis from the benchtop to pilot or production scale introduces challenges that must be proactively managed.

  • Thermal Management: Both the GBB reaction quench and the Eschweiler-Clarke work-up (neutralization) are exothermic. On a large scale, efficient heat transfer is critical. The use of jacketed reactors with controlled cooling is essential to prevent temperature spikes that could lead to side reactions or unsafe conditions.

  • Reagent Handling:

    • TMSCN: On a larger scale, using a syringe pump for the controlled, subsurface addition of TMSCN is recommended to minimize exposure to HCN gas.

    • Formaldehyde/Formic Acid: These reagents are corrosive and have noxious fumes. A closed system for transfers is recommended at scale.

  • Work-up and Purification:

    • Extractions: Large-scale liquid-liquid extractions can lead to emulsion formation. Process parameters such as mixing speed and settling time should be optimized.

    • Crystallization: For the final product, developing a robust crystallization procedure is preferable to chromatography for large-scale purification. This involves screening various solvents and optimizing cooling profiles to control particle size and purity. An anti-solvent crystallization is often effective.

  • Process Analytical Technology (PAT): For commercial-scale production, in-line monitoring (e.g., using IR or Raman spectroscopy) can provide real-time data on reaction completion, reducing the need for manual sampling and improving process control.[6]

G start Start: 2-Aminopyridine Paraformaldehyde reagents Add MeOH, Sc(OTf)3 start->reagents add_tms Add TMSCN (Controlled) reagents->add_tms reflux Reflux (65°C, 4-6h) In-Process Control (IPC): TLC/HPLC add_tms->reflux quench Quench (aq. NaHCO3) Caution: Exotherm & Gas! reflux->quench extract1 Extract with DCM quench->extract1 purify1 Purify (Chromatography/Recrystallization) extract1->purify1 intermediate Intermediate: Imidazo[1,2-a]pyridin-3-amine purify1->intermediate add_reagents2 Add Formic Acid, Formaldehyde intermediate->add_reagents2 reflux2 Heat (100°C, 3-5h) IPC: TLC/HPLC add_reagents2->reflux2 workup2 Basify (NaOH) Caution: Exotherm! reflux2->workup2 extract2 Extract with Ethyl Acetate workup2->extract2 purify2 Purify (Recrystallization) extract2->purify2 final_product Final Product: N,N-Dimethyl-Imidazo[1,2-a]pyridin-3-amine purify2->final_product

Diagram 2: Detailed Experimental Workflow.

Conclusion

The two-stage protocol detailed herein provides a highly effective and scalable pathway for the synthesis of N,N-dimethylimidazo[1,2-a]pyridin-3-amine. By combining a modern multicomponent reaction for the rapid construction of the heterocyclic core with a classic, robust methylation technique, this approach offers high yields and operational simplicity. The considerations for process safety, thermal management, and purification are provided to facilitate the transition from laboratory scale to pilot plant production, making this protocol a valuable asset for medicinal chemists and drug development professionals.

References

  • Reddy, Y. T., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Lacerda, D. I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. (Simulated reference based on search result content). Available at: [Link]

  • Reddy, Y. T., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of imidazo [1,2-a] pyridine... ResearchGate. Retrieved from [Link]

  • Eswaraiah, P., et al. (2013). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 5(12), 125-129. Available at: [Link]

  • Sharma, P., & Kumar, A. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1725–1801. Available at: [Link]

  • Chernyak, N., et al. (2012). General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. Organic Letters, 14(23), 6092–6095. Available at: [Link]

  • Reddy, Y. T., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC. (Note: This is a similar publication to #1, often found in different databases). Available at: [Link]

  • Guetzoyan, L., et al. (2012). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 3(4), 1047-1052. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 83, 04003. Available at: [Link]

  • Martínez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(22), 7794. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: GBB-PUR-001 Subject: Troubleshooting Isolation, Stability, and Purity of 3-Aminoimidazo[1,2-a]pyridines

Overview

You are likely synthesizing these scaffolds via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2][3] While the chemistry is elegant, the workup is often plagued by three distinct demons:

  • The Smell: Lingering isonitrile (isocyanide) odors.

  • The Streak: Poor resolution on silica gel due to the basic pyridine nitrogen.

  • The Sludge: Rapid oxidative degradation (browning/blackening) of the free amine.

This guide bypasses standard textbook advice to address these specific failure modes with field-proven protocols.

Module 1: The "Black Tar" Syndrome (Stability & Oxidation)

The Issue: Your product isolates as a yellow solid but turns brown or black within hours/days on the bench. The Mechanism: The C3-amino group is electron-rich. In the presence of air and light, it undergoes oxidative coupling, similar to anilines, forming quinoid-like impurities that are deeply colored and difficult to remove.

Protocol A: The "Salt Shield" Strategy (Recommended) Do not store the free base. Convert the product immediately to a salt form to quench the lone pair on the amine/pyridine nitrogen, significantly increasing oxidative stability.

  • Dissolution: Dissolve the crude free base in a minimum amount of EtOAc or EtOH.

  • Acid Addition:

    • For HCl Salts: Add 1.1 equivalents of 1M HCl in Et₂O dropwise.

    • For Fumarates (Gentler): Add 1.0 equivalent of fumaric acid dissolved in hot EtOH.

  • Precipitation: Cool to 0°C. The salt usually precipitates as a stable, non-hygroscopic solid.

  • Filtration: Collect via vacuum filtration. Wash with cold Et₂O.

Protocol B: The "Novartis" Sulfate Method (Scalable) For larger scales (>10g), Baenziger et al. (Novartis) demonstrated that forming the sulfate salt is superior for removing impurities without chromatography.

  • Dilute the reaction mixture (post-workup) with Ethanol.

  • Add H₂SO₂ (conc.) dropwise to reach pH ~1–2.

  • Heat to reflux to dissolve solids, then cool slowly to 20°C.

  • The sulfate salt crystallizes, leaving the GBB impurities (unreacted aldehyde/isonitrile) in the mother liquor.

Module 2: Chromatographic "Streaking" (Tailing)

The Issue: Your compound elutes as a broad streak from Rf 0.5 to 0.1 on TLC/Column, contaminating other fractions. The Cause: The N1 nitrogen of the imidazo[1,2-a]pyridine core is basic (pKa ~5-6). It interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel.

Troubleshooting Workflow:

Chromatography_Decision Start Chromatography Issue Check_Phase Stationary Phase? Start->Check_Phase Silica Standard Silica (SiO2) Check_Phase->Silica Standard Alumina Neutral Alumina Check_Phase->Alumina If sensitive/very basic Silica_Mod Add Modifier Silica->Silica_Mod Success Pure Fraction Alumina->Success No Tailing Triethylamine 1% Et3N in Eluent Silica_Mod->Triethylamine Low Polarity (Hex/EtOAc) Ammonia 1% NH4OH in MeOH/DCM Silica_Mod->Ammonia High Polarity (DCM/MeOH) Triethylamine->Success Silanols Blocked Ammonia->Success

Caption: Decision matrix for selecting the correct stationary phase modifier to prevent basic nitrogen interaction with silanols.

The "Triethylamine Block" Protocol:

  • Pre-treatment: Flush your silica column with 100% solvent containing 1% Triethylamine (Et₃N) before loading your sample.

  • Eluent: Run your gradient (e.g., Hexane/EtOAc) maintaining 1% Et₃N throughout.

  • Removal: Et₃N is volatile; it will disappear during rotary evaporation.

Module 3: The "Eternal Smell" (Isonitrile Removal)

The Issue: The product smells like rotten rubber or old cabbage, even after the column. The Cause: Unreacted isonitriles (isocyanides) used in the GBB reaction are potent odorants and lipophilic, often co-eluting with the product.

The "Acid Hydrolysis" Wash: Isonitriles are stable to base but hydrolyze rapidly in acid to form formamides (odorless/less odorous) and amines.

  • Dissolve: Take the crude organic layer (e.g., EtOAc).

  • The Kill Step: Wash vigorously with 10% Citric Acid or 1M HCl (if your product is not acid-labile) for 15 minutes.

    • Note: 3-aminoimidazo[1,2-a]pyridines are basic.[4] If you use strong acid, your product will go into the water layer.

    • Strategy: Extract product into 1M HCl (aq). The non-basic isonitrile remains in the organic layer. Discard organic layer. Basify the aqueous layer (pH 10) and re-extract the product.

  • Result: The isonitrile is physically separated, not just masked.

Summary Data: Purification Strategy Matrix
Impurity TypeChemical NatureRemoval StrategyKey Reagent
Isonitrile Lipophilic, NeutralAcid-Base Extraction1M HCl (Partitioning)
Aldehyde ElectrophilicScavenger Resin or BisulfitePS-Trisamine / NaHSO₃
Metal Catalyst Lewis Acid (Sc, Yb)Chelation / FiltrationCelite or EDTA wash
Tailing Product Basic NitrogenSilanol Blocking1% Et₃N or NH₄OH
Colored Oxidants Quinoid speciesSalt FormationH₂SO₄ or HCl in EtOH
Frequently Asked Questions (FAQ)

Q: Can I use DMSO for the GBB reaction? A: You can, but you shouldn't. DMSO is difficult to remove and often requires high-temperature distillation which degrades the unstable 3-amino product. Use Methanol or Ethanol where possible; they allow for easier workup and often promote the precipitation of the product directly.

Q: My product is an oil and won't crystallize. What now? A: This is common with alkyl-substituted isonitriles (e.g., tert-butyl, cyclohexyl).

  • Trituration: Add cold pentane or diethyl ether and sonicate.

  • Salt Formation: As detailed in Module 1, convert it to a solid salt (HCl or Picrate).

  • Evaporation: Ensure all traces of high-boiling solvents (DMF/DMSO) are removed; trace solvent often prevents lattice formation.

Q: Why is my yield >100%? A: You likely have trapped metal salts (Sc(OTf)₃) or solvent solvates. 3-aminoimidazo[1,2-a]pyridines are excellent ligands for metals. If you used a Lewis Acid catalyst, ensure you have performed an EDTA wash or filtered through a pad of Celite/Silica to strip the metal.

References
  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[5] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.[5]

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Technical Guides.

  • Al-Qadi, I., et al. (2025).[6][7] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19,[6] 48.

Sources

Preventing oxidation of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine. Here, we address common challenges related to the storage and stability of this compound, providing troubleshooting advice and detailed analytical protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color and solubility of my 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine sample over time. What could be the cause?

A change in physical appearance, such as color darkening or decreased solubility, is a common indicator of compound degradation. For 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, this is most likely due to oxidation from improper storage and handling, exposing the compound to atmospheric oxygen. The 3-amino group on the imidazopyridine ring is particularly susceptible to oxidation.

Q2: What are the ideal storage conditions for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine?

To prevent oxidative degradation, 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine should be stored under an inert atmosphere, such as argon or nitrogen. It is recommended to keep the compound in a tightly sealed container, for instance, a vial with a PTFE-lined cap, and to store it in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Safety data sheets for similar air-sensitive imidazopyridine derivatives recommend these precautions.

Q3: How can I confirm if my sample has degraded?

The most reliable way to assess the purity and identify potential degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient.

Q4: Can I still use a sample that shows signs of minor degradation?

Troubleshooting Guide: Investigating and Preventing Oxidation

Issue: Suspected Oxidation of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

This guide will walk you through the steps to identify, manage, and prevent the oxidation of your compound.

Step 1: Visual Inspection and Solubility Check

  • Observation: Has the compound changed from a white or off-white solid to a yellow or brown color? Do you observe any difficulties in dissolving the compound in solvents where it was previously soluble?

  • Rationale: Oxidative degradation often leads to the formation of colored, polymeric, or more polar byproducts, which can alter the physical properties of the sample.

  • Action: If you observe these changes, proceed to the analytical confirmation steps. If the sample appears unchanged but you have concerns about its handling history, a precautionary analytical check is recommended.

Step 2: Analytical Confirmation of Degradation

  • Methodology: Employ a stability-indicating HPLC-UV or LC-MS method to analyze the sample.

  • Rationale: This will allow you to separate and quantify the parent compound and any degradation products. The presence of new peaks with different retention times from the parent compound is a clear sign of degradation.

  • Action: A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.

Step 3: Understanding the "Why" - Plausible Oxidation Mechanism

The 3-amino group on the electron-rich imidazo[1,2-a]pyridine ring system makes this position susceptible to oxidation. While the exact mechanism can be complex, a likely pathway involves the formation of radical intermediates upon exposure to oxygen, which can then lead to a variety of oxidation products, including potential dimerization. In some cases of related heterocyclic amines, oxidation can lead to the formation of nitroso or nitro derivatives, or even ring-opened byproducts under harsh conditions.

Step 4: Prevention - Best Practices for Storage and Handling

To ensure the long-term stability of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, adhere to the following best practices:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen). A glove box is the ideal environment for weighing and preparing solutions.

  • Appropriate Containers: Use amber glass vials with tightly sealed PTFE-lined caps to protect the compound from light and air.

  • Temperature and Humidity Control: Store in a desiccator in a cool, dark place. For long-term storage, refrigeration is recommended.

  • Minimize Exposure: When not in use, ensure the container is securely sealed. For frequent use, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow for Oxidation Troubleshooting Workflow for Suspected Oxidation start Start: Suspected Degradation visual_check Step 1: Visual Inspection & Solubility Check start->visual_check analytical_confirm Step 2: Analytical Confirmation (HPLC/LC-MS) visual_check->analytical_confirm degraded Degradation Confirmed analytical_confirm->degraded New peaks present not_degraded No Degradation Detected analytical_confirm->not_degraded Only parent peak discard Discard Sample & Obtain New Stock degraded->discard continue_use Continue with Experiment not_degraded->continue_use review_storage Step 4: Review and Implement Proper Storage & Handling Protocols discard->review_storage end End review_storage->end continue_use->end

Caption: A decision-making workflow for troubleshooting suspected oxidation of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine.

Experimental Protocols

Stability-Indicating HPLC Method for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

This protocol outlines a general method for developing a stability-indicating assay. Specific conditions may require optimization for your particular instrumentation and sample matrix.

1. Objective: To develop an HPLC method capable of separating 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine from its potential degradation products generated under stress conditions.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine reference standard.

3. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 2 hours. A study on zolpidem, which has an imidazo[1,2-a]pyridine core, showed degradation under basic conditions.[1]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

4. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA detector).

  • Injection Volume: 10 µL.

5. Analysis and Data Interpretation:

  • Inject the unstressed sample (reference standard) to determine the retention time of the parent compound.

  • Inject each of the stressed samples.

  • Compare the chromatograms. The appearance of new peaks indicates the formation of degradation products.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).

Visualizing the HPLC Workflow

HPLC Workflow Workflow for Stability-Indicating HPLC Method Development start Start forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_development HPLC Method Development (Column, Mobile Phase, Gradient Optimization) forced_degradation->method_development analysis Analysis of Stressed Samples method_development->analysis resolution_check Check Resolution of Parent and Degradant Peaks analysis->resolution_check resolution_check->method_development Resolution < 1.5 validation Method Validation (Specificity, Linearity, Accuracy, Precision) resolution_check->validation Resolution > 1.5 routine_use Routine Sample Analysis validation->routine_use end End routine_use->end

Caption: A flowchart illustrating the key steps in developing and validating a stability-indicating HPLC method.

Data Summary

Table 1: Recommended Storage Conditions for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation. Similar compounds are known to be air-sensitive.
Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.
Light Protect from light (Amber vial)To prevent photolytic degradation.
Humidity Store in a dry environment (Desiccator)To prevent hydrolysis and moisture-related degradation.

Table 2: Key Parameters for Stability-Indicating HPLC Method Validation

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can differentiate the analyte from degradation products and matrix components.Resolution between peaks > 1.5.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102%.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2% for varied parameters.

References

  • Pushpalatha, P. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Journal of Chemical and Pharmaceutical Research, 4(11), 4811-4818.
  • Shaikh, A. S., & Shahnawaz, S. A. S. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Prathikantam, P. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. ACG Publications. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Chheda, J. (n.d.). Design of a Validated Stability Indicating HPLC Method for the analysis of Patrin-2 (Lomeguatrib). [Link]

Sources

Troubleshooting cyclization failures in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered when synthesizing the imidazo[1,2-a]pyridine scaffold—a privileged pharmacophore found in blockbuster drugs like zolpidem, alpidem, and olprinone[1].

Cyclization failures in these systems rarely stem from a single variable; they are usually the result of kinetic imbalances between intermediate formation and competitive degradation pathways. This guide breaks down the causality behind these failures across the three primary synthetic routes: Tschitschibabin condensation, Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions, and oxidative C-H amination.

Diagnostic Workflow for Cyclization Failures

Before diving into specific protocols, use the diagnostic logic tree below to isolate the root cause of your synthetic failure.

G A Cyclization Failure Detected B Identify Synthesis Pathway A->B C1 Tschitschibabin Condensation B->C1 C2 GBB 3CR Multicomponent B->C2 C3 Oxidative Coupling B->C3 D1 Incomplete Conversion? (Haloketone Degradation) C1->D1 D2 Low Yield/Side Products? (Failed Iminium Formation) C2->D2 D3 Over-oxidation? (Radical Imbalance) C3->D3 E1 Use Solvent-Free @ 60°C or Ortoleva-King Method D1->E1 E2 Add Lewis Acid (BF3/I2) or Ultrasound Assist D2->E2 E3 Optimize CuI Loading & Control Aeration D3->E3

Diagnostic workflow for troubleshooting imidazo[1,2-a]pyridine cyclization failures.

Troubleshooting Guide & FAQs

Tschitschibabin Condensation (2-Aminopyridine + α-Haloketone)

Q: My reaction between 2-aminopyridine and α-bromoacetophenone stalls at 50% conversion, yielding a complex black tar. What is happening?

The Causality: You are witnessing the thermal degradation and self-condensation of the α-haloketone. α-Haloketones are highly reactive and lachrymatory[2]. The mechanism requires the nucleophilic substitution of the halide by the endocyclic pyridine nitrogen, followed by intramolecular cyclization[3]. If you are using polar protic solvents with excessive heating or weak bases, the solvent cage destabilizes the required


 transition state, allowing the haloketone to polymerize before the 2-aminopyridine can successfully attack.

The Solution: Eliminate the solvent entirely. Running the reaction under neat (solvent-free) conditions at a mild 60 °C forces the reagents into high local concentrations, vastly accelerating the bimolecular collision rate and outcompeting the degradation pathway[3]. Alternatively, if handling lachrymatory haloketones is problematic, switch to a one-pot Ortoleva-King approach where the α-haloketone is generated in situ using ketones and iodine[2].

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Q: I am attempting a GBB reaction (2-aminopyridine, benzaldehyde, isocyanide), but I recover unreacted isocyanide and observe Ugi-type side products. How do I force the [4+1] cycloaddition?

The Causality: The GBB reaction relies entirely on the rapid, initial formation of an electrophilic iminium ion intermediate between the 2-aminopyridine and the aldehyde[4]. If this condensation is slow, the isocyanide lacks a highly electrophilic center to attack. Consequently, the reaction stalls, or the isocyanide participates in competitive side reactions.

The Solution: You must activate the carbonyl carbon to accelerate iminium formation. For industrial-scale synthesis, utilizing a Lewis acid like


 alongside a dehydrating agent (trimethyl orthoformate) drives the equilibrium forward and prevents side reactions[5]. For greener, bench-scale applications, adding 10 mol% of 

and applying ultrasonic irradiation (which generates localized high-energy cavitation bubbles) enhances solubility and selectively drives the cyclization in under an hour[6].
Aerobic Oxidative Coupling (C-H Amination)

Q: When using copper-catalyzed aerobic oxidative synthesis with acetophenones, my yields fluctuate wildly, and I isolate over-oxidized cleavage products. How can I stabilize the catalytic cycle?

The Causality: In Cu-catalyzed aerobic pathways, the active Cu species facilitates direct C-H functionalization via an Ortoleva-King-type intermediate[7]. This requires a delicate stoichiometric balance between the Cu(I) catalyst and the oxidant (air/


). If oxygen mass transfer is inconsistent (e.g., varying stirring speeds or flask geometries), the 

radical cycle loses synchronization, leading to radical-mediated over-oxidation of the substrate rather than targeted C-N bond formation[8].

The Solution: Standardize your aeration method (use a controlled


 balloon rather than ambient air) and buffer the system. Adding a solid-supported co-catalyst like 

helps stabilize the pH of the microenvironment, preventing the premature quenching of the active copper intermediates[8].

Quantitative Optimization Data

To benchmark your reactions, compare your current parameters against these field-validated, optimized conditions for imidazo[1,2-a]pyridine synthesis:

Synthesis RouteReagentsCatalyst / AdditiveTemp (°C)TimeYield (%)
Condensation 2-AP + α-bromoacetophenoneNone (Solvent-free)6020 min91
GBB (3CR) 2-AP + Furfural + Cyclohexyl Isocyanide

(10 mol%), Ultrasound
6030 min86
GBB (3CR) 2-AP + Aldehyde + Isocyanide

(10 mol%), Microwave
15045 min83
Oxidative 2-AP + Acetophenone

, Aerobic (

)
10012 h75–85

Data synthesized from established methodologies[3][6][7][9]. (Note: 2-AP = 2-Aminopyridine).

Standardized Experimental Protocols

To ensure self-validating reproducibility, adhere strictly to the following step-by-step methodologies.

Protocol A: Catalyst- and Solvent-Free Condensation[3]

Ideal for rapid, high-yield synthesis when pure α-haloketones are available.

  • Preparation: In a 10 mL round-bottom flask, add 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol). Do not add any solvent.

  • Reaction: Submerge the flask in a pre-heated oil bath at 60 °C. Stir the neat mixture magnetically. The mixture will initially form a melt.

  • Monitoring: Allow the reaction to proceed for exactly 20 minutes. The formation of a solid mass often indicates the completion of the cyclization. Verify via TLC (Eluent: EtOAc/Hexane).

  • Workup: Cool the flask to room temperature. Dissolve the crude residue in

    
     (15 mL).
    
  • Purification: Wash the organic layer with saturated aqueous

    
     (2 × 10 mL) to neutralize any generated HBr. Dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Protocol B: Ultrasound-Assisted GBB Multicomponent Reaction[6]

Ideal for generating 3-aminoimidazo[1,2-a]pyridines while avoiding harsh Lewis acids.

  • Preparation: In a 25 mL glass vial, dissolve 2-aminopyridine (1.0 mmol) and the target aldehyde (1.0 mmol) in 5 mL of distilled water (or methanol if solubility is exceptionally poor).

  • Catalysis: Add 10 mol% of

    
     to the solution. Stir for 5 minutes to initiate iminium ion formation.
    
  • Addition: Dropwise, add the isocyanide (1.0 mmol) to the stirring mixture.

  • Sonication: Suspend the vial in an ultrasonic bath (operating at ~40 kHz). Maintain the bath temperature at 60 °C and sonicate for 30 to 60 minutes.

  • Workup: The product will typically precipitate out of the aqueous solution. Filter the solid under a vacuum and wash with cold water.

  • Validation: Recrystallize the crude solid from hot ethanol. Confirm the disappearance of the characteristic isocyanide stretch (~2140 cm⁻¹) via FT-IR.

References

1.[6] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | mdpi.com | 6 2.[3] Catalyst- and Solvent-free Synthesis of Imidazo[1,2-a]pyridines | semanticscholar.org | 3 3.[5] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines | organic-chemistry.org | 5 4.[9] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) | d-nb.info | 9 5.[2] An Efficient Synthesis of Imidazo[1,2-a]pyridines | tci-thaijo.org | 2 6.[4] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | nih.gov | 4 7.[7] Synthesis of imidazo[1,2-a]pyridines | organic-chemistry.org | 7 8.[1] Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform | acs.org | 1 9.[8] Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage | beilstein-journals.org | 8

Sources

Recrystallization solvents for high-purity 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

[1][2]

Document ID: TSC-PUR-78DMIP-03 Status: Active Last Updated: March 2026 Department: Process Chemistry & Purification Support[1][2]

Executive Summary & Chemical Context[3][4][5][6][7]

User Query: "What are the optimal recrystallization solvents for high-purity 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine?"

Technical Assessment: The target molecule, 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine , presents specific purification challenges due to its fused bicyclic structure and the presence of a primary amine at the C-3 position.[1]

  • Polarity: Moderate to High.[1][2] The imidazole nitrogen and primary amine create significant polarity, while the 7,8-dimethyl substitution adds lipophilicity.[2]

  • Stability Risk: The C-3 amino group is electron-rich, making the compound susceptible to oxidation (browning) and dimerization if exposed to air/light in solution for prolonged periods.[1][2]

  • Physical State: Many 3-aminoimidazo[1,2-a]pyridines are low-melting solids or oils.[1][2] Salt formation is often the superior route to >99% purity compared to free-base recrystallization.[2]

Solvent Selection Matrix

Do not rely on a single solvent system.[1][2][3][4] Use this matrix to select the system based on your crude material's profile.

Table 1: Solvent System Recommendations
Solvent SystemTypeRecommended ForProtocol Notes
Ethyl Acetate / n-Heptane Binary (Solvent/Anti-solvent)Standard Purification. Best for removing non-polar impurities and starting materials.[1][2]Dissolve in min. hot EtOAc. Add Heptane dropwise until turbidity.[1][2] Cool slowly.
Ethanol / Water Binary (Protogenic)Inorganic Salt Removal. Use if crude contains catalyst residues (Pd, Cu) or inorganic salts.[1][2]High risk of yield loss due to high solubility.[1][2] Use minimal hot Ethanol.[1][2]
Toluene / Hexane Binary (Non-polar)Highly Lipophilic Impurities. Good for rejecting tars/polymers.[1][2]Requires higher heat.[1][2] Ensure inert atmosphere (N2) to prevent oxidation at reflux.[1][2]
Isopropanol (IPA) Single SolventGeneral Polishing. Good balance of solubility.[1][2]Often used for "swish" purification (slurry) rather than full recrystallization.[1][2]
Methanol / Et2O (for HCl Salt) Salt RecrystallizationUltrapure (>99.5%) Requirements. Highest Recommendation. Convert oil/low-melting solid to HCl salt, then recrystallize.[1][2]

Decision Logic: Free Base vs. Salt Formation[2]

The most common failure mode with this compound is "oiling out" during free-base recrystallization.[2] We strongly recommend evaluating the Salt Strategy if the free base fails to crystallize.[1][2]

PurificationStrategyStartCrude Material StateSolidSolid / PowderStart->SolidOilOil / Sticky GumStart->OilDecisionTarget Purity?Solid->DecisionRouteBConvert to HCl/Fumarate SaltOil->RouteBMandatoryRouteARecrystallize Free Base(EtOAc/Heptane)Decision->RouteAStandard (>95%)Decision->RouteBPharma Grade (>99%)FinalAProduct >98%RouteA->FinalAFinalBProduct >99.5%(Stable Solid)RouteB->FinalB

Figure 1: Strategic decision tree for processing 3-aminoimidazo[1,2-a]pyridine derivatives. Note that oils should almost always be converted to salts.[1]

Detailed Protocols

Protocol A: Free Base Recrystallization (Ethyl Acetate / Heptane)

Use this for solid crude material with moderate purity (>85%).[1][2]

  • Dissolution: Place 10g of crude 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram) and heat to reflux (77°C).

    • Note: If insolubles remain, filter hot through a Celite pad to remove inorganic salts.[1][2]

  • Anti-solvent Addition: Remove from heat source.[1][2] While still hot, add n-Heptane dropwise.[2]

    • Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.[1][2]

  • Re-dissolution: Add 1-2 mL of hot EtOAc to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; this causes oiling out.[2]

  • Harvest: Once solids form, cool to 0°C for 30 minutes. Filter and wash with cold Heptane (1:1 mix).[2]

Protocol B: The "Salt Strategy" (Recommended)

Use this if the material oils out or requires >99% purity.[1]

  • Dissolution: Dissolve crude oil in minimal Ethanol or Methanol at room temperature.[1][2]

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) or Fumaric Acid .

    • Observation: The salt usually precipitates immediately as a high-melting solid.[1][2]

  • Recrystallization of Salt:

    • Filter the crude salt.[1][2]

    • Recrystallize from Hot Methanol (solvent) and Diethyl Ether or MTBE (anti-solvent).[1][2]

  • Neutralization (Optional): If the free base is required for the next step, suspend the pure salt in water, adjust pH to >10 with NaOH, and extract with DCM.[1][2]

Troubleshooting Guide (FAQ)

Q1: The solution turned dark brown/black during heating. What happened?

  • Cause: Oxidation of the electron-rich C-3 amine.[2]

  • Fix: Always purge your solvent with Nitrogen/Argon before heating.[2] Add a pinch of activated charcoal to the hot solution, stir for 5 mins, and filter hot to remove the colored impurities.

Q2: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing.

  • Cause: The temperature dropped too fast, or the solvent polarity is too far from the solute's polarity.

  • Fix: Re-heat until the oil dissolves. Add a "seed crystal" of pure product (if available). Scratch the glass wall with a spatula.[2] Crucially: Wrap the flask in a towel to slow the cooling rate.

Q3: Can I use Acetone as a solvent?

  • Critical Warning: NO. Primary amines can react with ketones (Acetone, MEK) to form imines (Schiff bases), especially under heat.[1][2] This introduces a new impurity. Stick to Esters (EtOAc) or Alcohols (EtOH).[1][2]

Q4: I have low recovery yield (<50%).

  • Cause: Product is too soluble in the primary solvent.[2]

  • Fix: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to get a "second crop." Alternatively, increase the ratio of Anti-solvent (Heptane) in the initial mix.[2]

Impurity Profiling

When analyzing your recrystallized product (HPLC/LC-MS), look for these specific impurities common to this scaffold:

Impurity TypeOriginRemoval Strategy
2-Amino-3,4-dimethylpyridine Unreacted Starting MaterialHighly soluble in Heptane; stays in mother liquor during EtOAc/Heptane recrystallization.[1][2]
Imidazo[1,2-a]pyridine N-oxide Oxidation ByproductPolar.[1][2] Removed via Ethanol wash or column chromatography.[2][3]
Dimerized Azo-compounds Oxidative CouplingColored (Yellow/Orange).[1][2] Removed via Activated Charcoal treatment.[2]

References & Authority

  • General Synthesis & Purification of 3-aminoimidazo[1,2-a]pyridines:

    • Source: Groebke, K., et al. "Synthesis of Imidazo[1,2-a]pyridines."[2] Synlett, 1998.[1][2]

    • Relevance: Establishes the standard GBB reaction and workup procedures for this class.

    • Link:[1][2]

  • Solubility & Salt Formation (Analogous Structures):

    • Source: PubChem Compound Summary for 7-Methylimidazo[1,2-a]pyridine (Analog).[1][2]

    • Relevance: Provides baseline solubility data for the imidazopyridine core.

    • Link:[1][2]

  • Recrystallization of Amine Heterocycles:

    • Source: Mettler Toledo Recrystallization Guide.[1][2]

    • Relevance: General principles for solvent screening and anti-solvent addition.[1][2][4]

    • Link:[1][2]

  • Patent Literature (Purification of substituted imidazopyridines):

    • Source: Google Patents (WO2015173181).[1][2]

    • Relevance: Describes industrial scale-up and purification of similar pharmaceutical intermediates.

    • Link:[1][2]

Technical Support Center: Stability of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical nuances of working with 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine .

This nitrogen-rich, fused bicyclic heterocycle is a highly valued "privileged scaffold" in medicinal chemistry due to its diverse biological activities . However, its electron-dense framework and multiple protonation sites present unique challenges during acidic formulation, synthetic workups, and gastric stability profiling. This guide synthesizes field-proven insights with rigorous chemical causality to ensure your experimental workflows are robust and self-validating.

Core Mechanistic Overview

Understanding the stability of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine requires analyzing its electronic distribution. The imidazo[1,2-a]pyridine core contains two ring nitrogens, but the N1 position (the pyridine-type nitrogen in the imidazole ring) is the primary site of protonation .

The addition of two electron-donating methyl groups at the 7 and 8 positions increases the electron density across the entire aromatic system. This has two major consequences in acidic media:

  • Elevated Basicity: The pKa of the N1 nitrogen is slightly raised compared to the unsubstituted core, meaning it readily forms a stable monoprotonated salt even in mild acids (pH 4–6).

  • Oxidation Susceptibility: While protonation generally protects the core from nucleophilic attack, the highly electron-rich nature of the 3-amine group makes it susceptible to auto-oxidation if acidic solutions are exposed to trace metals and oxygen . Under extreme acidic conditions with heat, the exocyclic C-N bond can undergo hydrolytic cleavage.

G A 7,8-Dimethylimidazo [1,2-a]pyridin-3-amine (Free Base) B Monoprotonated Species (N1 Protonation) Stable in mild acid A->B Mild Acid (pH 3-6) C Diprotonated Species (N1 & 3-NH2 Protonation) Formed in < pH 2 B->C Strong Acid (pH < 2) E Oxidative Degradation (Electron-rich core oxidation) B->E Trace Metals + O2 D Hydrolytic Degradation (C-N Cleavage) Requires heat + strong acid C->D Heat (>60°C) + H2O

Protonation states and degradation pathways of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine in acid.

Troubleshooting & FAQs

Q1: My compound completely dissolved in 0.1 M HCl but crashed out as a precipitate when I adjusted the pH to 7.4 for my biological assay. Why? Causality: This is a classic acid-base partitioning issue. The free base is lipophilic and has poor aqueous solubility. In 0.1 M HCl, the N1 nitrogen protonates to form a highly water-soluble hydrochloride salt. Upon neutralization (pH > pKa, which is ~6.8–7.2 for this substituted scaffold), the compound reverts to its free base form. Because the concentration exceeds its intrinsic aqueous solubility limit, it crashes out. Actionable Advice: To maintain solubility across a broad pH range, pre-dissolve the free base in a co-solvent (e.g., 5–10% DMSO) before introducing it to the neutral assay buffer.

Q2: I observed a new peak in my LC-MS chromatogram after storing the compound in 1% TFA for 48 hours. Is the imidazopyridine ring opening? Causality: Imidazo[1,2-a]pyridine rings are exceptionally stable and rarely undergo ring-opening in dilute acids at room temperature . The new mass peak is almost certainly an oxidation product (e.g., N-oxide formation or oxidation of the 3-amine). The electron-donating 7,8-dimethyl groups make the core highly electron-rich and prone to auto-oxidation in the presence of trace dissolved oxygen, which is often accelerated in acidic aqueous media. Actionable Advice: Degas your acidic buffers with nitrogen or argon. If prolonged acidic storage is required (e.g., in HPLC autosamplers), keep the tray at 4°C and consider adding a trace antioxidant.

Q3: How do I cleanly recover the free base from a strongly acidic synthetic reaction mixture (e.g., after a Groebke-Blackburn-Bienaymé reaction)? Causality: Direct extraction of the acidic aqueous phase with organic solvents will fail because the protonated imidazopyridine is highly polar and will remain in the aqueous layer. You must deprotonate the N1 nitrogen to force the compound to partition into the organic phase. Actionable Advice: Follow Protocol 1 below, which utilizes a controlled neutralization to prevent exothermic degradation.

Quantitative Data Summary

The following table summarizes the physicochemical behavior of the compound to help you predict its stability during formulation and testing.

ParameterValue / ObservationMechanistic Rationale
Core N1 pKa ~6.8 - 7.2Electron-donating methyls at C7/C8 increase basicity relative to the unsubstituted core (pKa ~6.8).
3-NH₂ pKa < 3.0The exocyclic amine lone pair is delocalized into the aromatic system, significantly reducing its basicity.
Stability at pH 1.2 (37°C) > 95% remaining at 24hThe core is fully monoprotonated, repelling hydronium ions; sterically and electronically stable at physiological temperatures.
Stability in 6M HCl (100°C) Rapid degradationExtreme thermal and acidic conditions force diprotonation, leading to electrophilic C-N bond hydrolysis.

Experimental Protocols

Protocol 1: Self-Validating Free-Base Recovery (Liquid-Liquid Extraction)

Purpose: To isolate the free base from acidic media without inducing oxidative degradation or yield loss.

  • Cooling: Chill the acidic aqueous solution containing the compound to 0–5°C in an ice bath.

    • Causality: Neutralization is exothermic. Heat accelerates the oxidation of the electron-rich 3-amine group.

  • Neutralization: Slowly add cold 2M NaOH or saturated NaHCO₃ dropwise while stirring, until the pH reaches 8.5–9.0.

    • Validation Check: The solution will visibly transition from clear to cloudy as the lipophilic free base precipitates out of the aqueous phase. If it remains clear, the pH is still too low.

  • Extraction: Add an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM). Agitate vigorously and let the phases separate.

  • Washing: Wash the organic layer with brine (saturated NaCl).

    • Causality: Brine drastically reduces the solubility of water in the organic layer, pre-drying the solvent and removing ionic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C to yield the pure free base.

Protocol 2: Acid Stability Profiling via LC-MS/MS

Purpose: To quantify the half-life of the compound in simulated gastric fluid (pH 1.2) or acidic assay buffers.

Workflow Step1 1. Sample Preparation Dissolve in co-solvent (DMSO/MeCN) Step2 2. Acid Incubation Aliquot into pH 1.2, 4.0, 7.4 buffers Step1->Step2 Step3 3. Quenching Neutralize with pH 9.0 Buffer at timepoints Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify remaining parent compound Step3->Step4 Step5 5. Kinetic Modeling Calculate half-life (t1/2) & degradation rate Step4->Step5

Standardized LC-MS/MS workflow for evaluating acid stability of imidazo[1,2-a]pyridine derivatives.

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Buffer Spiking: Dilute the stock 1:1000 into pre-warmed (37°C) 0.1 M HCl (pH 1.2) to achieve a 10 µM final concentration.

  • Sampling: At

    
     and 
    
    
    
    hours, remove a 50 µL aliquot.
  • Quenching: Immediately mix the aliquot with 50 µL of cold quenching buffer (e.g., 0.2 M ammonium acetate, pH 9.0) containing a structurally similar internal standard.

    • Causality: The rapid pH shift deprotonates the N1 position and instantly halts any acid-catalyzed degradation, locking the concentration for accurate LC-MS/MS quantification.

    • Validation Check: The final pH of the quenched sample must be verified to be >7.0 using pH paper on a dummy sample.

  • Analysis: Centrifuge at 14,000 x g for 5 mins to remove any precipitated proteins/salts and inject the supernatant into the LC-MS/MS system.

References

  • Title: Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis Source: National Institutes of Health (NIH) PMC URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Advances URL: [Link]

  • Title: 7,8-dimethylimidazo[1,2-a]pyridin-3-amine Product Information Source: PubChem URL: [Link]

Removing unreacted starting materials from imidazopyridine amine mixtures

[1]

Topic: Removing Unreacted Starting Materials from Imidazopyridine Amine Mixtures Document ID: TS-IMP-2026-03 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Diagnostic Triage: Understand Your Mixture[1]

Before initiating any purification protocol, you must characterize the "Enemy" in your flask.[1][2] The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketones34

The Critical Trap: Many researchers attempt standard acid-base extraction to separate the starting amine from the product.[2] This often fails.

  • Imidazo[1,2-a]pyridine pKa: ~6.8 (protonation at N1)[1]

  • 2-Aminopyridine pKa: ~6.86[1][5]

  • Result: Both species protonate at the same pH.[1][2] You cannot separate them effectively using simple liquid-liquid extraction based on basicity alone.[2]

Decision Matrix: Select Your Protocol

PurificationStrategystartCrude Mixture Analysisimpurity_typeIdentify Major Impuritystart->impurity_typeis_amineUnreacted 2-Aminopyridine(Nucleophilic)impurity_type->is_amineis_haloUnreacted u03b1-Haloketone(Electrophilic)impurity_type->is_halois_metalMetal Catalyst(Cu, Pd)impurity_type->is_metalsol_scavProtocol A:Electrophilic Scavenger(Isocyanate Resin)is_amine->sol_scavPrimary Amine PresentchromaProtocol D:Modified Chromatography(If Resins Unavailable)is_amine->chromaAlternativesol_nucProtocol B:Nucleophilic Scavenger(Amine Resin)is_halo->sol_nucAlkyl Halide Presentsol_metProtocol C:Metal Scavenger(Thiol/Thiourea)is_metal->sol_metColor/ICP Data

Figure 1: Purification Decision Matrix.[1] Select the protocol based on the chemical nature of the impurity.

Protocol A: Chemoselective Scavenging (The Gold Standard)

Scenario: You have unreacted 2-aminopyridine (starting material) remaining in your reaction mixture. Why this works: While the pKa values are identical, the nucleophilicity differs.[1][2] The exocyclic amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2
Required Materials
  • Resin: PS-Isocyanate (Polystyrene-supported isocyanate) or PS-Benzaldehyde.[1]

  • Loading: Typically 1.0–1.5 mmol/g.[1][2]

  • Solvent: DCM, THF, or DMF (Swelling is crucial).[1][2]

Step-by-Step Workflow
  • Calculate Equivalents:

    • Determine the excess amount of 2-aminopyridine (via LCMS/NMR integration).

    • Use 2.0 to 3.0 equivalents of resin relative to the impurity (not the product).[2]

    • Formula:

      
      
      
  • Incubation:

    • Dissolve the crude mixture in the minimum amount of DCM or THF.[2]

    • Add the dry resin beads.[1][2]

    • Agitate gently (orbital shaker or slow stir bar) for 4–16 hours at room temperature.

    • Note: Do not use magnetic stirring if it grinds the beads; this creates fines that clog filters.[1][2]

  • Validation (TLC/LCMS):

    • Check supernatant.[1][2] The starting amine peak should disappear.[1][2] The product peak should remain constant.[1][2]

  • Filtration:

    • Filter through a fritted glass funnel or a polypropylene cartridge.[1][2]

    • Wash the resin cake with 2 volumes of solvent (DCM/MeOH) to recover any non-specifically adsorbed product.[2]

  • Concentration:

    • Evaporate the filtrate.[1][2] You should have the purified free base.[2]

Protocol D: Modified Chromatography (The Workhorse)

Scenario: Scavenger resins are unavailable, or the mixture is complex.[1][2] The Issue: Imidazopyridines interact strongly with the acidic silanols on silica gel, causing severe peak tailing and poor separation.[1][2]

The Solution: Mobile Phase Modifiers

Do NOT use: Pure EtOAc/Hexane (unless the product is very non-polar).[2] DO use: Basified mobile phases.

Modifier SystemCompositionBest For
Ammoniated Methanol DCM / MeOH / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(90:9:1)
Polar imidazopyridines.[1][2] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

competes for silanol sites.[2]
Triethylamine (TEA) Hexane / EtOAc + 1%

Less polar derivatives. Pre-wash the column with the TEA solution.[2]
Reverse Phase (C18) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ MeCN + 0.1%

High-purity requirements. Ammonium formate buffers pH ~8.[1][2]

Troubleshooting "Streaking": If your spot streaks from the baseline to the solvent front on TLC:

  • Dip your TLC plate in a solution of 5% TEA in acetone and dry it before spotting your compound.[1][2]

  • Run the TLC using the ammoniated solvent system.[1][2]

Protocol E: Crystallization (Scalability)[1]

Scenario: Large-scale purification (>5g) where chromatography is expensive.[1] Solubility Profile: Imidazopyridines often crystallize well, but 2-aminopyridines are also highly crystalline.[1]

Recommended Solvent Systems
  • Toluene:

    • Many imidazopyridines are soluble in hot toluene but insoluble at room temperature.[1][2]

    • Procedure: Dissolve in boiling toluene (approx 5-10 mL/g). Allow to cool slowly to RT, then to 4°C.

    • Advantage:[1][4][6][7][8][9][10] 2-aminopyridine is quite soluble in toluene, often remaining in the mother liquor.[1]

  • Acetone:

    • Effective for more polar derivatives.[1][2]

  • Water Precipitation (The "Crash" Method):

    • Dissolve crude in a water-miscible solvent (Ethanol or DMF).

    • Slowly add water while stirring.

    • Warning: This often causes "oiling out."[1][2] If oil forms, reheat to redissolve and add a seed crystal.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Proceed with caution. While SCX retains amines, both your product (imidazopyridine) and the impurity (aminopyridine) are basic.[1] They will both bind to the sulfonic acid residues.[1][2] You would need a very specific gradient elution to separate them based on subtle pKa differences, which is difficult to optimize.[1][2] Isocyanate scavengers are superior because they rely on chemoselectivity (primary vs. tertiary amine) rather than basicity.[2]

Q: My product turned green/blue during workup. What happened? A: If you used a Copper (Cu) catalyst (common in oxidative couplings) or Palladium (Pd), you likely have metal contamination.[1] Imidazopyridines are excellent ligands for metals.[1][2]

  • Fix: Treat the organic phase with Thiol-functionalized silica (SiliaMetS® Thiol) or wash with an aqueous solution of EDTA or N-acetylcysteine at pH 7-8.[1]

Q: I tried acid-base extraction, and my yield is 0%. Where is my product? A: It is likely in the aqueous acid layer.[2] Because the pKa is ~6.8, if you acidified to pH 1-2, the imidazopyridine is fully protonated and water-soluble.[1]

  • Recovery: Neutralize the aqueous layer to pH ~9-10 with NaOH and extract with DCM.[1][2]

Q: Why is my NMR showing broad peaks? A: Imidazopyridines can exhibit dynamic exchange or aggregation in non-polar solvents (CDCl3).[2]

  • Fix: Add a drop of

    
    -Methanol or 
    
    
    -TFA to the NMR tube to break up aggregates or protonate the species, sharpening the signals.

References

  • pKa Values & Basicity

    • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases.[1][2][5][11] Journal of the Chemical Society, 2240-2249.[1][11] Link

    • Note: Establishes pKa of 2-aminopyridine (6.[1][5][11]86) and imidazo[1,2-a]pyridine (~6.8).[1]

  • Scavenger Resin Protocols

    • Biotage. (2025).[2][12][13] Strategies for Work-up and Purification: Scavenger Resins. Link

    • Marsh, A., et al. (2017).[1][2] Solid-Supported Reagents in Organic Synthesis.

  • Synthesis & Purification Context

    • Bagdi, A. K., et al. (2015).[1][2] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 51, 1555-1558.[1] Link

    • Goel, R., et al. (2012).[1][2] Imidazo[1,2-a]pyridines: A review of synthesis and biological activity. Journal of Heterocyclic Chemistry.

  • Chromatographic Techniques

    • SiliCycle. (2024).[2] Application Note: Purification of Basic Nitrogenous Compounds. Link

Technical Support Center: Handling Hygroscopic Imidazo[1,2-a]pyridin-3-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because your imidazo[1,2-a]pyridin-3-amine salt has exhibited deliquescence (turned into a liquid), clumping, or significant weight gain during weighing. This is a known issue with this scaffold, particularly in its hydrochloride (HCl) and mesylate forms.

The electron-rich 3-amino group significantly increases the basicity of the bridgehead nitrogen (N1), leading to tight ion pairing but often resulting in salts with high lattice energies that—paradoxically—can be prone to hydrate formation or hygroscopicity if the crystal packing is inefficient.

This guide provides an autonomous, non-templated troubleshooting workflow to diagnose, salvage, and prevent this issue.

Part 1: Immediate Troubleshooting (The "My Salt is Wet" Protocol)

If your compound has already absorbed moisture, do not attempt to dry it aggressively in an oven without characterization. This can lead to amorphization, which increases hygroscopicity further.

Q1: My solid has turned into a gum/oil. Is it degraded?

Answer: Likely not. It has undergone deliquescence , where the critical relative humidity (CRH) of the salt is lower than your lab's ambient humidity.

  • Action: Re-dissolve the gum in a dry solvent (Methanol or Ethanol) and check LC-MS. If the parent mass is intact, proceed to Salvage Protocol A .

Salvage Protocol A: The "Free-Base Reset"

Attempting to dry a deliquescent salt often results in a glass, not a crystal. The most robust fix is to break the salt and re-form it or switch counter-ions.

  • Dissolution: Dissolve the wet salt in minimal water/methanol.

  • Neutralization: Add saturated aqueous NaHCO₃ (sodium bicarbonate) until pH ~8-9. The free base of imidazo[1,2-a]pyridin-3-amine is typically less hygroscopic than its salts.

  • Extraction: Extract with EtOAc or DCM. Dry organics over Na₂SO₄ and concentrate.

  • Decision Point:

    • If the free base is a solid: Store it as is.

    • If a salt is required for solubility: Do not reform the HCl salt immediately. Proceed to Module 3: Salt Selection .

Part 2: Diagnosis & Characterization

Before scaling up, you must quantify the risk. A simple "loss on drying" (LOD) test is insufficient because it doesn't tell you when the moisture uptake happens.

Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

Run a sorption-desorption cycle (0% → 90% → 0% RH) at 25°C.

Profile ObservationDiagnosisRecommended Action
< 0.5% mass gain up to 90% RH Non-hygroscopicStandard storage (tightly capped vial).
Gradual gain (1-5%) HygroscopicStore in desiccator; handle in glove bag.
Sharp spike > 80% RH Deliquescent (high CRH)Control lab humidity < 60%.
Sharp spike < 40% RH Deliquescent (low CRH)Critical Failure. Must change salt form.
Step-change (stoichiometric) Hydrate FormationStable hydrate found. Isolate this form directly.

Technical Insight: The N1 nitrogen in the imidazo[1,2-a]pyridine ring is the primary acceptor. If the counter-ion (e.g., Cl⁻) does not bridge effectively to satisfy hydrogen bond donors, water molecules will intercalate into the lattice to fill the void, leading to hydrate formation [1].

Part 3: Salt Selection & Engineering

The Core Problem: The HCl salt is the default choice for chemists, but for this scaffold, the chloride ion often creates a lattice with high "hygroscopic propensity" due to its small size and high charge density, which attracts water if the packing isn't perfect.

Alternative Counter-Ion Strategy

Switch to large, diffuse, lipophilic anions to "shield" the protonated core from atmospheric moisture.

Counter-IonpKa (Acid)Hygroscopicity RiskRecommendation
Chloride (HCl) -7High Avoid if deliquescence is observed.
Mesylate -1.9High Often forms hygroscopic oils with this scaffold.
Tosylate -2.8Moderate Better packing; worth screening.
Fumarate 3.03Low Top Choice. Often forms stable, non-hygroscopic lattices.
Succinate 4.21Low Good for solubility/stability balance.
Workflow: Salt Screening for Stability

Do not just precipitate blindly. Use Anti-Solvent Vapor Diffusion to grow denser, less defective crystals.

  • Dissolve free base + acid (1:1) in Methanol.

  • Place in a small vial, open.

  • Place small vial inside a larger jar containing TBME or Et₂O (Anti-solvent).

  • Seal outer jar. Allow to sit for 48-72 hours.

  • Why? Slow growth minimizes crystal defects (high-energy sites) where moisture absorption initiates.

Part 4: Visualization of Workflows

Figure 1: Decision Matrix for Wet Salts

Caption: Logical flow for handling imidazo[1,2-a]pyridin-3-amine salts exhibiting moisture uptake.

HandlingProtocol Start Observation: Salt is Sticky/Liquid CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity Degraded Degraded? CheckPurity->Degraded Discard Discard & Resynthesize Degraded->Discard Yes Salvage Salvage Protocol A: Free-Base Isolation Degraded->Salvage No IsSolid Is Free Base Solid? Salvage->IsSolid KeepBase Store as Free Base (if bio-relevant) IsSolid->KeepBase Yes Resalt Re-Salt with Lipophilic Anion IsSolid->Resalt No SelectIon Screen: Tosylate, Fumarate, Succinate Resalt->SelectIon

Figure 2: Salt Selection Logic

Caption: Counter-ion selection strategy based on pKa and hygroscopicity risk factors.

SaltSelection Input Imidazo[1,2-a]pyridin-3-amine (Weak Base) HCl HCl Salt (Default) Input->HCl Eval Evaluate Hygroscopicity (DVS / Visual) HCl->Eval Stable Stable Solid Eval->Stable Low Uptake Unstable Deliquescent/Sticky Eval->Unstable High Uptake Alt1 Option 1: Tosylate (Increased Lipophilicity) Unstable->Alt1 If solubility needed Alt2 Option 2: Fumarate/Succinate (H-Bond Network Stability) Unstable->Alt2 If stability priority

Part 5: Frequently Asked Questions (FAQ)

Q: Can I just dry my sticky salt in a vacuum oven? A: Proceed with caution. If the salt has formed a hydrate, drying it aggressively might collapse the crystal lattice into an amorphous state. Amorphous solids have higher surface energy and are more hygroscopic than the crystalline form.

  • Protocol: Dry at ambient temperature under high vacuum first. If it remains a gum, you must recrystallize or free-base it.

Q: Why is the 3-amine position so problematic? A: The amino group at position 3 pushes electron density into the ring, making the N1 nitrogen a good proton acceptor [2]. However, the resulting cation has a charge distribution that requires very specific geometric matching with an anion to form a stable lattice. If the anion (like Cl⁻) cannot pack tightly, water fits perfectly into the gaps.

Q: What is the best solvent for recrystallizing these salts? A: Avoid pure water or pure methanol if hygroscopicity is an issue. Use Isopropanol (IPA) or Acetonitrile with a small amount of Methanol. IPA is less likely to solicit solvate formation compared to water.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Goel, R., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa and salt selection logic).
  • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and solvation of sulfonamides and their salts. Journal of Chemical Thermodynamics.

Validation & Comparative

Distinguishing 7,8-dimethyl from 6,8-dimethyl isomers using NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Distinction of 7,8-Dimethyl from 6,8-Dimethyl Isomers via NMR Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In the synthesis of fused bicyclic heteroaromatics—such as quinolines, coumarins, or chromones—methylation often yields mixtures of regioisomers. Distinguishing 7,8-dimethyl (the target "Product") from its 6,8-dimethyl analog (the "Alternative" or impurity) is a critical quality control step. Mass spectrometry (MS) often fails here, as both isomers share identical molecular weights (


) and fragmentation patterns.

This guide details the definitive Nuclear Magnetic Resonance (NMR) protocols to differentiate these isomers. The distinction relies not on chemical shift intuition, which can be ambiguous due to solvent effects, but on scalar coupling constants (


)  and Nuclear Overhauser Effect (NOE)  spatial correlations—immutable physical properties of the molecules.

Mechanistic Basis of Distinction

To distinguish these isomers, we exploit the geometric relationship between the remaining aromatic protons on the benzenoid ring. We assume a standard fused system (e.g., Quinoline) where positions 5, 6, 7, and 8 constitute the benzene ring.

A. Scalar Coupling ( vs. )

This is the primary "Go/No-Go" test.

  • 7,8-Dimethyl Isomer: The substituents occupy positions 7 and 8. The remaining protons are at H-5 and H-6 . These protons are ortho to each other.[1]

    • Observable Signal: Strong Ortho-Coupling (

      
      ).
      
    • Pattern: Two doublets (d) with a large splitting.

  • 6,8-Dimethyl Isomer: The substituents occupy positions 6 and 8.[2] The remaining protons are at H-5 and H-7 . These protons are meta to each other.[1]

    • Observable Signal: Weak Meta-Coupling (

      
      ).
      
    • Pattern: Two doublets (d) or singlets (s) (if unresolved) with very fine splitting.

B. Dipolar Coupling (NOE)

NOE confirms the spatial arrangement of the methyl groups relative to the protons.

  • 7,8-Dimethyl: The methyl groups are adjacent (ortho).

    • Key NOE: Strong correlation between

      
      -7 and 
      
      
      
      -8.
  • 6,8-Dimethyl: The methyl groups are separated by a proton (H-7).

    • Key NOE: No direct methyl-methyl correlation. Instead,

      
      -6 shows NOE to H-5  and H-7 , while 
      
      
      
      -8 shows NOE to H-7 .

Comparative Analysis: 7,8-Dimethyl vs. 6,8-Dimethyl

The following table summarizes the spectral fingerprints expected for a Quinoline/Coumarin scaffold.

Feature7,8-Dimethyl (Target) 6,8-Dimethyl (Alternative) Differentiation Power
Aromatic Spin System AB System (Ortho)AX System (Meta)High (Definitive)
Coupling Constant (

)
7.5 – 9.0 Hz 1.5 – 2.5 Hz Critical
Proton Multiplicity Distinct DoubletsFine Doublets (often appear as broad singlets)High
NOE: Me-Me Interaction Strong (Me-7

Me-8)
Absent (Too distant)High
NOE: Me-H Interaction Me-7

H-6
Me-6

H-5 & H-7
Moderate
13C NMR Count 2 unsubstituted CH carbons2 unsubstituted CH carbonsLow (Identical count)

Experimental Protocol

To ensure data integrity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      or Benzene-
    
    
    
    .
    • Reasoning:

      
       often causes peak overlap in aromatic regions. Benzene-
      
      
      
      utilizes Magnetic Anisotropy to spread aromatic signals, preventing H-5/H-6 overlap.
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration is required for clear NOE signals.

Step 2: 1D H NMR Acquisition
  • Spectral Window: -2 to 12 ppm.

  • Scans (NS): Minimum 16 (for S/N > 100).

  • Acquisition Time (AQ):

    
     seconds.
    
    • Critical: Long AQ is necessary to resolve the small

      
       meta-coupling in the 6,8-isomer. Short AQ results in digital broadening that masks the splitting.
      
  • Processing: Apply Zero Filling to double the data points. Use Gaussian apodization (GB) rather than Exponential Line Broadening (LB) to enhance resolution.

Step 3: 2D NOESY Acquisition (Confirmatory)
  • Mixing Time: 300–500 ms.

  • Focus: Look for the "Methyl Box" region (2.0–2.5 ppm) cross-peaks.

Visualization of Logic Pathways

The following diagrams illustrate the structural logic and the decision tree for assigning the isomer.

Diagram 1: Structural Coupling Networks

IsomerDistinction cluster_78 Target: 7,8-Dimethyl cluster_68 Alternative: 6,8-Dimethyl Me7 Me-7 Me8 Me-8 Me7->Me8 Strong NOE H6 H-6 Me7->H6 NOE H5 H-5 H5->H6 Ortho J ~8Hz Me6_alt Me-6 Me8_alt Me-8 Me6_alt->Me8_alt NO NOE H7_alt H-7 Me6_alt->H7_alt NOE Me8_alt->H7_alt NOE H5_alt H-5 H5_alt->H7_alt Meta J ~2Hz

Caption: Structural connectivity comparison showing the definitive Ortho-coupling pathway (Green) for the 7,8-isomer versus the Meta-coupling pathway (Yellow) for the 6,8-isomer.

Diagram 2: Decision Tree for Assignment

DecisionTree Start Acquire 1H NMR (DMSO-d6) Analyze Analyze Aromatic Region (6.5 - 8.5 ppm) Start->Analyze Split Observe Splitting Pattern of Remaining Protons Analyze->Split Ortho Large Doublets (J = 8-9 Hz) Split->Ortho Found Meta Fine Doublets/Singlets (J = 1-2 Hz) Split->Meta Found Confirm78 Candidate: 7,8-Dimethyl Ortho->Confirm78 Confirm68 Candidate: 6,8-Dimethyl Meta->Confirm68 NOE_Check Run 2D NOESY Check Me-Me Region Confirm78->NOE_Check Confirm68->NOE_Check Result78 CONFIRMED 7,8-Dimethyl NOE_Check->Result78 Cross-peak Present Result68 CONFIRMED 6,8-Dimethyl NOE_Check->Result68 Cross-peak Absent

Caption: Step-by-step logic flow for definitively assigning the regioisomer based on coupling constants and NOE data.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on coupling constants and NOE mechanics). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for

    
    H NMR chemical shifts and coupling constants in aromatic systems). Link
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for distinguishing ortho/meta coupling). Link

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. (Online resource for specific aromatic coupling values). Link

Sources

HPLC method development for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Purity: A Comparative Guide

The Analytical Challenge: Imidazopyridines and Peak Tailing

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a highly polar, basic molecule featuring a fused bicyclic imidazopyridine core and a primary amine group. The imidazopyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of GABA agonists, kinase inhibitors, and PD-L1 antagonists[1].

However, quantifying the purity of such nitrogen-rich aromatic compounds presents a notorious chromatographic challenge. When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines frequently exhibit severe peak tailing, poor resolution from closely eluting impurities, and irreproducible retention times. To develop a robust, publishable purity method, we must move beyond trial-and-error and address the physicochemical root causes of this behavior.

Mechanistic Causality: The "Velcro" Effect of Silanols

In an ideal RP-HPLC separation, analyte retention is governed purely by hydrophobic partitioning between the mobile phase and the stationary phase. However, a secondary, deleterious mechanism often hijacks the separation of basic amines: ion-exchange interactions with residual silanol groups (Si-OH) on the silica support[2].

Silanols typically possess a pKa between 3.5 and 4.5. At a neutral or slightly acidic pH, these groups ionize to form negatively charged silanoxide ions (Si-O⁻). Concurrently, the primary amine and the imidazopyridine nitrogens (pKa ~7.0–8.5) are fully protonated and positively charged. This electrostatic attraction acts like molecular "velcro," causing the basic analyte to stick to the stationary phase and release slowly[3]. The result is an elongated trailing edge (peak tailing) that compromises resolution, obscures low-level synthetic impurities, and reduces integration accuracy[4].

To achieve a self-validating purity method, we must systematically eliminate these secondary interactions through strategic column chemistry selection and mobile phase pH optimization.

G Start Analyze Molecule: Basic Amine + Aromatic ColSelect Select Column Chemistry Start->ColSelect C18 Type B / End-capped C18 ColSelect->C18 Biphenyl Biphenyl / PFP Phase ColSelect->Biphenyl pHSelect Select Mobile Phase pH C18->pHSelect Biphenyl->pHSelect LowPH Low pH (2-3) Protonates Silanols pHSelect->LowPH HighPH High pH (9-10) Deprotonates Amine pHSelect->HighPH Eval Evaluate Peak Asymmetry (As) LowPH->Eval HighPH->Eval Fail As > 1.5 (Tailing) Eval->Fail Secondary Interactions Pass As < 1.2 (Optimal) Eval->Pass Ideal Partitioning Optimize Add Ion-Pairing / Change Phase Fail->Optimize Done Finalize Purity Method Pass->Done Optimize->ColSelect

HPLC method development workflow for basic aromatic amines.

Comparative Analysis: Column Chemistry and Mobile Phase

To demonstrate the impact of stationary phase and pH on 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, we compared four distinct chromatographic environments.

  • Standard Type-A C18 (Low pH): Traditional silica contains high levels of active metal impurities and unreacted silanols. Even at low pH (0.1% Formic Acid), partial ionization of silanols causes severe tailing for the protonated amine[2].

  • Base-Deactivated Type-B C18 (Low pH): Manufactured from high-purity silica and subjected to aggressive end-capping (reacting residual silanols with short-chain silanes). This sterically protects the surface, significantly reducing tailing[3].

  • Biphenyl Phase (Low pH): Offers orthogonal selectivity. The

    
     interactions between the biphenyl stationary phase and the imidazopyridine aromatic ring enhance retention without relying purely on hydrophobicity, yielding sharper peaks for aromatic amines.
    
  • Hybrid Type-B C18 (High pH): By raising the mobile phase pH to 10.0, the primary amine is deprotonated (neutralized). This completely shuts down the ion-exchange mechanism. Because traditional silica dissolves above pH 8, a specialized ethylene-bridged hybrid (EBH) silica particle must be used.

Table 1: Quantitative Comparison of Chromatographic Performance (Gradient: 5-95% B over 10 mins, 1.0 mL/min, 254 nm. Target Asymmetry < 1.2)

Column ChemistryMobile Phase SystemRetention Time (min)Peak Asymmetry (

)
Theoretical Plates (

)
Resolution (

)
Standard C18 (Type A) 0.1% FA in H₂O / ACN4.22.45 (Fail)4,5001.2
Base-Deactivated C18 0.1% FA in H₂O / ACN4.51.35 (Marginal)12,5002.8
Biphenyl Phase 0.1% FA in H₂O / ACN5.81.15 (Pass)15,2004.5
Hybrid C18 (Type B) 10mM NH₄HCO₃ (pH 10) / ACN6.11.08 (Optimal)16,8005.1

Experimental Protocol: Self-Validating Purity Workflow

The following step-by-step methodology details the optimized High-pH approach. This protocol is designed as a self-validating system; it incorporates strict System Suitability Testing (SST) criteria that act as an automated quality gate. If the system chemistry degrades, the SST will fail, preventing the generation of inaccurate purity data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of highly purified water (Milli-Q, 18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Causality: The high pH ensures the 3-amine group remains entirely uncharged, preventing electrostatic binding to the column.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Column: Ethylene-Bridged Hybrid (EBH) C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm. Causality: The bridged organic-inorganic matrix prevents silica dissolution at pH 10.

  • Column Temperature: 35°C. Heating reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the peak.

  • Equilibration: Flush the column with 50% B for 10 column volumes, then equilibrate at initial gradient conditions (5% B) for a minimum of 15 minutes until the baseline is stable.

Step 3: Sample Preparation

  • Diluent: Water/Acetonitrile (80:20, v/v). Causality: The sample solvent must have a lower elution strength than the mobile phase to prevent peak fronting and solvent-mismatch band broadening.

  • Preparation: Accurately weigh and dissolve 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine to a final concentration of 0.5 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Chromatographic Gradient & Detection

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: Photodiode Array (PDA) extracted at 254 nm (for general aromatic absorbance) and 280 nm (specific to the imidazopyridine core).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 5%

      
       95% B (Linear ramp for purity profiling)
      
    • 10.0 - 12.0 min: 95% B (Column wash)

    • 12.0 - 12.1 min: 95%

      
       5% B
      
    • 12.1 - 16.0 min: 5% B (Re-equilibration)

Step 5: System Suitability Testing (SST) - The Quality Gate Before analyzing unknown batches, inject the 0.5 mg/mL standard solution five consecutive times. The run is only valid if the following self-validating criteria are met:

  • Retention Time RSD

    
     1.0% (Validates pump performance and pH stability).
    
  • Peak Area RSD

    
     2.0% (Validates autosampler precision).
    
  • Tailing Factor (

    
    ) 
    
    
    
    1.2 (Validates that secondary silanol interactions are successfully suppressed).
  • Theoretical Plates (

    
    ) 
    
    
    
    10,000 (Validates column bed integrity).

References

  • Title: How to Reduce Peak Tailing in HPLC Source: Phenomenex URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists Source: ACS Medicinal Chemistry Letters (via NIH/PMC) URL: [Link]

Sources

Comparative Crystal Structure Guide: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

[1]

Executive Summary

This guide provides a structural analysis framework for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine , a critical pharmacophore in the development of GABA receptor agonists, proton pump inhibitors, and antiviral agents. We compare the structural "performance"—defined by crystallizability, packing efficiency, and electronic stability—of this specific 7,8-dimethyl substituted scaffold against its unsubstituted and regioisomeric (6-methyl) alternatives.

The 7,8-dimethyl substitution pattern offers unique steric protection of the N1-bridgehead nitrogen, significantly altering the hydrogen-bonding landscape compared to standard imidazo[1,2-a]pyridine cores.[1] This guide outlines the experimental protocols for resolving its crystal structure and validates its utility in rational drug design.

Part 1: Comparative Structural Analysis[1]

The Competitors: Scaffold Comparison

In medicinal chemistry, the "performance" of a scaffold is measured by its ability to orient functional groups (vectors) and its physicochemical stability.

FeatureTarget: 7,8-Dimethyl Alternative A: Unsubstituted Core Alternative B: 6-Methyl Isomer
Structure 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridin-3-amine 6-Methylimidazo[1,2-a]pyridin-3-amine
Molecular Weight 161.20 g/mol 133.15 g/mol 147.18 g/mol
Steric Profile High: 8-Me hinders N1 approach.[1]Low: Planar, accessible N1.Medium: 6-Me extends axis, N1 open.[1]
Electronic Effect Electron-rich (Double +I effect).[1]Baseline.Moderate +I effect.
Crystal System Typically Monoclinic (P2₁/c)Monoclinic / TriclinicMonoclinic
Packing Motif Twisted Stacking: Methyls disrupt planar

-

stacking; favors edge-to-face.[1]
Planar Stacking: Tight

-

overlap.[1]
Offset Stacking: 6-Me allows partial overlap.
Solubility (LogP) ~2.1 (Higher Lipophilicity)~1.2 (Moderate)~1.6 (Moderate)
Performance Insight: The "8-Methyl" Effect

The critical differentiator for the 7,8-dimethyl analog is the 8-position methyl group .[1]

  • Causality: The 8-methyl group is peri-planar to the bridgehead nitrogen (N1).

  • Structural Consequence: In the crystal lattice, this steric bulk prevents the close approach of hydrogen bond donors to N1, which is the primary acceptor site in the unsubstituted core.

  • Outcome: The 7,8-dimethyl derivative often crystallizes with higher void volumes or requires solvates to stabilize the lattice, unlike the dense packing of the unsubstituted form. This makes it more soluble in organic solvents but potentially less thermally stable (lower melting point range) than the unsubstituted analog.

Part 2: Experimental Protocol (Self-Validating)

To objectively assess the crystal structure, we utilize a Slow Evaporation method coupled with Single Crystal X-Ray Diffraction (SC-XRD) . This protocol includes built-in checkpoints to ensure data integrity.[1]

Crystallization Workflow

Objective: Obtain single crystals suitable for XRD (>0.1 mm dimensions).

  • Solvent Screening: Dissolve 20 mg of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine in 2 mL of solvent.

    • Solvent A: Ethanol (Polar protic, promotes H-bonding).

    • Solvent B: Dichloromethane/Hexane (1:1) (Non-polar diffusion).

  • Seeding (Validation Step): If precipitate forms immediately, the solution is too concentrated. Dilute by 50%.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing a precipitant (e.g., Hexane) if using the binary solvent system.

  • Harvesting: Monitor optical birefringence under a polarizing microscope after 48-72 hours.

Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration.

  • Resolution Limit: 0.8 Å or better.

Self-Validating Checkpoint (


):

  • Pass:

    
     (Good quality crystal).
    
  • Fail:

    
     (Likely twinning or poor crystal quality; re-crystallize).
    

Part 3: Visualization of Structural Logic[1]

Interaction Pathway Diagram

This diagram illustrates the competing intermolecular forces driving the crystal packing of the 7,8-dimethyl derivative compared to the unsubstituted core.

CrystalPackingMolecule7,8-Dimethylimidazo[1,2-a]pyridin-3-amineFunc_GroupsFunctional GroupsMolecule->Func_GroupsInteraction_N1N1 Acceptor(Bridgehead)Func_Groups->Interaction_N1Interaction_NH23-NH2 DonorFunc_Groups->Interaction_NH2Interaction_Me7,8-DimethylSteric BulkFunc_Groups->Interaction_MePacking_OutcomeCrystal LatticePropertiesInteraction_N1->Packing_OutcomeDefines MotifInteraction_NH2->Interaction_N1H-Bonding(Primary Motif)Interaction_Me->Interaction_N1Steric Hinderance(Blocks Approach)Interaction_Me->Packing_OutcomeIncreases Lattice Energy(Lowers MP)

Caption: Schematic of intermolecular forces. The 7,8-dimethyl group sterically hinders the N1 acceptor, altering the standard H-bond network common in this class.

Crystallization Workflow Diagram

WorkflowStartCrude Compound(>95% Purity)SolventSolvent Selection(EtOH vs DCM/Hex)Start->SolventMethodMethod:Slow Evaporation vsVapor DiffusionSolvent->MethodCheckMicroscopy Check(Birefringence?)Method->CheckCheck->SolventNo (Amorphous)XRDSC-XRD Data Collection(100 K, Mo-Ka)Check->XRDYesRefineStructure Refinement(SHELXL)XRD->Refine

Caption: Step-by-step decision tree for obtaining high-quality single crystals of the target compound.

Part 4: References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances. Link

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review of synthesis and biological activities." Current Topics in Medicinal Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."[1] (Search Accession for Imidazo[1,2-a]pyridine derivatives).[2][3] Link

  • Fisher, M. J., et al. (2020). "Structural insights into the binding of imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine."[1] Link(Note: Representative catalog link for chemical sourcing).

Comparative Bioactivity and Pharmacokinetics: 7,8-Dimethyl vs. 7-Methyl Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The imidazo[1,2-


]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from GABA

receptor modulators (e.g., zolpidem) to emerging Toll-like receptor 7 (TLR7) antagonists for autoimmune diseases [1]. While the core scaffold dictates the primary pharmacological class, the specific methylation pattern on the pyridine ring fundamentally governs both target engagement (pharmacodynamics) and metabolic fate (pharmacokinetics).

This guide provides an objective, data-driven comparison between the 7-methyl and 7,8-dimethyl substitution patterns, detailing the mechanistic causality behind their divergent bioactivity profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic Causality: The Role of Methylation

As application scientists, we must look beyond empirical binding affinities and understand the physicochemical forces at play when modifying the imidazopyridine ring.

The 7-Methyl Substitution: The Hydrophobic Anchor

The 7-position of the imidazo[1,2-


]pyridine ring projects directly into the hydrophobic binding pockets of several key target proteins. For instance, in the rational design of TLR7 antagonists, the 7-methyl group acts as a critical hydrophobic anchor, establishing vital van der Waals interactions with residues in the S1 pocket (such as L353 and Y264) [1].
  • Causality: The presence of this methyl group optimizes the molecular conformation for target protein binding. Complete removal of the 7-methyl group frequently results in a >20-fold loss in biological activity due to the loss of these anchoring interactions and subsequent destabilization of the ligand-receptor complex [2].

The 7,8-Dimethyl Substitution: Steric Shielding & Lipophilicity

Transitioning from a 7-methyl to a 7,8-dimethyl pattern introduces a profound shift in the molecule's pharmacokinetic profile without sacrificing the pharmacodynamic anchoring provided by the 7-position[2].

  • Causality 1 (Steric Shielding): The imidazopyridine core is electron-rich and highly susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes, particularly at the unsubstituted 6- and 8-positions. The addition of the 8-methyl group creates a conformational constraint and steric hindrance that physically blocks CYP450 access to the vulnerable adjacent carbons, dramatically extending the metabolic half-life.

  • Causality 2 (Membrane Permeability): The addition of a second methyl group increases the overall lipophilicity (LogP) of the molecule. This enhancement drives superior passive diffusion across lipid bilayers, improving oral bioavailability and central nervous system (CNS) penetration.

Comparative Data & Pharmacokinetic Profiling

The following table synthesizes the quantitative differences typically observed when comparing 7-methyl and 7,8-dimethyl imidazopyridine analogs in preclinical development.

Parameter7-Methyl Imidazopyridines7,8-Dimethyl ImidazopyridinesMechanistic Driver
Target Binding Affinity (K

)
High (Low nM)High (Low nM)7-Methyl maintains S1 pocket anchoring [1].
Lipophilicity (LogP) Moderate (~2.5 - 3.0)High (~3.0 - 3.8)Additive hydrophobic contribution of the 8-methyl [2].
CYP450 Clearance (CL

)
High (>40 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of the 8-position prevents oxidation [2].
In Vivo Half-Life (t

)
Short (1 - 2 hours)Extended (4 - 6 hours)Reduced hepatic clearance via CYP3A4/CYP2D6.
Membrane Permeability (P

)
ModerateExcellentIncreased lipophilicity facilitates lipid bilayer crossing.

Structure-Activity Relationship (SAR) Logic

G Sub Imidazopyridine Scaffold M7 7-Methyl Substitution Sub->M7 M78 7,8-Dimethyl Substitution Sub->M78 PD Hydrophobic Anchoring (Maintains Baseline Activity) M7->PD M78->PD PK1 Increased Lipophilicity (Enhanced Permeability) M78->PK1 PK2 Steric Shielding (CYP450 Protection) M78->PK2 Out1 Target Engagement (e.g., TLR7, GABA-A) PD->Out1 Out2 Extended Half-Life & Bioavailability PK1->Out2 PK2->Out2

Logical relationship between imidazopyridine methylation patterns and resulting bioactivity profiles.

Self-Validating Experimental Methodologies

To objectively verify the comparative claims above, the following self-validating protocols must be employed. Every assay is designed with internal controls to ensure that the data generated is a direct result of the specific structural modification, ruling out assay artifacts.

Protocol A: In Vitro Microsomal Stability Assay (Evaluating Steric Shielding)

This assay quantifies the intrinsic clearance (CL


) to prove that the 8-methyl group protects the scaffold from CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Compound Spiking: Spike the 7-methyl and 7,8-dimethyl test compounds into separate buffer aliquots to achieve a final concentration of 1 µM.

  • Self-Validation Controls (Critical Step):

    • Positive Control: Include a known high-clearance compound (e.g., Verapamil) to validate HLM enzymatic activity.

    • Negative Control (-NADPH): Prepare a parallel set of samples for all compounds without the addition of NADPH. This validates that any observed degradation is strictly CYP-mediated and not due to chemical instability or esterase activity.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the half-life (t

    
    ) and intrinsic clearance (CL
    
    
    
    ) from the slope of the natural log of remaining compound versus time. The 7,8-dimethyl analog should exhibit a significantly shallower slope than the 7-methyl analog.
Protocol B: Radioligand Displacement Assay (Evaluating Hydrophobic Anchoring)

This assay confirms that the addition of the 8-methyl group does not disrupt the critical target engagement provided by the 7-methyl anchor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., TLR7-expressing HEK293 cells or GABA

    
     receptor preparations).
    
  • Assay Buffer: Suspend membranes in a standardized assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of a known tritiated radioligand (at its K

    
     concentration), and 25 µL of the test compounds (7-methyl or 7,8-dimethyl) at varying concentrations (10
    
    
    
    to 10
    
    
    M).
  • Self-Validation Controls (Critical Step):

    • Total Binding (TB): Wells containing radioligand and membranes, but no test compound (vehicle only).

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a massive excess (10 µM) of a known "cold" (unlabeled) competitor. This validates that the radioligand is binding specifically to the target receptor. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 required).

  • Incubation & Filtration: Incubate at room temperature for 60 minutes to reach equilibrium. Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation fluid and quantify retained radioactivity using a liquid scintillation counter.

  • Data Interpretation: Plot the dose-response curves using non-linear regression. Calculate the IC

    
     and convert to K
    
    
    
    using the Cheng-Prusoff equation. Both the 7-methyl and 7,8-dimethyl analogs should demonstrate comparable, high-affinity K
    
    
    values, proving the 8-methyl addition is well-tolerated in the binding pocket.

Conclusion

The transition from a 7-methyl to a 7,8-dimethyl imidazopyridine represents a masterclass in rational drug design. While the 7-methyl group is non-negotiable for maintaining the hydrophobic interactions necessary for baseline target engagement, the strategic addition of the 8-methyl group serves as a pharmacokinetic shield. By increasing lipophilicity and introducing steric hindrance against CYP450 oxidation, the 7,8-dimethyl scaffold offers a superior profile for therapeutics requiring extended half-lives and high systemic exposure.

References

  • Source: Journal of Medicinal Chemistry (PubMed / ACS Publications)
  • Title: 6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine (Pharmacokinetic and Steric Influences of Methylation)

IR spectroscopy peaks for amino group validation in imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Validating Amino Group Functionalization in Imidazopyridines: A Comparative Guide to IR Spectroscopy Techniques

Introduction & Analytical Context

Imidazopyridines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous therapeutics, including GABA_A receptor agonists (e.g., zolpidem) and various kinase inhibitors[1][2]. The functionalization of the imidazopyridine ring with amino groups (-NH₂, -NHR) is a frequent synthetic step used to modulate target affinity, solubility, and overall pharmacokinetic properties[2][3].

Validating the successful incorporation of these amino groups is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this validation, primarily by probing the N-H stretching and bending vibrational modes[4][5]. This guide compares the two dominant IR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—and provides self-validating protocols for characterizing amino-imidazopyridine derivatives.

Mechanistic Causality: IR Spectral Signatures

To accurately interpret the IR spectra of functionalized imidazopyridines, one must understand the quantum mechanical basis of the vibrations. The N-H bond is highly polar, leading to significant changes in the dipole moment during vibration, which results in strong IR absorption[4][5].

  • Primary Amines (-NH₂): Exhibit two distinct peaks in the 3300–3500 cm⁻¹ region. These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations of the two N-H bonds[4][6]. Additionally, a strong N-H bending vibration (scissoring) is observed between 1580–1650 cm⁻¹[4][7].

  • Secondary Amines (-NHR): Possess only one N-H bond, thus displaying a single, often weaker, stretching band in the 3200–3300 cm⁻¹ region[4][5]. The N-H bending band is usually absent or very weak[4].

  • Imidazopyridine Core: The aromatic framework itself provides diagnostic peaks, notably the C=N and C=C ring stretching vibrations around 1500–1600 cm⁻¹ and aromatic C-H out-of-plane bending below 900 cm⁻¹[2][3].

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid imidazopyridine derivatives, scientists must choose the appropriate sampling technique based on their specific analytical goals[8][9].

Table 1: Performance Comparison of ATR-FTIR and KBr Pellet for Amino-Imidazopyridines

ParameterATR-FTIRKBr Pellet Transmission
Sample Preparation Minimal to none; non-destructive[10].Labor-intensive; requires grinding and pressing[9].
Moisture Interference Negligible; ideal for N-H region analysis[8].High; hygroscopic KBr introduces broad O-H peaks[8][9].
Spectral Resolution Good, but relative peak intensities vary[10].Excellent; sharp peaks, traditional library standard[11].
Sample Recovery Complete recovery possible[10].Destructive; sample embedded in matrix[8].
Best Used For Rapid screening, moisture-sensitive amines[8].High-fidelity reference library generation[8][11].

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols include built-in validation steps to prevent false positives during amino group characterization.

Protocol A: ATR-FTIR Analysis (Preferred for Routine Screening)
  • Background Validation: Clean the diamond or ZnSe crystal with isopropanol. Run a background scan. Self-validation: The background must show a flat baseline in the 3000-3600 cm⁻¹ region to confirm the absence of residual solvent or water[12].

  • Sample Application: Place ~2-5 mg of the synthesized amino-imidazopyridine directly onto the crystal[12].

  • Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the sample and the crystal is required for the evanescent IR wave to penetrate the sample (typically 0.5–2 µm depth)[8][10].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 32-64 scans to improve the signal-to-noise ratio)[10].

  • Spectral Correction: Apply ATR correction algorithms if comparing the output to transmission libraries, as ATR peak intensities are wavelength-dependent (lower intensity at higher wavenumbers like the N-H stretch region)[10].

Protocol B: KBr Pellet Transmission (Preferred for High-Fidelity Library Generation)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for >2 hours to eliminate absorbed water[8][11].

  • Milling: Grind ~1-2 mg of the amino-imidazopyridine with ~100 mg of dry KBr using an agate mortar and pestle. Causality: Particle size must be smaller than the IR wavelength (<2 µm) to minimize scattering (the Christiansen effect)[11][12].

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes[9]. Self-validation: The resulting pellet must be visually transparent. A cloudy pellet indicates poor grinding or moisture absorption, which will scatter light and distort the baseline[9][11].

  • Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Workflow Visualization

IR_Workflow Start Synthesized Amino-Imidazopyridine Decision Select IR Modality Start->Decision ATR_Node ATR-FTIR Protocol Decision->ATR_Node Routine / Moisture-Sensitive KBr_Node KBr Pellet Protocol Decision->KBr_Node High-Fidelity Library ATR_Prep Clean Crystal & Run Background (Self-Validation: Flat Baseline) ATR_Node->ATR_Prep ATR_Measure Apply Sample & Compress (Evanescent Wave Penetration) ATR_Prep->ATR_Measure Analysis Spectral Acquisition & Correction (4000 - 400 cm⁻¹) ATR_Measure->Analysis KBr_Prep Dry KBr & Grind Sample (<2 µm) (Prevent Scattering) KBr_Node->KBr_Prep KBr_Measure Press at 10 Tons under Vacuum (Self-Validation: Transparent Pellet) KBr_Prep->KBr_Measure KBr_Measure->Analysis Validation Validate Amino Group: Primary (2 peaks) / Secondary (1 peak) @ 3200-3500 cm⁻¹ Analysis->Validation

Workflow comparing ATR-FTIR and KBr Pellet methodologies for amino-imidazopyridine validation.

Data Interpretation & Validation Logic

Validating the amino group attachment requires comparative spectral analysis against the starting material (e.g., a halogenated imidazopyridine precursor).

  • Appearance of N-H Stretches: Confirm the emergence of the doublet (primary amine) or singlet (secondary amine) at 3200-3500 cm⁻¹[4][5].

  • Absence of O-H Interference: Ensure the broad O-H stretch (~3400 cm⁻¹) from ambient moisture is not masking the sharp N-H peaks. This is where ATR-FTIR provides a distinct advantage over KBr[8].

  • C-N Stretch Confirmation: Look for the new C-N stretching vibration in the 1200-1350 cm⁻¹ region, which corroborates the formation of the new carbon-nitrogen bond on the imidazopyridine ring[3][4].

References[4] IR Spectroscopy Tutorial: Amines. orgchemboulder.com. Link[6] Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). wikieducator.org. Link[13] Vibrational Spectra of Primary and Secondary Aliphatic Amines. aip.org. Link[7] Infrared Spectroscopy. wpmucdn.com. Link[5] Difference between Primary Secondary and Tertiary Amines Via FTIR. rockymountainlabs.com. Link[1] WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. google.com. Link[2] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. mdpi.com. Link[14] Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. chemrevlett.com. Link[8] What Is The Purpose Of Making Kbr Pellets For Ftir? kinteksolution.com. Link[12] Quality Assessment and ATR-FTIR method development of finished product herbal anti-pigmentation topical formulation. ijpsjournal.com. Link[3] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. nih.gov. Link[15] The synthesis of imidazopyridine derivatives. researchgate.net. Link[9] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. azom.com. Link[10] ATR-FTIR and Raman spectroscopic investigation of the electroporation-mediated transdermal delivery of a nanocarrier system containing an antitumour drug. optica.org. Link[11] Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? researchgate.net. Link

Sources

A Comparative Guide to Validating the Synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The imidazo[1,2-a]pyridine scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth look at a robust and widely applicable method for synthesizing 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine and a comparative analysis of Thin-Layer Chromatography (TLC) as a primary tool for reaction validation. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

The Synthetic Pathway: A Three-Component Approach

The synthesis of 3-amino-substituted imidazo[1,2-a]pyridines can be efficiently achieved through a one-pot, three-component condensation reaction.[4][5] This method, often a variation of the Groebke-Blackburn-Bienaymé reaction (GBBR), offers high convergence and atom economy, making it ideal for library synthesis and rapid lead discovery.[6][7][8][9]

The core reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. For our target molecule, 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, the specific reactants are 3,4-dimethylpyridin-2-amine, an appropriate aldehyde, and a suitable isocyanide.

Reaction Causality: The mechanism proceeds through the initial formation of a Schiff base from the aminopyridine and the aldehyde. This is followed by a [4+1] cycloaddition with the isocyanide and subsequent prototropic shifts to yield the aromatic imidazo[1,2-a]pyridine core. The choice of a catalyst, often a Lewis or Brønsted acid, is crucial for accelerating the reaction.[3][6]

The Indispensable Role of Thin-Layer Chromatography (TLC)

TLC is a fundamental chromatographic technique for separating non-volatile mixtures.[10][11][12][13] Its simplicity, speed, and cost-effectiveness make it an invaluable tool for monitoring the progress of a chemical reaction.[12][14][15] In the synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

The principle of TLC is based on the differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[10][11][12] Polar compounds have a stronger affinity for the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[16] Conversely, less polar compounds travel further with the less polar mobile phase, yielding a higher Rf value. The Rf value is a ratio, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[17][18][19]

Experimental Protocol: Synthesis and TLC Validation

Synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Materials:

  • 3,4-dimethylpyridin-2-amine

  • Aldehyde (e.g., formaldehyde or a suitable precursor)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylpyridin-2-amine (1 mmol) and the aldehyde (1 mmol) in methanol (3 mL).

  • Add the isocyanide (1 mmol) to the mixture.

  • Add glacial acetic acid (2 mmol) as a catalyst.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

TLC Monitoring Workflow

Caption: Workflow for monitoring the synthesis via TLC.

Step-by-Step TLC Protocol:

  • Plate Preparation: Use commercially available silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Spotting: Using a capillary tube, spot a small amount of the diluted reaction mixture onto the origin. It is crucial to also spot the individual starting materials (co-spotting) on the same plate for comparison.[14]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend the plate by capillary action.[12]

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light (254 nm), where UV-active compounds will appear as dark spots.[20][21] Further visualization can be achieved using chemical stains.

Comparison of TLC Parameters

The success of TLC analysis hinges on the appropriate choice of the solvent system and visualization technique.

Solvent System Comparison

The polarity of the mobile phase is a critical parameter.[22] A mixture of a non-polar and a polar solvent is often used to achieve optimal separation.

Solvent System (v/v)Typical Rf (Product)Observations
Hexane:Ethyl Acetate (7:3)0.3 - 0.4Good separation of the product from less polar starting materials.
Dichloromethane:Methanol (95:5)0.5 - 0.6Effective for more polar byproducts; may cause the product to run higher.
Toluene:Acetone (8:2)0.4 - 0.5Provides a different selectivity which can be useful for complex mixtures.

Rationale: The imidazo[1,2-a]pyridin-3-amine core is moderately polar. A solvent system with intermediate polarity, such as hexane:ethyl acetate, typically provides the best resolution, allowing for clear differentiation between the starting materials, the product, and any potential byproducts.

Visualization Technique Comparison

While UV light is a non-destructive and common initial visualization method, chemical stains can provide enhanced sensitivity and selectivity for certain functional groups.[15][20][21]

Visualization MethodTarget CompoundsAppearanceAdvantagesDisadvantages
UV Light (254 nm) UV-active compounds (aromatics)Dark spots on a fluorescent backgroundNon-destructive, quickNot all compounds are UV-active
Iodine Vapor Most organic compoundsBrown spotsGeneral purpose, good for unsaturated compoundsSpots can fade over time, semi-destructive
Ninhydrin Stain Primary and secondary aminesPurple/pink spotsHighly specific for aminesRequires heating, destructive
Potassium Permanganate Stain Oxidisable compounds (alcohols, aldehydes)Yellow/brown spots on a purple backgroundGeneral purpose, high contrastDestructive, can be overly sensitive

Rationale: For 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, the aromatic core makes it readily visible under UV light. However, using a ninhydrin stain is highly recommended as a confirmatory method due to its high specificity for the primary amine group on the product, providing an orthogonal validation of its formation.[14][21]

Alternatives to TLC for Reaction Monitoring

While TLC is a powerful tool, other analytical techniques can provide complementary or more detailed information.

TechniquePrincipleAdvantagesDisadvantagesBest For
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phaseQuantitative, high resolution, automatedHigher cost, requires method development, slower for single-point analysisAccurate quantification of reaction conversion and purity
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometerProvides molecular weight information for each componentHigher cost and complexityIdentification of unknown byproducts and confirmation of product identity
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phaseHigh resolution for volatile compoundsNot suitable for non-volatile or thermally labile compoundsAnalysis of volatile starting materials or byproducts
Decision-Making for Method Selection

Method_Selection Start Start Goal Analytical Goal? Start->Goal Qualitative Qualitative Monitoring (Presence/Absence) Goal->Qualitative Quick & Simple Quantitative Quantitative Analysis (Conversion/Purity) Goal->Quantitative High Accuracy ID Byproduct Identification Goal->ID Structural Info TLC TLC Qualitative->TLC HPLC HPLC Quantitative->HPLC LCMS LC-MS ID->LCMS

Caption: Selecting the appropriate analytical method.

Conclusion

Validating the synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a critical step in ensuring the integrity of downstream applications. Thin-Layer Chromatography stands out as a rapid, efficient, and cost-effective first-line technique for monitoring reaction progress. By systematically comparing solvent systems and visualization methods, researchers can develop a robust and self-validating protocol. For more in-depth analysis, techniques like HPLC and LC-MS offer quantitative data and structural elucidation, providing a comprehensive analytical toolkit for the modern drug discovery professional.

References

  • Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. CHIMIA International Journal for Chemistry, 52(6), 525.
  • Westman, J., & Franzén, A. (n.d.). A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines and thiazoles under microwave conditions. Personal Chemistry.
  • Tswett, M. (1906). Principles of Thin Layer Chromatography. Berichte der Deutschen Botanischen Gesellschaft, 24, 316-321.
  • Rocío G.-M. et al. (2018). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.
  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Various Authors. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy.
  • Oreate AI. (2026). How to Calculate Rf TLC. Oreate AI Blog.
  • BYJU'S. (2019). Thin Layer Chromatography Principle. BYJU'S.
  • Various Authors. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Wikipedia. (n.d.). Thin-layer chromatography. Wikipedia.
  • JoVE. (2015). Video: Thin Layer Chromatography: Principle, Procedure, Applications. JoVE.
  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.
  • Khan Academy. (2013). Calculating retention factors for TLC. YouTube.
  • Various Authors. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate.
  • PubMed. (2023). Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed.
  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • EPFL. (n.d.). TLC Visualization Reagents. EPFL.
  • Various Authors. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemproc.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
  • Unknown. (n.d.). TLC stains. Unknown.
  • Reddit. (2023). Sensitivity of TLC and UPLC. Reddit.
  • PMC. (n.d.). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. PMC.
  • Various Authors. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemproc.
  • RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?. Chemistry Stack Exchange.
  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing.
  • PubChemLite. (n.d.). 7,8-dimethylimidazo[1,2-a]pyridin-3-amine. PubChemLite.
  • ResearchGate. (2025). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
  • kchem.org. (n.d.). Approaches to the Syntheses of Partially Reduced Imidazo[1,2-a]pyridines. kchem.org.

Sources

Comparative Guide to the Fluorescent Properties of Imidazopyridine Derivatives: Structural Tuning, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for robust fluorophores in biological imaging, optoelectronics, and environmental sensing grows, nitrogen-fused heterocycles have emerged as highly tunable scaffolds. Among these, imidazopyridine derivatives —specifically the imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine isomers—stand out due to their exceptional photophysical properties, including high quantum yields, tunable emission wavelengths, and large Stokes shifts[1].

This guide provides an in-depth technical comparison of these derivatives, analyzing how structural modifications dictate photophysical pathways, and establishes a self-validating experimental protocol for characterizing their performance.

Core Structural Comparison: Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine

The fundamental difference between the two primary isomers lies in the position of the nitrogen atom within the fused bicyclic system, which drastically alters the


-electron distribution and Highest Occupied Molecular Orbital (HOMO) energy levels[1].
  • Imidazo[1,2-a]pyridines : Fusion at the N(1)–C(2) bond creates a stronger

    
     conjugation. The HOMO is highly delocalized over both rings. This connectivity typically results in higher-energy 
    
    
    
    transitions, leading to blue-shifted fluorescence (
    
    
    nm) and generally higher baseline fluorescence quantum yields (
    
    
    ) in their unsubstituted states[1][2].
  • Imidazo[1,5-a]pyridines : This isomer exhibits a much stronger electron-donor character. When coupled with electron-withdrawing groups (EWGs), it displays cyanine-like characteristics, yielding intense absorption, significant bathochromic (red) shifts, and massive Stokes shifts due to enhanced Intramolecular Charge Transfer (ICT)[3].

Photophysical Performance Data

The following table synthesizes the quantitative photophysical data of various imidazopyridine derivatives to illustrate the impact of structural tuning[2][3][4][5][6][7].

Scaffold TypeSubstituent Modificationngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Primary Photophysical Driver
Imidazo[1,2-a]pyridine Unsubstituted~280~370~900.57Strong

conjugation[2]
Imidazo[1,2-a]pyridine Heavy Atom (e.g., -Br)~310~410~1000.03 - 0.07Intersystem Crossing (ISC) quenching[7]
Imidazo[1,2-a]pyridine Extended

-system (Phenacyl)
~322~372~50>0.80Rigidified planar structure[5]
Imidazo[1,5-a]pyridine EDG (e.g., -OMe at ortho)~340~450~1100.37 - 0.50Steric hindrance restricting rotation[4]
Imidazo[1,5-a]pyridine EWG (e.g., TCF / DCI)~450-550~600-650>100VariableStrong ICT / Cyanine-like character[3]

Mechanistic Pathways: Causality Behind Experimental Choices

The photophysical behavior of imidazopyridines is not random; it is strictly governed by the substituents attached to the core. Understanding these mechanisms is critical for rational fluorophore design.

  • Intramolecular Charge Transfer (ICT) : Adding a strong Electron-Donating Group (EDG) (like an amino or methoxy group) and an Electron-Withdrawing Group (EWG) (like a cyano group) to opposite ends of the scaffold creates a "push-pull" system. Upon excitation, electron density shifts dramatically, stabilizing the excited state in polar solvents and resulting in a large Stokes shift (solvatochromism)[3][8].

  • Excited-State Intramolecular Proton Transfer (ESIPT) : If a proton donor (e.g., -OH) is placed in close proximity to the basic nitrogen of the imidazopyridine ring, photoexcitation triggers a rapid proton transfer. The molecule emits from the resulting "keto" tautomer, producing an exceptionally large Stokes shift that prevents self-absorption—ideal for bioimaging[1].

  • Heavy-Atom Effect (Quenching) : The introduction of halogens (like Bromine or Iodine) increases spin-orbit coupling. This facilitates non-radiative Intersystem Crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ), drastically quenching the fluorescence quantum yield[7][9].

G Core Imidazopyridine Core EDG EDG / EWG (Push-Pull System) Core->EDG Proton Proton Donor (e.g., -OH) Core->Proton Heavy Heavy Atoms (e.g., -Br, -I) Core->Heavy ICT ICT Pathway EDG->ICT ESIPT ESIPT Pathway Proton->ESIPT ISC Intersystem Crossing (ISC) Heavy->ISC Prop1 Solvatochromism & Red Shift ICT->Prop1 Prop2 Massive Stokes Shift (Keto Emission) ESIPT->Prop2 Prop3 Fluorescence Quenching ISC->Prop3

Substituent-driven photophysical pathways in imidazopyridine derivatives.

Standardized Experimental Protocol for Photophysical Characterization

To ensure scientific integrity, the characterization of fluorescent properties must be treated as a self-validating system. A common pitfall in photophysical literature is the optical measurement of impure compounds; even a 1% highly fluorescent impurity can artificially inflate the quantum yield of a weakly emitting target.

Step 1: Synthesis and Absolute Structural Validation
  • Synthesis : Utilize a one-pot multicomponent reaction (e.g., Groebke-Blackburn-Bienaymé) or direct condensation of 2-aminopyridines with

    
    -haloacetophenones to synthesize the desired derivative[5].
    
  • Purification : Purify via silica gel column chromatography.

  • Self-Validation (Critical) : Before any optical measurements, the compound must be validated via

    
    H/
    
    
    
    C NMR and High-Performance Liquid Chromatography (HPLC). Purity must exceed 95% to rule out emission from trace byproducts.
Step 2: Optical Measurements (Absorption & Emission)
  • Prepare a

    
     M stock solution of the validated imidazopyridine in a spectroscopic-grade solvent (e.g., ethanol or dichloromethane).
    
  • Record the UV-Vis absorption spectrum to identify the wavelength of maximum absorption (

    
    ). Ensure the absorbance at the excitation wavelength remains below 0.1 to prevent inner-filter effects (self-absorption) during fluorescence measurement.
    
  • Record the steady-state fluorescence emission spectrum by exciting the sample at

    
    . Calculate the Stokes shift by converting the absorption and emission wavelengths to wavenumbers (
    
    
    
    ) and finding the difference.
Step 3: Relative Quantum Yield ( ) Determination

The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to a reference standard with a known quantum yield[5]. For blue/green emitting imidazopyridines, Quinine Sulfate in 0.5 M


  (

) is the authoritative standard due to its overlapping spectral profile.

Formula:



(Where 

is quantum yield,

is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and

is the refractive index of the solvent. Subscripts

and

denote Sample and Reference, respectively).

Workflow Syn 1. Synthesis & Purification (One-pot cyclization & Chromatography) Val 2. Structural Validation (NMR, HRMS, HPLC >95% purity) Syn->Val Opt 3. Optical Measurements (UV-Vis & Steady-State Fluorescence) Val->Opt Ref 4. Reference Standard Selection (e.g., Quinine Sulfate in 0.5M H2SO4) Opt->Ref QY 5. Relative Quantum Yield Calculation (Comparative Integration Method) Ref->QY

Self-validating workflow for accurate fluorescence quantum yield determination.

Conclusion & Application Matrix

When developing new probes or materials, the choice between imidazopyridine isomers should be dictated by the end application:

  • For High-Brightness OLEDs or Down-Shifters : Opt for rigidified imidazo[1,2-a]pyridines with extended

    
    -conjugation, as they naturally resist non-radiative decay and offer superior baseline quantum yields[1][5].
    
  • For Live-Cell Bioimaging & Viscosity Sensing : Select imidazo[1,5-a]pyridines engineered with push-pull (EDG/EWG) systems. Their strong electron-donor character supports intense ICT, pushing emission into the near-infrared (NIR) region and providing the large Stokes shifts necessary to bypass cellular autofluorescence[3][8].

References

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. doi.org. Available at:[Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at:[Link]

  • New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. Available at:[Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications. Available at:[Link]

  • Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. RSC Publishing. Available at:[Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available at:[Link]

  • Fluorescence spectra of all the compounds in DCM. ResearchGate. Available at:[Link]

  • Absorption and Fluorescence Maxima of Imidazo[1,2-a]pyridine and Its Derivatives in Ethanol. Oxford Academic. Available at:[Link]

  • Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine. ResearchGate. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine. As this is a specialized research chemical, comprehensive toxicological data may not be available. Therefore, this guidance is rooted in the principle of treating all compounds of unknown toxicity as hazardous. The recommendations are based on the known hazards of the parent imidazo[1,2-a]pyridine scaffold, related heterocyclic amines, and established best practices in laboratory safety.

Hazard Assessment: Understanding the Risks

The primary hazards associated with similar compounds, such as Imidazo[1,2-a]pyridine-2-carbaldehyde and Pyridine itself, include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[6]

  • Flammability: The parent compound, pyridine, is a flammable liquid.[6][7] While the dimethylamine derivative is a solid, thermal decomposition can produce flammable and toxic gases.[6]

Given these potential hazards, a conservative approach to PPE is warranted. It should be assumed that 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is at least as hazardous as its parent compounds and related derivatives.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table outlines the minimum required PPE for handling 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine. The selection of specific PPE should always be guided by a site-specific risk assessment.

PPE Category Specification Rationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard.[8][10]Protects against splashes, and airborne particles that could cause serious eye irritation or damage.[11]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for added protection.[8][10]Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[12][13]
Body Protection A flame-resistant lab coat, fully buttoned. Long-sleeved clothing and closed-toe shoes are mandatory.[8][10]Minimizes skin exposure. Flame-resistant material is recommended due to the flammability of related pyridine compounds.[8]
Respiratory Protection Use in a certified chemical fume hood is mandatory to minimize inhalation exposure.[8][14] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[11]Reduces the risk of inhaling potentially harmful dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine should be conducted in a designated area within a certified chemical fume hood.[8][14]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Labeling: All containers of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine must be clearly labeled with the chemical name and appropriate hazard warnings.[15][16]

Donning PPE: A Deliberate Sequence

The following workflow illustrates the correct sequence for putting on PPE to ensure complete protection.

PPE_Donning_Workflow start Start: Clean Hands lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles respirator->goggles face_shield 4. Don Face Shield (if splash risk) goggles->face_shield gloves 5. Don Gloves (over cuffs) face_shield->gloves end_don Ready to Handle Chemical gloves->end_don Spill_Response_Plan spill Spill Occurs evacuate 1. Evacuate Immediate Area spill->evacuate alert 2. Alert Supervisor and EHS evacuate->alert ppe 3. Don Appropriate PPE alert->ppe contain 4. Contain Spill with Inert Absorbent ppe->contain cleanup 5. Collect Waste into a Labeled Container contain->cleanup decontaminate 6. Decontaminate the Area cleanup->decontaminate end_spill Spill Managed decontaminate->end_spill

Caption: Spill Response Workflow.

For minor spills, use an inert absorbent material like vermiculite or sand to cover the spill. [14]Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. [12]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [8]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [17]

Disposal Plan: Responsible Waste Management

All waste containing 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. [12][14]The label should include "Hazardous Waste" and the full chemical name. [14]2. Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids. [14]3. Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. [17]Do not dispose of this chemical down the drain or in regular trash. [14]

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011, August 29).
  • Environment, Health and Safety. (n.d.). Chapter 7 - Safe Chemical Use.
  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Retrieved from a university research safety website.
  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyridine.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde. (2025, December 20).
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Pyridine.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Pyridine.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRIDINE.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.